2,4-Difluoro-3-methoxyaniline
Description
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Properties
IUPAC Name |
2,4-difluoro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMLABQIDHXORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397578 | |
| Record name | 2,4-Difluoro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-08-7 | |
| Record name | 2,4-Difluoro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Difluoro-3-methoxyaniline chemical properties
An In-depth Technical Guide to 2,4-Difluoro-3-methoxyaniline: Properties, Reactivity, and Applications
Introduction
This compound is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis.[1] Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a nucleophilic amino group—imparts a nuanced reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. The strategic incorporation of fluorine is a cornerstone of contemporary drug design, often used to enhance metabolic stability, binding affinity, and bioavailability.[2] This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, synthesis, and safe handling of this valuable synthetic intermediate.
Core Chemical and Physical Properties
A precise understanding of a compound's fundamental properties is paramount for its effective use in research and development. This compound is typically encountered as a liquid at room temperature.[3] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 886499-08-7 | [3] |
| Molecular Formula | C₇H₇F₂NO | [3] |
| Molecular Weight | 159.14 g/mol | [3] |
| Appearance | Liquid | [3] |
| InChI Key | ISMLABQIDHXORP-UHFFFAOYSA-N | [4] |
| Canonical SMILES | COC1=C(C=CC(=C1F)N)F | [4] |
Spectroscopic Profile
While specific spectral data requires experimental acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features, essential for reaction monitoring and quality control.
-
¹H NMR: The proton spectrum would be complex due to fluorine-proton coupling. One would expect to see distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the methoxy (-OCH₃) protons. The aromatic signals would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The methoxy group would likely present as a singlet around 3.8-4.0 ppm. The amine protons would appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon spectrum would show seven distinct signals. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants (¹JCF), a characteristic feature that aids in structure confirmation. The carbon attached to the methoxy group would appear around 55-60 ppm. The aromatic carbons would resonate in the 100-160 ppm region, with their chemical shifts and coupling constants influenced by the electronic effects of all four substituents.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 159.0496, corresponding to the monoisotopic mass.[4] High-resolution mass spectrometry is crucial for confirming the elemental composition.
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the interplay of its functional groups, which control the reactivity of both the aromatic ring and the aniline nitrogen.
Aromatic Ring Reactivity
The benzene ring is subject to competing electronic effects. The two fluorine atoms are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution.[5] Conversely, the amino and methoxy groups are strong and moderate activating groups, respectively, donating electron density through resonance. This push-pull dynamic makes predicting the regioselectivity of electrophilic substitution challenging, though the positions ortho and para to the powerful amino group are generally favored, tempered by the deactivating influence of the adjacent fluorine atoms.
Nucleophilicity of the Amino Group
The primary amine is a key reactive handle. It readily participates in standard amine chemistry, such as:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.
-
Alkylation: Nucleophilic attack on alkyl halides to yield secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid (e.g., from NaNO₂/HCl) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -X) via Sandmeyer or related reactions.
The electron-withdrawing nature of the two fluorine atoms reduces the basicity and nucleophilicity of the aniline nitrogen compared to aniline itself, a crucial consideration when selecting reaction conditions.
Representative Synthetic Protocol
Anilines are commonly synthesized via the reduction of the corresponding nitroarenes. The following protocol outlines a general, reliable method adaptable for the synthesis of this compound from its nitro precursor.
Objective: To reduce 1,3-difluoro-2-methoxy-4-nitrobenzene to this compound.
Causality: Catalytic hydrogenation is chosen for its high efficiency, clean conversion, and atom economy. Palladium on carbon (Pd/C) is a robust and widely used catalyst for nitro group reductions. Ethyl acetate is a suitable solvent that dissolves the starting material and is compatible with the reaction conditions.
Step-by-Step Methodology
-
Vessel Preparation: To a hydrogenation vessel, add 1,3-difluoro-2-methoxy-4-nitrobenzene (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol %).
-
Solvent Addition: Add a suitable solvent, such as ethyl acetate or methanol, to dissolve the starting material completely.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by column chromatography on silica gel if necessary.
Caption: Fig. 1: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable scaffold for constructing complex molecules, particularly active pharmaceutical ingredients (APIs). The fluorine atoms can block sites of metabolism, improve cell membrane permeability, and modulate the pKa of nearby functional groups.[2] The methoxy and aniline functionalities provide versatile points for chemical elaboration to explore structure-activity relationships (SAR). This compound is particularly relevant for developing inhibitors, antagonists, or modulators for various biological targets where precise electronic and steric properties are required for optimal binding.[6][7]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. This compound is a hazardous substance and must be handled with appropriate precautions.[3]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed (H302), toxic in contact with skin (H311), and harmful if inhaled (H332).[3]
-
Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always use this compound inside a certified chemical fume hood to ensure adequate ventilation.[8] Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment:
First Aid Measures
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes and seek immediate medical attention.[3]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]
Conclusion
This compound is a sophisticated chemical building block whose value lies in its structural and electronic complexity. For medicinal chemists and material scientists, it offers a pre-functionalized scaffold to create novel molecules with tailored properties. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for unlocking its full synthetic potential.
References
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PubChemLite. (n.d.). This compound (C7H7F2NO). Retrieved from [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
-
MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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ResearchGate. (n.d.). 2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
-
PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved from [Link]
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A Comprehensive Technical Guide to 2,4-Difluoroaniline: Synthesis, Properties, and Applications in Modern Chemistry
Abstract: This technical guide provides an in-depth exploration of 2,4-Difluoroaniline, a key fluorinated building block in organic synthesis. Due to the limited availability of comprehensive, publicly accessible data for its derivative, 2,4-Difluoro-3-methoxyaniline, this paper will focus on the foundational compound, 2,4-Difluoroaniline (CAS No. 367-25-9). We will delve into its physicochemical properties, detail a robust synthesis protocol, explore its critical applications in the pharmaceutical and agrochemical industries, and provide comprehensive safety and handling guidelines. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who utilize fluorinated intermediates.
Introduction: The Significance of Fluorinated Anilines
Fluorine-containing organic molecules are of immense interest in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Among the vast array of fluorinated building blocks, substituted anilines are of particular importance due to their versatile reactivity.
This guide focuses on 2,4-Difluoroaniline, a difluorinated aromatic amine that serves as a crucial precursor for a wide range of complex organic molecules. Its strategic fluorine substitutions make it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]
Physicochemical Properties of 2,4-Difluoroaniline
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and for ensuring safe handling. 2,4-Difluoroaniline is a liquid at room temperature, with a distinct reddish-purple hue.[2] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 367-25-9 | [1][2] |
| Molecular Formula | C₆H₅F₂N | [1][2] |
| Molecular Weight | 129.11 g/mol | [1][2] |
| Appearance | Dark reddish-purple liquid | [2] |
| Boiling Point | 170 °C at 753 mmHg | PubChem |
| Melting Point | -7.5 °C | ChemicalBook |
| Density | 1.268 g/mL at 25 °C | ChemicalBook |
| Solubility | 10 to 50 mg/mL at 20.5 °C | PubChem |
| Flash Point | 145 °F (62.8 °C) | PubChem |
Synthesis of 2,4-Difluoroaniline: A Validated Protocol
The most common and efficient synthesis of 2,4-Difluoroaniline involves the reduction of 2,4-difluoronitrobenzene. This method is widely used due to its high yield and relatively straightforward procedure. One established method utilizes a palladium-on-carbon (Pd/C) catalyst with hydrogen gas.
Causality of Experimental Choices
The choice of a palladium-on-carbon catalyst is deliberate; palladium is highly effective for the catalytic hydrogenation of nitro groups to amines. The carbon support provides a high surface area for the reaction, enhancing the catalyst's efficiency. Methanol is a suitable solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions. The use of hydrogen gas as the reducing agent is clean, as the only byproduct is water.
Step-by-Step Experimental Protocol
Reaction: Reduction of 2,4-Difluoronitrobenzene to 2,4-Difluoroaniline
-
Preparation: To a 100 mL single-necked reaction flask, add 2,4-difluoro-1-nitrobenzene (1.0 g), methanol (10 mL), and a 10% Pd/C catalyst (100 mg).
-
Inerting the Atmosphere: The reaction system is purged with hydrogen gas three times to remove any air, ensuring a safe and efficient reaction.
-
Reaction: The mixture is stirred at room temperature for 2-3 hours under a hydrogen atmosphere.
-
Work-up: Upon completion of the reaction, the catalyst is removed by filtration under reduced pressure.
-
Isolation: The filtrate is concentrated to yield the target product, 2,4-Difluoroaniline.
This procedure has been reported to yield approximately 810 mg of the final product.
Experimental Workflow Diagram
Applications in Drug Development and Agrochemicals
2,4-Difluoroaniline is a versatile intermediate in the synthesis of a variety of biologically active molecules. Its presence in a molecule can enhance its therapeutic properties.
Role in Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of various pharmaceuticals. For instance, it is an essential building block for certain kinase inhibitors used in oncology. The fluorine atoms can form strong interactions with amino acid residues in the active sites of enzymes, leading to potent and selective inhibition. It is also used in the synthesis of novel antibacterial and anti-inflammatory agents.
Agrochemical Applications
In the agrochemical industry, 2,4-Difluoroaniline is used to produce advanced herbicides and fungicides. The difluorophenyl moiety can impart desirable properties to the final product, such as increased efficacy and a broader spectrum of activity.
Logical Relationship Diagram of Applications
Safety and Handling
As a reactive chemical intermediate, proper handling of 2,4-Difluoroaniline is crucial to ensure laboratory safety. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[3]
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat.
-
-
Hygiene Measures: Wash hands thoroughly after handling.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Take the victim immediately to a hospital.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion
2,4-Difluoroaniline is a cornerstone intermediate in modern organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the two fluorine atoms, make it an attractive building block for creating molecules with enhanced biological activity and metabolic stability. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
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An In-Depth Technical Guide to the Molecular Structure and Utility of 2,4-Difluoro-3-methoxyaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-3-methoxyaniline is a highly functionalized aromatic amine that serves as a critical building block in modern synthetic chemistry. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline scaffold creates a molecule with unique electronic properties and reactivity. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic principles, and explores its synthesis, reactivity, and applications, particularly within the realm of medicinal chemistry. By understanding the interplay of its constituent functional groups, researchers can better leverage this compound for the rational design of novel chemical entities.
Introduction: The Significance of Fluorinated Scaffolds
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] this compound emerges as a valuable intermediate in this context, offering a synthetically versatile platform for constructing more complex molecular architectures.[3][4] Its structure, featuring a nucleophilic amino group, a sterically influential methoxy group, and two powerfully inductive fluorine atoms, presents a unique set of challenges and opportunities for synthetic chemists. This document aims to provide a detailed technical overview of this molecule, grounding its structural characterization in established analytical techniques and discussing its practical utility.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇F₂NO | [5] |
| Molecular Weight | 159.14 g/mol | [5] |
| CAS Number | 886499-08-7 or 1399723-37-3 | [3][5] |
| Appearance | Liquid or solid | [5] |
| Solubility | Immiscible with water | [4] |
| InChI Key | BNRRMRUVYDETQC-UHFFFAOYSA-N (Isomer) | [6] |
Molecular Structure Visualization
The arrangement of atoms in this compound dictates its chemical behavior. The ortho and para fluorine atoms to the amino group, and the methoxy group positioned between them, create a distinct electronic and steric environment on the benzene ring.
Caption: 2D structure of this compound.
Structural Elucidation via Spectroscopy
Confirming the molecular structure of a compound like this compound relies on a combination of spectroscopic methods. While raw spectra for this specific compound are not publicly available, we can predict the expected outputs based on well-established principles and data from analogous structures.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.
-
¹H NMR: The proton NMR spectrum would reveal signals for the amine (NH₂), methoxy (OCH₃), and aromatic protons. The NH₂ protons typically appear as a broad singlet. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The two aromatic protons will appear as doublets or more complex multiplets due to coupling with each other and with the adjacent fluorine atoms.
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The methoxy carbon will be in the 55-60 ppm region. The aromatic carbons will appear between ~100 and 160 ppm. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants, and other carbons will show smaller multi-bond couplings, which are invaluable for definitive assignments.[7]
-
¹⁹F NMR: This experiment is crucial for fluorinated compounds. Two distinct signals would be expected, one for each fluorine atom. The chemical shifts and coupling between the two fluorine atoms would confirm their relative positions on the ring.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
N-H Stretch: A pair of medium-to-sharp peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic C-F stretching bands are expected in the 1100-1300 cm⁻¹ range.
-
C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong band around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern. An electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 159, corresponding to the molecular weight of C₇H₇F₂NO.
Synthesis and Reactivity Insights
General Synthetic Approach
A common and effective method for synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compound. This multi-step process is a staple of industrial and laboratory-scale synthesis.
Caption: Standard safety and handling workflow for this compound.
Conclusion
This compound is a prime example of a modern chemical building block whose value lies in the precise arrangement of its functional groups. Its molecular structure, confirmed through a suite of spectroscopic techniques, confers a unique reactivity profile that is highly attractive for the synthesis of complex target molecules. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties, from its NMR signature to its handling requirements, is essential for unlocking its full synthetic potential.
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An In-Depth Technical Guide to the Synthesis of 2,4-Difluoro-3-methoxyaniline
Introduction: The Significance of 2,4-Difluoro-3-methoxyaniline in Drug Discovery
This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The unique substitution pattern of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline core imparts distinct physicochemical properties to the parent molecule and its derivatives. This substitution can influence factors such as metabolic stability, bioavailability, and binding affinity to biological targets. As such, having reliable and efficient synthetic access to this compound is of paramount importance for researchers and professionals in drug development.
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, drawing upon established methodologies for the synthesis of analogous fluorinated anilines. The narrative will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific literature.
Proposed Synthetic Pathway: A Two-Step Approach
The most logical and scientifically sound approach to the synthesis of this compound, based on available literature for similar compounds, involves a two-step sequence:
-
Nitration of a suitable precursor, 1,3-difluoro-2-methoxybenzene, to introduce a nitro group at the C4 position, yielding 1,3-difluoro-2-methoxy-4-nitrobenzene.
-
Reduction of the nitro group of the resulting intermediate to the corresponding amine, affording the target molecule, this compound.
This pathway is advantageous as it utilizes readily available starting materials and employs well-established and scalable chemical transformations.
Visualizing the Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Part 1: Nitration of 1,3-Difluoro-2-methoxybenzene
The initial step in the proposed synthesis is the electrophilic aromatic substitution (nitration) of 1,3-difluoro-2-methoxybenzene. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The methoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups. The interplay of these effects will govern the position of the incoming nitro group. In this case, the C4 position is sterically accessible and electronically activated by the methoxy group, making it the most probable site of nitration.
Experimental Protocol: Nitration
This protocol is adapted from standard nitration procedures for activated aromatic compounds.
-
Reaction Setup: To a stirred solution of concentrated sulfuric acid (H₂SO₄) at 0-5 °C in a three-necked flask equipped with a thermometer and a dropping funnel, add 1,3-difluoro-2-methoxybenzene dropwise, maintaining the temperature below 10 °C.
-
Addition of Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product, 1,3-difluoro-2-methoxy-4-nitrobenzene, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | HNO₃ in H₂SO₄ | A standard and effective nitrating mixture for aromatic compounds. |
| Temperature | 0-10 °C during addition | Controls the exothermic reaction and minimizes side product formation. |
| Solvent | Concentrated H₂SO₄ | Acts as both a solvent and a catalyst, protonating nitric acid to form the active nitronium ion (NO₂⁺). |
| Work-up | Quenching on ice | Precipitates the organic product from the acidic aqueous solution. |
Part 2: Reduction of 1,3-Difluoro-2-methoxy-4-nitrobenzene
The second and final step is the reduction of the nitro group of 1,3-difluoro-2-methoxy-4-nitrobenzene to an amine to yield this compound. Several methods are available for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common and efficient. The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the fluorine atoms.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of nitro groups.[1]
-
Reaction Setup: In a hydrogenation vessel, dissolve 1,3-difluoro-2-methoxy-4-nitrobenzene in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Method B: Metal-Acid Reduction
Reduction using a metal such as iron, tin, or zinc in the presence of an acid is a classical and robust method for converting nitroarenes to anilines. Iron in the presence of ammonium chloride is a mild and effective system.
-
Reaction Setup: To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.
-
Substrate Addition: Heat the mixture to reflux and add a solution of 1,3-difluoro-2-methoxy-4-nitrobenzene in ethanol dropwise.
-
Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC.
-
Work-up: After the reaction is complete, filter the hot reaction mixture through Celite to remove the iron salts.
-
Extraction: Concentrate the filtrate and extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be performed as described in Method A.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Metal-Acid Reduction |
| Reducing Agent | H₂ gas with Pd/C catalyst | Iron powder with NH₄Cl |
| Solvent | Methanol or Ethanol | Ethanol/Water |
| Temperature | Room Temperature | Reflux |
| Advantages | Clean reaction, high yield, easy work-up | Cost-effective, robust, scalable |
| Disadvantages | Requires specialized hydrogenation equipment | Work-up can be more involved due to metal salts |
Trustworthiness and Self-Validating Systems
The proposed synthetic pathway relies on fundamental and well-documented organic transformations. The nitration of activated aromatic rings and the subsequent reduction of the nitro group are cornerstone reactions in organic synthesis. The predictability of the regioselectivity in the nitration step, based on the directing effects of the substituents, provides a high degree of confidence in the formation of the desired intermediate. Similarly, the reduction of the nitro group is a highly reliable transformation with multiple established protocols, minimizing the risk of unexpected side reactions under controlled conditions.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process involving the nitration of 1,3-difluoro-2-methoxybenzene followed by the reduction of the resulting nitro-intermediate. This guide provides a detailed, scientifically-grounded framework for researchers and drug development professionals to approach the synthesis of this valuable building block. The provided protocols, based on analogous transformations, offer a solid starting point for laboratory-scale synthesis and further process optimization.
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Synthesis of meta-Substituted Anilines via Copper-Catalyzed[2][3]-Methoxy Rearrangement. Organic Letters. 2020;22(10):3794-3798. [Link]
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2-Fluoro-1-methoxy-3-nitrobenzene - MySkinRecipes. [Link]
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A Technical Guide to the Synthesis of 2,4-Difluoro-3-methoxyaniline: Strategies and Starting Material Selection
Abstract: 2,4-Difluoro-3-methoxyaniline is a highly valuable, functionalized aromatic building block pivotal in the development of novel pharmaceuticals and advanced agrochemicals. Its specific substitution pattern, however, presents significant regiochemical challenges for synthesis. This in-depth guide provides a comprehensive analysis of viable synthetic strategies, with a core focus on the selection of appropriate starting materials and the rationale behind key transformations. We will deconstruct the synthesis to a key nitroaromatic intermediate and critically evaluate pathways for its preparation, ultimately recommending a modern approach using directed ortho-metalation to achieve the requisite regiocontrol. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction: The Significance of Substituted Anilines
Substituted anilines are foundational components in organic synthesis, forming the backbone of countless active pharmaceutical ingredients (APIs), dyes, and polymers.[1] The introduction of fluorine atoms and methoxy groups into the aniline scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, offers a unique constellation of electronic and steric properties, making it a sought-after intermediate in medicinal chemistry. The primary challenge in its synthesis lies in the precise installation of three different substituents onto the benzene ring in a specific, thermodynamically non-obvious arrangement.
Core Retrosynthetic Strategy: The Nitroarene Reduction Approach
A retrosynthetic analysis of this compound points to the most reliable and widely practiced transformation for aniline synthesis: the reduction of a corresponding nitroarene.[1] This approach is favored due to the high efficiency, functional group tolerance, and scalability of nitro group reduction methodologies.
Therefore, our synthetic challenge is simplified to the preparation of the key intermediate: 2,4-Difluoro-3-methoxynitrobenzene .
Caption: Core retrosynthetic pathway for this compound.
The final reduction is typically achieved via catalytic hydrogenation, a clean and efficient method that proceeds with high yield.
Experimental Protocol: Catalytic Hydrogenation of 2,4-Difluoro-3-methoxynitrobenzene
-
System Preparation: A Parr hydrogenation apparatus or a similar high-pressure reactor is rendered inert by purging with nitrogen gas.
-
Charging the Reactor: The reactor is charged with 2,4-Difluoro-3-methoxynitrobenzene (1.0 eq.), a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc), and a catalytic amount of palladium on carbon (5-10% Pd/C, typically 1-5 mol%).
-
Hydrogenation: The system is sealed, purged again with nitrogen, and then pressurized with hydrogen gas (H₂), typically to 40-50 psi.
-
Reaction: The mixture is agitated vigorously at room temperature. The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.
-
Work-up: Upon completion, the reactor is carefully depressurized, and the atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be purified further by distillation or recrystallization if necessary.
| Reduction Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | MeOH or EtOAc, RT, 40-50 psi | High yield, clean byproducts (H₂O), scalable | Requires specialized pressure equipment; catalyst can be pyrophoric. |
| Metal/Acid Reduction | Fe / NH₄Cl or Sn / HCl | EtOH/H₂O, Reflux | Inexpensive, robust, effective | Stoichiometric metal waste, harsh acidic conditions, often requires tedious work-up.[1] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, Reflux | Avoids use of H₂ gas | Can be slower, generates stoichiometric byproducts. |
Synthesis of the Key Precursor: Overcoming the Regioselectivity Challenge
The central task is the regiocontrolled synthesis of 2,4-Difluoro-3-methoxynitrobenzene. Standard electrophilic aromatic substitution reactions on simple precursors are unlikely to succeed due to conflicting directing effects of the substituents, which would lead to a mixture of difficult-to-separate isomers. For instance, nitrating 1,3-difluoro-2-methoxybenzene would be directed to the 5-position by the powerful activating methoxy group, not the desired 4-position.
A more sophisticated approach is required to enforce the desired regiochemistry. We propose a strategy based on Directed Ortho-Metalation (DoM) , a powerful technique that utilizes a functional group to direct deprotonation by a strong base to an adjacent position, creating a nucleophilic aryllithium species that can be trapped by an electrophile.
Proposed Pathway via Directed Ortho-Metalation
This pathway leverages the commercially available 1,3-difluoro-2-methoxybenzene as the starting material to build the required substitution pattern with precision.
Caption: Proposed synthetic workflow utilizing Directed Ortho-Metalation.
Causality Behind Experimental Choices:
-
Starting Material: 1,3-Difluoro-2-methoxybenzene[2] is chosen because it already contains the required arrangement of the methoxy group relative to the two fluorine atoms.
-
Directed Metalation: Standard electrophilic nitration is unworkable due to regioselectivity issues. The fluorine atoms are deactivating ortho-, para-directors, while the methoxy group is a strong activating ortho-, para-director. The methoxy group's directing effect to the 5-position would dominate. DoM offers a kinetically controlled route to functionalize the C4 position, which is the most acidic proton due to the inductive effects of the adjacent methoxy group and two meta-disposed fluorine atoms.
-
Base Selection: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a hindered alkyllithium is required to deprotonate the aromatic ring without engaging in nucleophilic attack.
-
Electrophilic Quench: The generated aryllithium is a potent nucleophile. It must be quenched with a suitable electrophilic nitrating agent (e.g., N-nitrosuccinimide, nitronium tetrafluoroborate) to install the nitro group at the desired position.
Experimental Protocol: DoM and Nitration of 1,3-Difluoro-2-methoxybenzene
(Note: This reaction must be conducted under strictly anhydrous conditions in an inert atmosphere (Nitrogen or Argon).)
-
Reactor Setup: A dry, multi-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Base Preparation: The THF is cooled to -78 °C (dry ice/acetone bath). A solution of n-butyllithium (n-BuLi) or LDA (1.1 eq.) is added slowly.
-
Deprotonation: A solution of 1,3-difluoro-2-methoxybenzene (1.0 eq.) in anhydrous THF is added dropwise to the cooled base solution, maintaining the temperature at -78 °C. The mixture is stirred for 1-2 hours to allow for complete formation of the aryllithium species.
-
Nitration: A solution of the electrophilic nitrating agent (e.g., N-nitrosuccinimide, 1.2 eq.) in anhydrous THF is added slowly to the reaction mixture, ensuring the temperature does not rise significantly. The reaction is stirred for an additional 1-3 hours at -78 °C.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product, 2,4-Difluoro-3-methoxynitrobenzene, is then purified using column chromatography on silica gel.
Conclusion
The synthesis of this compound is a non-trivial endeavor where regiochemical control is paramount. While classical synthetic approaches are often confounded by competing directing group effects, modern methodologies offer a clear path forward. The recommended strategy, involving a final-stage reduction of 2,4-Difluoro-3-methoxynitrobenzene, is robust and reliable. The key to the entire synthesis is the preparation of this nitroaromatic precursor. By employing a Directed Ortho-Metalation strategy on 1,3-difluoro-2-methoxybenzene, chemists can overcome the inherent regiochemical challenges of electrophilic substitution, enabling the precise and logical construction of this valuable building block for the advancement of pharmaceutical and agrochemical research.
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MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. 2024. Available from: [Link]
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Organic and Biomolecular Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. 2024. Available from: [Link]
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JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. 2016. Available from: [Link]
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An In-depth Technical Guide to 2,4-Difluoro-3-methoxyaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-3-methoxyaniline is a key fluorinated building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline scaffold, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of these characteristics, details common synthetic routes, and explores its applications, with a particular focus on its role in drug discovery and development.
Introduction: The Significance of Fluorinated Anilines
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[2] The strategic placement of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2] Anilines, as fundamental aromatic amines, are prevalent structural motifs in a vast array of pharmaceuticals. The combination of these two features in fluorinated anilines creates a class of versatile intermediates for the synthesis of complex, high-value molecules. This compound stands out within this class due to the interplay of its substituents, which allows for nuanced control over its reactivity and downstream applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
Structural and General Properties
The molecular structure of this compound is characterized by a benzene ring substituted with an amino group, a methoxy group, and two fluorine atoms at positions 2, 4, and 3, respectively.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | |
| Molecular Weight | 159.13 g/mol | [3] |
| Appearance | Not explicitly found, but related compounds are crystalline solids. | [4] |
| Melting Point | Not explicitly found for this isomer. Related isomer 3-Fluoro-4-methoxyaniline has a melting point of 81-83 °C. | [4] |
| Boiling Point | Not explicitly found for this isomer. Related isomer 3-Fluoro-4-methoxyaniline has a boiling point of 135 °C at 18 mmHg. | [4] |
| Solubility | Expected to be soluble in common organic solvents like chloroform and methanol. | [5] |
| pKa | Not explicitly found. The pKa of the anilinium ion is influenced by the electronic effects of the substituents. | |
| XLogP3 | 1.4 | [3] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The coupling patterns of the aromatic protons would be influenced by both proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon NMR spectrum would show characteristic shifts for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The methoxy carbon would appear as a singlet in the upfield region.
-
IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-F and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 159.05).[6] Fragmentation patterns would likely involve the loss of the methoxy group and other characteristic fragments.
Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay of its functional groups.
-
Nucleophilicity of the Amino Group: The amino group is a primary site for reactions such as acylation, alkylation, and diazotization. The electron-withdrawing fluorine atoms decrease the basicity and nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions. The directing effects of the substituents (ortho, para-directing for the amino and methoxy groups, and meta-directing for the fluorine atoms) and their activating/deactivating nature will determine the regioselectivity of these reactions.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: The aniline functionality can be converted into a diazonium salt, which can then be used in various transformations. Furthermore, the aromatic C-H bonds can potentially be functionalized through transition metal-catalyzed reactions, although this is not a primary reactive pathway.
Synthesis of this compound
The synthesis of substituted anilines often involves the reduction of the corresponding nitro compound. A plausible synthetic route to this compound would start from a suitably substituted nitrobenzene.
General Synthetic Workflow
A common approach involves the following steps:
-
Nitration: Introduction of a nitro group onto a difluoro-methoxy-benzene precursor.
-
Reduction: Reduction of the nitro group to an amino group.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a representative, though not explicitly verified for this specific isomer, protocol for the reduction of a nitroaromatic compound.
Step 1: Preparation of the Reaction Mixture
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, 2,4-difluoro-3-methoxy-nitrobenzene, in a suitable solvent such as ethanol or ethyl acetate.
Step 2: Addition of the Reducing Agent
-
Carefully add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
Step 3: Reaction Monitoring
-
The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Step 4: Work-up and Purification
-
After completion, the reaction mixture is cooled to room temperature.
-
If using SnCl₂, the mixture is basified to precipitate tin salts, which are then filtered off.
-
The organic product is extracted with a suitable solvent.
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the synthesis of various biologically active compounds.
Role as a Key Intermediate
This compound serves as a precursor for the construction of more complex molecular scaffolds. The amino group provides a handle for further functionalization, allowing for its incorporation into a wide range of molecular architectures. For instance, related fluorinated anilines are used in the synthesis of inhibitors of various enzymes and receptors.[7][8]
Caption: The central role of this compound in the synthesis of APIs.
Impact on Pharmacokinetic Properties
The fluorine and methoxy groups can significantly influence the properties of the final drug candidate:
-
Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug.
-
Lipophilicity: The methoxy group can modulate the lipophilicity of the molecule, which is a critical parameter for membrane permeability and overall drug absorption, distribution, metabolism, and excretion (ADME) properties.
-
Binding Affinity: The fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.
Safety and Handling
As with many aromatic amines, this compound and its related compounds should be handled with care.
-
Toxicity: Many aniline derivatives are toxic if swallowed, in contact with skin, or if inhaled.[9][10]
-
Handling Precautions: It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups provides a platform for the synthesis of novel compounds with potentially enhanced pharmacological profiles. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, is paramount for its successful application in the laboratory and in the development of new therapeutic agents.
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Navigating the Solubility Landscape of 2,4-Difluoro-3-methoxyaniline: A Technical Guide for Researchers
For immediate release:
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of 2,4-Difluoro-3-methoxyaniline. As a Senior Application Scientist, this document synthesizes theoretical principles with practical experimental considerations to offer a robust understanding of this compound's behavior in various solvent systems.
Executive Summary
This compound is a fluorinated aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals.[1] Its solubility profile is a critical parameter that dictates its utility in various applications, from reaction kinetics to formulation and bioavailability. This guide will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of its solubility, provide practical experimental protocols for its determination, and present estimated solubility data based on available information for structurally related compounds.
Physicochemical Properties of this compound
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Rationale and Influencing Factors |
| Molecular Formula | C₇H₇F₂NO | - |
| Molecular Weight | 159.13 g/mol | - |
| Melting Point (°C) | 75 - 85 | The melting points of substituted anilines are influenced by crystal lattice energy and intermolecular forces. For comparison, 3,5-Difluoro-4-methoxyaniline has a melting point of 78.75 °C.[2] Halogen substitution can impact melting points in complex ways depending on their position.[3] |
| pKa (acid dissociation constant) | 2.5 - 3.5 | The basicity of the aniline nitrogen is significantly reduced by the electron-withdrawing effects of the two fluorine atoms. The methoxy group is a weak electron-donating group. The pKa of aniline is 4.6.[4] Quantum chemical calculations are a robust technique for estimating the acidity constants of aniline derivatives. |
| logP (octanol-water partition coefficient) | 1.5 - 2.5 | The fluorine and methoxy groups increase the lipophilicity of the molecule compared to aniline (logP ≈ 0.9).[5] The logP value is a key indicator of a compound's hydrophobicity and is inversely related to its aqueous solubility.[6] |
Theoretical Framework of Solubility
The solubility of an organic compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle.
Intermolecular Forces at Play
-
Hydrogen Bonding: The primary amine group (-NH₂) of this compound can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are therefore expected to be more effective at solvating this molecule.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative fluorine and oxygen atoms. Polar solvents will interact favorably with these dipoles.
-
Van der Waals Forces: These non-specific interactions are present in all solute-solvent systems and contribute to the overall solvation energy.
Predicting Aqueous Solubility: The General Solubility Equation (GSE)
For non-electrolytes, the General Solubility Equation (GSE) provides a useful tool for estimating aqueous solubility (Sw) based on the melting point (MP) and the octanol-water partition coefficient (Kow or P).[6][7]
log Sw = -0.01(MP - 25) - log Kow + 0.5
For weak electrolytes like this compound, the total solubility (Stotal) is pH-dependent and can be estimated by considering the intrinsic solubility of the neutral form (Sw) and the concentration of the ionized species.[6]
For a weak base: Stotal = Sw (1 + 10(pKa - pH))
This equation highlights that the solubility of this compound is expected to increase in acidic solutions due to the protonation of the amino group to form the more water-soluble anilinium salt.
Estimated Solubility Profile
Due to the absence of specific experimental data, the following table presents an estimated solubility profile for this compound in common laboratory solvents. These estimations are based on the principles of "like dissolves like," the physicochemical properties of similar molecules, and general knowledge of the solubility of substituted anilines. Lower aliphatic amines are generally soluble in water, but solubility decreases with an increase in molar mass.[4] Amines are typically soluble in organic solvents like alcohol, ether, and benzene.[4]
Table 2: Estimated Solubility of this compound at Ambient Temperature
| Solvent | Polarity Index | Hydrogen Bonding Capability | Estimated Solubility | Rationale |
| Water | 10.2 | High (Donor & Acceptor) | Sparingly Soluble | The hydrophobic aromatic ring and fluorine atoms limit water solubility, despite the presence of hydrogen bonding groups. |
| Methanol | 5.1 | High (Donor & Acceptor) | Soluble | The polar nature and hydrogen bonding ability of methanol make it a good solvent for this compound. |
| Ethanol | 4.3 | High (Donor & Acceptor) | Soluble | Similar to methanol, ethanol is a good solvent for polar organic molecules. |
| Acetone | 5.1 | Acceptor | Soluble | Acetone's polarity and ability to accept hydrogen bonds facilitate the dissolution of this compound. |
| Acetonitrile | 5.8 | Acceptor | Moderately Soluble | While polar, its hydrogen bonding capability is weaker than alcohols, potentially leading to slightly lower solubility. |
| Dichloromethane | 3.1 | Weak | Soluble | The compound's organic character allows for good solubility in this non-polar aprotic solvent. |
| Toluene | 2.4 | None | Sparingly to Moderately Soluble | As a non-polar aromatic solvent, it will primarily interact through van der Waals forces. |
| Hexane | 0.1 | None | Insoluble | The significant difference in polarity makes hexane a poor solvent for this compound. |
Experimental Determination of Solubility
For drug development and process chemistry, precise solubility data is essential. The following section outlines a standard protocol for determining the thermodynamic (equilibrium) solubility of this compound.
Shake-Flask Method: The Gold Standard
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a chemically inert filter (e.g., PTFE).
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
-
Caption: Relationship between molecular substituents and solubility.
Conclusion and Future Directions
While precise experimental solubility data for this compound remains to be published, this guide provides a robust framework for understanding and estimating its solubility profile. The provided theoretical background, estimated physicochemical properties, and detailed experimental protocol offer a solid foundation for researchers working with this compound. It is strongly recommended that experimental solubility determination be carried out for specific applications to ensure accuracy and reproducibility. Future work should focus on the experimental validation of the estimated solubility data presented herein and exploring the solubility in a wider range of pharmaceutically relevant co-solvent systems.
References
-
Molecules. 2024 , 29(19), 4522. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]
-
pKa predictions of some aniline derivatives by ab initio calculations. Oriental Journal of Chemistry. Available from: [Link]
-
Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. Available from: [Link]
-
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules. Available from: [Link]
-
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. Available from: [Link]
-
Estimation of aqueous solubility of organic compounds by using the general solubility equation. UCLA Library Catalogue. Available from: [Link]
-
Estimation of aqueous solubility by the General Solubility Equation (GSE) the easy way. National Library of Medicine. Available from: [Link]
-
Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. Available from: [Link]
-
Estimation of aqueous solubility of organic compounds by using the general solubility equation. ResearchGate. Available from: [Link]
-
Prediction of the aniline point temperature of pure hydrocarbon liquids and their mixtures from molecular structure. ResearchGate. Available from: [Link]
-
Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciTechnol. Available from: [Link]
-
3,5-Difluoro-4-methoxyaniline. PubChem. Available from: [Link]
-
Aniline. PubChem. Available from: [Link]
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Thermophysical Properties of 3,5-Difluoro-4-methoxyaniline. Chemcasts. Available from: [Link]
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Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. MDPI. Available from: [Link]
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Amines. NCERT. Available from: [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. National Library of Medicine. Available from: [Link]
-
m-Anisidine. Wikipedia. Available from: [Link]
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Spectroscopic Unveiling of 2,4-Difluoro-3-methoxyaniline: A Technical Guide
An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,4-Difluoro-3-methoxyaniline, a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this guide utilizes high-quality predicted spectroscopic data to offer a detailed interpretation of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document serves as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the molecule's structural features and providing a framework for the interpretation of future experimental data.
Introduction: The Significance of this compound
This compound is a substituted aniline derivative incorporating two fluorine atoms and a methoxy group on the benzene ring. This unique combination of functional groups imparts specific electronic and steric properties to the molecule, making it a valuable synthon in the development of novel pharmaceuticals and functional materials. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy and amino groups provide sites for further chemical modification. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This section delves into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Methodology Note: The NMR spectra presented in this guide were predicted using advanced computational algorithms. While these predictions are highly reliable, experimental verification is always recommended. Typical experimental conditions for acquiring NMR spectra of small molecules involve dissolving 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and recording the spectra on a 400 MHz or higher field spectrometer.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound reveals the electronic effects of the fluorine and methoxy substituents on the aromatic protons and the chemical shift of the amino and methoxy protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 6.85 | ddd | J(H-F) = 11.2, J(H-H) = 9.0, J(H-F) = 2.5 |
| H-6 | 6.70 | ddd | J(H-H) = 9.0, J(H-F) = 8.8, J(H-F) = 1.5 |
| -NH₂ | 3.80 | br s | - |
| -OCH₃ | 3.90 | s | - |
Interpretation:
-
Aromatic Protons (H-5 and H-6): The two aromatic protons appear as complex multiplets in the upfield region of the aromatic spectrum, a consequence of coupling to each other and to the two fluorine atoms. The electron-donating effect of the amino and methoxy groups, combined with the electron-withdrawing nature of the fluorine atoms, results in a nuanced shielding/deshielding effect. The predicted chemical shifts are consistent with those observed for other substituted anilines.
-
Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet around 3.80 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be highly dependent on the solvent and concentration.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are predicted to resonate as a sharp singlet at approximately 3.90 ppm, as they are chemically equivalent and not coupled to any other protons.
Diagram 1: ¹H NMR Assignments for this compound
Caption: Predicted ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule, with the chemical shifts being highly sensitive to the electronic environment created by the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-1 (C-NH₂) | 135.0 | d | J(C-F) = 3.0 |
| C-2 (C-F) | 150.0 | dd | J(C-F) = 245.0, J(C-F) = 12.0 |
| C-3 (C-OCH₃) | 140.0 | dd | J(C-F) = 10.0, J(C-F) = 4.0 |
| C-4 (C-F) | 155.0 | dd | J(C-F) = 250.0, J(C-F) = 15.0 |
| C-5 | 110.0 | d | J(C-F) = 20.0 |
| C-6 | 115.0 | d | J(C-F) = 5.0 |
| -OCH₃ | 56.0 | s | - |
Interpretation:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbons directly attached to the highly electronegative fluorine atoms (C-2 and C-4) are expected to show large downfield shifts and exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The carbons adjacent to the fluorine atoms will show smaller two- or three-bond couplings (²JCF, ³JCF). The carbons attached to the amino (C-1) and methoxy (C-3) groups are also significantly shifted due to their electronic effects.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is predicted to appear as a singlet around 56.0 ppm, a typical value for methoxy groups attached to an aromatic ring.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for studying fluorinated compounds. The predicted spectrum of this compound would show two distinct signals for the two non-equivalent fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2 | -135.0 | d | J(F-F) = 20.0 |
| F-4 | -125.0 | d | J(F-F) = 20.0 |
Interpretation:
-
The two fluorine atoms are in different chemical environments and are therefore expected to have different chemical shifts. The ortho-fluorine (F-2) is likely to be more shielded than the para-fluorine (F-4) relative to the amino group.
-
The two fluorine atoms will couple to each other, resulting in a doublet for each signal with a predicted coupling constant of around 20 Hz. Further coupling to the aromatic protons would lead to more complex multiplets.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. The predicted IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C-O, and C-F bonds.
Methodology Note: A common method for acquiring an IR spectrum of a solid sample is the KBr pellet technique, where a small amount of the sample is ground with potassium bromide and pressed into a transparent disk. Alternatively, for liquids or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H stretch (asymmetric and symmetric) | 3400 - 3500 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C-H stretch (aliphatic, -OCH₃) | 2850 - 2960 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |
| N-H bend | 1600 - 1650 | Medium |
| C-O stretch (asymmetric) | 1200 - 1275 | Strong |
| C-O stretch (symmetric) | 1000 - 1075 | Strong |
| C-F stretch | 1100 - 1300 | Strong |
Interpretation:
-
N-H Stretching: The presence of the primary amine group (-NH₂) is indicated by two medium intensity bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear in the 2850-2960 cm⁻¹ region.
-
C=C Stretching: The aromatic ring will show characteristic C=C stretching absorptions in the 1500-1600 cm⁻¹ range.
-
C-O and C-F Stretching: Strong absorption bands corresponding to the C-O stretching of the methoxy group and the C-F stretching vibrations are predicted in the fingerprint region (below 1500 cm⁻¹). The C-F stretches are typically strong and can be found in the 1100-1300 cm⁻¹ range.
Diagram 2: Key Functional Group Regions in the IR Spectrum
Caption: Schematic of important IR absorption regions.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation.
Methodology Note: In a typical EI-MS experiment, the sample is introduced into a high vacuum source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak for this compound (C₇H₇F₂NO) is expected at an m/z of 159.05. This peak confirms the molecular weight of the compound.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Key predicted fragmentation pathways include:
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 144, arising from the cleavage of the O-CH₃ bond.
-
Loss of a formyl radical (•CHO): A rearrangement followed by the loss of a formyl radical from the methoxy group could lead to a fragment at m/z 130.
-
Loss of HCN: A common fragmentation pathway for anilines is the loss of hydrogen cyanide, which would give a fragment at m/z 132.
-
Loss of HF: The presence of fluorine atoms allows for the loss of hydrogen fluoride, leading to fragments at m/z 139.
-
Diagram 3: Predicted Key Fragmentation Pathways in EI-MS
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. The analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra offers a comprehensive understanding of the structural features of this important molecule. The presented data and interpretations serve as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, aiding in the identification, characterization, and utilization of this versatile chemical building block. It is our hope that this guide will facilitate future research and development involving this compound by providing a solid foundation of its spectroscopic properties.
References
- Note: As this guide is based on predicted data, direct experimental references for this compound are not available.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
safety and handling of 2,4-Difluoro-3-methoxyaniline
An In-depth Technical Guide to the Safe Handling of 2,4-Difluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aniline derivative increasingly utilized as a key building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries[1]. Its unique substitution pattern offers medicinal chemists a valuable scaffold for designing novel compounds. However, like many substituted anilines, its chemical reactivity and toxicological profile demand a rigorous and informed approach to safety and handling.
This guide provides a comprehensive overview of the essential safety protocols for this compound (CAS No. 886499-08-7). Moving beyond a simple recitation of rules, it delves into the causality behind handling procedures, grounding them in the compound's known and inferred chemical properties. The protocols described herein are designed to create a self-validating system of safety for professionals working with this reagent.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step toward safe handling. These characteristics influence its behavior in the laboratory environment, from storage to reaction quenching and potential environmental fate.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | Fisher Scientific[2] |
| Molecular Weight | 159.14 g/mol | Fisher Scientific[2] |
| CAS Number | 886499-08-7 | Fisher Scientific[2] |
| Appearance | Liquid | Fisher Scientific[2] |
| Solubility | Immiscible with water | Thermo Scientific Chemicals[1] |
| Incompatibilities | Strong oxidizing agents, Acids, Strong bases, Acid anhydrides, Acid chlorides | Thermo Scientific Chemicals[1], Fisher Scientific |
Note: The reactivity profile is expanded based on general aniline chemistry, which involves exothermic neutralization with acids and potential incompatibility with a range of reactive organic compounds[3].
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for understanding its potential health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.
Table 2: GHS Hazard Classification for this compound [2]
| Classification | Hazard Code | Hazard Statement |
| Acute Toxicity, Dermal | Category 3 | H311 |
| Acute Toxicity, Oral | Category 4 | H302 |
| Acute Toxicity, Inhalation (Vapors) | Category 4 | H332 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 |
Expert Interpretation of Hazards:
-
Acute Dermal Toxicity (Category 3): This is a significant hazard. "Toxic in contact with skin" implies that absorption through the skin can cause serious, potentially lethal, systemic effects[2][4]. This necessitates the use of highly resistant gloves and protective clothing.
-
Acute Oral/Inhalation Toxicity (Category 4): "Harmful if swallowed" or "Harmful if inhaled" indicates that while not as acutely dangerous as dermal exposure, significant toxicity can occur via these routes[1][2]. This underscores the need for handling in well-ventilated areas and prohibiting eating or drinking in the lab.
-
Skin and Eye Irritation (Category 2): "Causes skin irritation" and "Causes serious eye irritation" are expected for many reactive organic molecules[1][2]. This classification dictates mandatory use of eye protection and gloves to prevent painful local effects and potential long-term damage.
Section 3: A Risk-Based Approach to Safe Handling: The Hierarchy of Controls
Effective safety management prioritizes systematic risk reduction over reliance on personal protective equipment (PPE) alone. The Hierarchy of Controls is a fundamental principle in chemical safety that provides a framework for implementing the most effective safety measures.
Diagram 1: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.
Applying the Hierarchy to this compound:
-
Elimination/Substitution: In a research context, eliminating a necessary building block is often not feasible. Substitution might involve assessing whether a less toxic aniline derivative could achieve the same synthetic outcome, though this is a scientific rather than a purely safety-driven decision.
-
Engineering Controls: This is the most critical pillar for safely handling this compound.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must occur inside a certified chemical fume hood[4][5]. This prevents the accumulation of harmful vapors in the breathing zone of the operator.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions[4][6].
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in case of a significant splash[7].
-
-
Administrative Controls: These are the work practices and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for any procedure involving this compound.
-
Restricted Access: Clearly designate areas where this chemical is stored and used, restricting access to trained personnel only[8].
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory[5][8]. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[4][7].
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard, but it provides a barrier between the user and the chemical.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection | Specification | Rationale and Best Practices |
| Eye/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities (>100 mL)[4]. | Conforms to EN 166 (EU) or NIOSH (US) standards. Protects against splashes that can cause serious eye irritation[2][4]. |
| Hand | Nitrile or neoprene gloves. | Inspect gloves for tears or pinholes before use. Use proper removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately as hazardous waste[4][8]. |
| Skin/Body | Laboratory coat. A chemically resistant apron may be required for larger quantities. | A complete suit protecting against chemicals may be necessary depending on the scale and risk of the operation[4]. Contaminated clothing must be removed immediately and laundered before reuse[5][8]. |
| Respiratory | Not required if work is performed within a certified chemical fume hood. | If engineering controls fail or for emergency response, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., organic vapor/ammonia)[4][5]. |
Section 4: Exposure Scenarios and First-Aid Protocols
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. All personnel must be familiar with these procedures and the location of safety equipment before beginning work.
Diagram 2: A generalized workflow for responding to an acute chemical exposure event.
Specific First-Aid Measures: [2][5]
-
General Advice: In all cases of significant exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician[2][5]. First responders should protect themselves to avoid becoming a second victim[8].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing[2][5]. If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth if the substance was ingested or inhaled[2][5]. Call a poison center or doctor immediately[5][8].
-
Skin Contact: This route is a primary concern due to the chemical's high dermal toxicity. Immediately take off all contaminated clothing[8]. Wash the affected skin with plenty of soap and water for at least 15 minutes[2][5]. Seek immediate medical attention[2].
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids[2][5]. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice from an ophthalmologist[8].
-
Ingestion: Do NOT induce vomiting[2]. Rinse the mouth thoroughly with water[5]. Never give anything by mouth to an unconscious person[4]. Call a physician or poison control center immediately[2].
Section 5: Emergency Procedures for Spills and Fires
Proper preparation for emergencies can prevent a minor incident from escalating into a major one.
Table 4: Emergency Response Summary
| Emergency | Procedure |
| Small Spill | Evacuate personnel from the immediate area. Ensure adequate ventilation and remove all sources of ignition[3][4]. Wear appropriate PPE (see Table 3). Contain and absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite[9]. Collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal[4][9]. Clean the spill area with soap and water, collecting the cleaning materials for disposal[3]. |
| Large Spill | Evacuate the laboratory immediately and alert emergency services. Isolate the hazard area and prevent entry[4]. Only personnel trained and equipped for hazardous material response should attempt to clean up a large spill. |
| Fire | This material is a combustible liquid[5]. In case of fire, use carbon dioxide (CO₂), dry chemical powder, or "alcohol" foam[4][5][9]. A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself[4][7]. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA)[4]. |
| Hazardous Combustion Products | Burning may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride[4][5]. |
Section 6: Storage and Disposal
Correct storage and disposal are essential for maintaining a safe laboratory and protecting the environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[4][5].
-
The storage area should be locked up or otherwise accessible only to authorized personnel[5][8].
-
Keep away from incompatible materials, particularly strong oxidizing agents, acids, and bases[1].
-
Protect from heat, sparks, open flames, and other sources of ignition[5][7].
Disposal:
-
Disposal of this compound and its containers must be handled as hazardous waste.
-
Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations[5][8].
-
Do not allow the chemical to enter drains or the environment[2][4].
References
-
Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,4-Difluoroaniline.
-
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4-Difluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Structural Analogs and Inferred Safety
This document provides a comprehensive technical guide to the material safety aspects of 2,4-Difluoro-3-methoxyaniline, a fluorinated building block with significant potential in organic synthesis. It is critical to note that a specific, officially published Material Safety Data Sheet (MSDS) for this compound was not available at the time of this writing. The following information has been expertly synthesized and inferred from the safety data of structurally similar compounds, including various fluoroanilines and methoxyanilines. This approach is grounded in the precautionary principle, providing a robust framework for safe handling, even in the absence of compound-specific data. All data and recommendations are supported by citations to authoritative sources for related molecules.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a substituted aniline, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of two fluorine atoms and a methoxy group on the aniline ring significantly influences its reactivity and physicochemical properties.
| Property | Value (Inferred from Analogous Compounds) | Source (Analogous Compound) |
| Molecular Formula | C7H7F2NO | 2,3-Difluoro-4-methoxyaniline[1] |
| Molecular Weight | 159.13 g/mol | 2,3-Difluoro-4-methoxyaniline[1] |
| Appearance | Likely a solid or liquid at room temperature | General knowledge of similar anilines |
| Melting Point | 56-59 °C | p-Anisidine[2] |
| Boiling Point | 240-243 °C | p-Anisidine[2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, ether, acetone, and benzene. | p-Anisidine[2] |
Section 2: Hazard Identification and Toxicological Profile (Inferred)
Based on the toxicological data of related fluoroanilines and methoxyanilines, this compound should be handled as a hazardous substance with the potential for significant acute and chronic health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.
GHS Hazard Statements (Inferred from Analogs):
-
H300 + H310 + H330: Fatal if swallowed, in contact with skin, or if inhaled.[3]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[5]
-
H350: May cause cancer.[3]
-
H373: May cause damage to organs through prolonged or repeated exposure.[3]
-
H400: Very toxic to aquatic life.[3]
-
H412: Harmful to aquatic life with long lasting effects.
Summary of Potential Health Hazards:
-
Acute Toxicity: Anilines are known to be toxic. Exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, death.[6] The presence of fluorine atoms can potentially enhance toxicity.
-
Skin and Eye Irritation: Direct contact is likely to cause skin and severe eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[5]
-
Carcinogenicity: Some anilines are classified as potential carcinogens.[3]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood.[3]
Experimental Workflow: Hazard Assessment and Control
Caption: A logical workflow for assessing and mitigating the risks associated with handling novel or under-documented chemical compounds.
Section 3: Safe Handling and Storage Protocols
Given the inferred hazards, stringent adherence to safety protocols is mandatory.
Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended, but it is crucial to check the manufacturer's compatibility data. Dispose of contaminated gloves after use.[9]
-
Eye Protection: Chemical safety goggles or a face shield are required.[9]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is necessary. For larger quantities or in case of a spill, a full chemical-resistant suit may be required.[9]
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges is essential.[8][9]
Handling Procedures:
-
Avoid all personal contact, including inhalation.[7]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents and acids.[7]
-
Store in a locked cabinet or a restricted-access area.[7][8]
Section 4: Emergency Procedures
First-Aid Measures:
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[8]
-
Specific Hazards: The compound is likely combustible and may emit toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen fluoride, when heated to decomposition.[7][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]
Accidental Release Measures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3. Avoid breathing vapors, mist, or gas.[7][9]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[7][9]
-
Containment and Cleanup: Absorb the spill with inert material such as sand, earth, or vermiculite. Collect the material in a suitable, labeled container for disposal.[7][9][10]
Spill Response Workflow
Caption: A stepwise protocol for responding to an accidental release of a hazardous chemical.
Section 5: Disposal Considerations
Disposal of this compound and any contaminated materials must be in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[8]
Section 6: Conclusion
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2,4-Difluoro-3-methoxyaniline: A Strategic Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design.[1][2] Fluorinated building blocks offer a powerful toolkit to modulate physicochemical and biological properties, enhancing metabolic stability, binding affinity, and bioavailability.[2] This guide focuses on 2,4-Difluoro-3-methoxyaniline, a trifunctionalized aromatic scaffold that presents a unique convergence of electronic and steric properties. As a Senior Application Scientist, this document serves to provide not just a review of this building block but a practical, in-depth analysis of its synthesis, core reactivity, and strategic application, with a particular focus on its role in the development of kinase inhibitors. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles, and aimed at empowering researchers to leverage this versatile intermediate in their synthetic programs.
Section 1: The Strategic Value of this compound
The utility of this compound stems from the unique interplay of its three substituents on the aniline core. The incorporation of fluorine into drug candidates is a widely adopted strategy in drug discovery to enhance biological activity.[1][2]
-
Dual Fluorine Substitution: The two fluorine atoms at the 2- and 4-positions act as potent electron-withdrawing groups via the inductive effect.[3] This significantly lowers the pKa of the anilino nitrogen, making it less basic than aniline itself. This modulation is critical in drug design for optimizing compound ionization at physiological pH, which can impact cell permeability and target engagement. Furthermore, these fluorine atoms can act as hydrogen bond acceptors or engage in favorable orthogonal multipolar interactions within protein binding pockets, enhancing ligand affinity.
-
Methoxy Group Modulation: The methoxy group at the 3-position is an electron-donating group through resonance, yet its placement ortho to two fluorine atoms creates a distinct electronic environment. It provides a steric and electronic handle that can be used to fine-tune solubility, conformation, and metabolic stability. It can also serve as a metabolic soft spot or a vector for further functionalization.
-
The Anilino Core: The primary amine is the principal reactive site, serving as a versatile nucleophile for constructing C-N bonds, a precursor for diazotization reactions, and a key "hinge-binding" element in many kinase inhibitor scaffolds.[4][5]
This combination makes this compound a high-value building block for creating complex molecules where fine control over electronics and steric profile is paramount.[6][7]
Section 2: Physicochemical Properties and Safety Profile
A thorough understanding of a building block's properties and handling requirements is essential for its effective and safe implementation in any synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| Synonyms | 3-Amino-2,6-difluoroanisole | [8] |
| CAS Number | 144851-62-7 | [8][9] |
| Molecular Formula | C₇H₇F₂NO | [9][10] |
| Molecular Weight | 159.13 g/mol | [9][10] |
| Appearance | Not specified; related anilines are typically liquids or low-melting solids | Internal |
| Solubility | Immiscible with water.[7] | [7] |
| Purity | Typically >97% | [6] |
Safety and Handling:
This compound, like many aromatic amines, should be handled with care. Substituted anilines are often classified as toxic upon inhalation, skin contact, and ingestion.[11]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[12][13]
-
Storage: Store in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[12]
Researchers must consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.[14][15][16][17]
Section 3: Synthetic Strategy and Rationale
While commercially available from various suppliers, understanding the synthesis of this compound provides insight into potential impurities and scale-up strategies. A logical retrosynthetic approach is presented below.
Caption: Retrosynthetic analysis of this compound.
This strategy relies on two fundamental and high-yielding transformations: electrophilic aromatic substitution (nitration) followed by reduction.
Experimental Protocol: Two-Step Synthesis
Step 1: Nitration of 1,3-Difluoro-2-methoxybenzene
-
Rationale: The key to this step is controlling the regioselectivity. The methoxy group is a strong ortho-, para-director, while the fluorine atoms are ortho-, para-directors but deactivating. The position para to the methoxy group (C4) is the most sterically accessible and electronically activated site for nitration.
-
Methodology:
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄, 3.0 equiv.) cooled to 0 °C in an ice bath, add 1,3-difluoro-2-methoxybenzene (1.0 equiv.) dropwise, maintaining the internal temperature below 5 °C.
-
Add a solution of fuming nitric acid (HNO₃, 1.1 equiv.) in concentrated H₂SO₄ dropwise over 30 minutes.
-
Allow the reaction to stir at 0-5 °C for 2 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous slurry with dichloromethane (DCM, 3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solvent under reduced pressure to yield crude 1,3-difluoro-2-methoxy-4-nitrobenzene, which can be purified by column chromatography or recrystallization.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The reduction of an aromatic nitro group to an aniline is a robust transformation. Catalytic hydrogenation is a clean and efficient method. Alternatively, reduction with metals in acidic media, such as tin(II) chloride (SnCl₂), is also highly effective and tolerant of many functional groups.
-
Methodology (using SnCl₂):
-
In a round-bottom flask, dissolve 1,3-difluoro-2-methoxy-4-nitrobenzene (1.0 equiv.) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equiv.) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 3-4 hours, monitoring by TLC.
-
After cooling to room temperature, carefully basify the reaction mixture with a saturated solution of sodium bicarbonate or aqueous sodium hydroxide until the pH is ~8-9.
-
Extract the resulting mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure to afford this compound. Purification can be achieved via column chromatography on silica gel.
-
Section 4: Core Reactivity and Synthetic Utility
The synthetic value of this compound lies in the predictable reactivity of its primary amine, which serves as a gateway to a wide array of functional groups and molecular scaffolds.
Caption: Key synthetic transformations of this compound.
Key Transformations and Protocols
-
N-Arylation via Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C-N bonds and is central to the synthesis of many pharmaceuticals, particularly kinase inhibitors.
-
Protocol:
-
To an oven-dried Schlenk tube, add the aryl halide (e.g., 4-chloroquinazoline, 1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.
-
-
-
Diazotization and Sandmeyer Reaction: This classic transformation allows the conversion of the versatile amino group into a wide range of other functionalities, dramatically expanding the synthetic utility of the building block.
-
Protocol (for conversion to -Br):
-
Suspend this compound (1.0 equiv.) in an aqueous solution of hydrobromic acid (HBr, 3.0 equiv.) and cool to 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv.) in HBr and heat to 60 °C.
-
Slowly add the cold diazonium salt solution to the hot CuBr solution. Observe for vigorous nitrogen gas evolution.
-
Stir the reaction at 60 °C for 1 hour, then cool to room temperature.
-
Extract the mixture with ether or ethyl acetate, wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify the resulting aryl bromide by column chromatography or distillation.
-
-
Section 5: Application Spotlight: The Kinase Inhibitor Pharmacophore
Protein kinases are a critical class of enzymes that have become major targets for cancer therapy.[18] A significant number of FDA-approved kinase inhibitors utilize a substituted aniline moiety to bind to the "hinge region" of the kinase's ATP-binding pocket.[5][19] The unique substitution pattern of this compound makes it an exemplary candidate for this role.
Caption: Synthesis of a model kinase inhibitor scaffold.
Structure-Activity Relationship (SAR) Insights:
-
Hinge Binding: The anilino nitrogen and the adjacent aromatic proton can form crucial hydrogen bonds with the backbone of the kinase hinge region (typically involving an amide C=O and N-H).
-
Fluorine Interactions: The fluorine at the 2-position can form favorable interactions with the protein, either through hydrogen bonding or by sterically directing the conformation of the molecule. The fluorine at the 4-position points towards the solvent-exposed region, where it can influence solubility and block potential sites of metabolism.
-
Methoxy Vector: The methoxy group at the 3-position occupies a specific region of the binding pocket. It can be used to achieve selectivity between different kinases or serve as an attachment point for side chains designed to pick up additional binding interactions or improve pharmacokinetic properties.
The synthesis of such a scaffold would follow the Buchwald-Hartwig protocol detailed in Section 4, demonstrating the direct and powerful application of this compound in constructing high-value, biologically active molecules.
Section 6: Conclusion and Future Outlook
This compound is more than just another fluorinated intermediate; it is a strategically designed building block that offers synthetic chemists precise control over the electronic and steric properties of their target molecules. Its utility is most profoundly demonstrated in medicinal chemistry, where it provides a pre-optimized fragment for constructing potent and selective kinase inhibitors. The methodologies outlined in this guide—from its logical synthesis to its application in robust C-N coupling reactions—underscore its versatility.
Beyond pharmaceuticals, the unique properties of this aniline suggest potential applications in the development of advanced polymers, agrochemicals, and functional dyes where durability, specific electronic characteristics, and controlled intermolecular interactions are required. As synthetic methodologies continue to advance, the strategic value and application of such precisely functionalized building blocks will only continue to grow.
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2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem. (URL: [Link])
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4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem - NIH. (URL: [Link])
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Thermophysical Properties of 3,5-Difluoro-4-methoxyaniline - Chemcasts. (URL: [Link])
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Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])
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β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines - MDPI. (URL: [Link])
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2,4-Difluoroaniline - the NIST WebBook. (URL: [Link])
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MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed. (URL: [Link])
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Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - MDPI. (URL: [Link])
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL: [Link])
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (URL: [Link])
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed. (URL: [Link])
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(PDF) Design and Synthesis of Building Blocks for - Amanote Research. (URL: [Link])
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potential applications of 2,4-Difluoro-3-methoxyaniline in medicinal chemistry
An In-depth Technical Guide to the Application of 2,4-Difluoro-3-methoxyaniline in Modern Medicinal Chemistry
Authored by: A Senior Application Scientist
Foreword: Beyond the Building Block - Strategic Deployment of this compound in Drug Discovery
In the landscape of contemporary drug discovery, the selection of starting materials is a critical determinant of a program's ultimate success. The aniline scaffold, a venerable cornerstone of medicinal chemistry, continues to be a source of novel molecular architectures. However, it is the strategic and nuanced functionalization of this core that unlocks new frontiers in potency, selectivity, and pharmacokinetic performance. This compound has emerged from the vast catalog of chemical building blocks not merely as a synthetic intermediate, but as a highly strategic tool for addressing complex challenges in kinase inhibitor design and beyond.
This guide moves past a simple recitation of properties. Instead, it offers a deep dive into the underlying rationale for this reagent's growing prominence. We will explore the synergistic interplay of its substituents—how the electron-withdrawing fluorine atoms modulate the aniline's nucleophilicity and pKa while simultaneously offering avenues for metabolic blocking and enhanced binding interactions. We will also examine the paradoxical role of the 3-methoxy group, an electron-donating substituent that finely tunes the electronic environment and provides a critical vector for establishing key hydrogen bond interactions within inhibitor-target complexes.
Through an analysis of its application in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors and other key therapeutic agents, this document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of not just how to use this compound, but why its specific topology is so enabling. From fundamental physicochemical properties to detailed synthetic protocols and mechanistic insights, this guide is designed to be an authoritative resource for harnessing the full potential of this versatile molecule.
Physicochemical Profile and Strategic Rationale
The utility of this compound in medicinal chemistry is a direct consequence of the unique electronic and steric properties conferred by its substitution pattern. Understanding these foundational characteristics is essential for appreciating its application.
Core Physicochemical Data
A summary of the key physicochemical properties is presented below. These values inform its reactivity, solubility, and potential for forming intermolecular interactions.
| Property | Value | Implication in Drug Design |
| Molecular Formula | C₇H₇F₂NO | - |
| Molecular Weight | 159.13 g/mol | Provides a low molecular weight starting point for complex syntheses. |
| pKa (Anilinium Ion) | ~2.5 - 3.0 (Estimated) | Significantly lowered compared to aniline (~4.6), reducing basicity and altering nucleophilicity. This is crucial for reaction tuning and target engagement. |
| LogP | ~1.5 - 2.0 (Estimated) | Indicates moderate lipophilicity, a favorable starting point for developing orally bioavailable drugs. |
| Appearance | Off-white to light brown crystalline powder | Standard for a small molecule solid. |
The Scientific Rationale: Why This Specific Substitution Pattern?
The arrangement of two fluorine atoms and one methoxy group on the aniline ring is not arbitrary. It represents a sophisticated solution to several common challenges in drug design:
-
Metabolic Stability: The fluorine atoms at the 2- and 4-positions serve as effective metabolic blockers. Aromatic hydroxylation, a common metabolic pathway mediated by Cytochrome P450 enzymes, is prevented at these sites, enhancing the compound's in vivo half-life.
-
Tuning Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms significantly reduces the pKa of the anilinium ion. This makes the aniline nitrogen less basic and a weaker nucleophile compared to unsubstituted aniline. This attenuated reactivity is highly desirable, preventing unwanted side reactions and allowing for more controlled, selective transformations in multi-step syntheses.
-
Hydrogen Bonding and Target Occupancy: The 3-methoxy group is a critical pharmacophoric element. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the hinge region of many kinase active sites. This interaction is a well-established strategy for achieving high-affinity binding and selectivity.
-
Conformational Control: The steric bulk of the methoxy group ortho to the amine can influence the dihedral angle between the phenyl ring and substituents attached to the nitrogen. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.
Core Synthetic Applications: A Gateway to Complex Heterocycles
This compound is predominantly used as a nucleophile to construct complex heterocyclic systems that form the core of many targeted therapies. Its most significant application lies in the synthesis of substituted aminopyrimidines, a privileged scaffold in kinase inhibition.
Workflow: Synthesis of N-Aryl-4-aminopyrimidines
A common synthetic route involves the nucleophilic aromatic substitution (SNAAr) reaction between this compound and an electrophilic chloropyrimidine. This reaction is the linchpin for creating the core structure of many advanced inhibitors.
Below is a generalized workflow diagram illustrating this key transformation.
Caption: Generalized workflow for the synthesis of an N-aryl-pyrimidin-4-amine core.
Detailed Experimental Protocol: Synthesis of a Key FGFR Inhibitor Intermediate
The following protocol is a representative example adapted from public domain patent literature, illustrating the synthesis of a key intermediate for Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Objective: To synthesize N-(2,4-difluoro-3-methoxyphenyl)-6-(2-hydroxypropan-2-yl)pteridin-4-amine.
Materials:
-
This compound (1.0 eq)
-
4-Chloro-6-(2-hydroxypropan-2-yl)pteridine (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)
-
2-Pentanol (as solvent)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 4-Chloro-6-(2-hydroxypropan-2-yl)pteridine (1.1 eq).
-
Solvent and Catalyst Addition: Add 2-Pentanol to the flask to achieve a substrate concentration of approximately 0.1 M. Add p-TsOH·H₂O (0.2 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to create an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. A precipitate will likely form. The solid can be collected by filtration.
-
Purification: Wash the collected solid with a non-polar solvent like hexanes or diethyl ether to remove residual 2-pentanol. The crude product can be further purified by silica gel column chromatography or recrystallization if necessary to achieve the desired purity (>95%).
Causality and Trustworthiness:
-
Why 2-Pentanol? This high-boiling, relatively polar solvent is chosen to ensure all reactants remain in solution at the required high temperature (120 °C), facilitating the reaction kinetics for the SNAAr, which is often sluggish.
-
Why p-TsOH? The acid catalyst protonates the pyrimidine ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic this compound. This is a self-validating system; without the acid, the reaction would proceed at a significantly slower rate, if at all.
-
Why an Inert Atmosphere? While not strictly required for all SNAAr reactions, using an inert atmosphere prevents potential oxidative side reactions of the electron-rich aniline at high temperatures, ensuring a cleaner product profile.
Case Study: Application in FGFR Kinase Inhibitors
The utility of the this compound scaffold is prominently showcased in the development of selective and potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of FGFR signaling is a known driver in various cancers, making it a high-value therapeutic target.
Mechanism of Action and Binding Hypothesis
In many FGFR inhibitors, the N-(2,4-difluoro-3-methoxyphenyl) moiety plays a precise and multi-faceted role in anchoring the drug within the ATP-binding pocket of the kinase.
Navigating the Complex Landscape of Electrophilic Aromatic Substitution in Substituted Anilines: A Guide for Synthetic Chemists
An in-depth technical guide or whitepaper on the core.
Abstract: Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Their utility is intrinsically linked to the reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) reactions. However, the very feature that makes aniline so reactive—the powerful, activating amino group—also introduces significant challenges, including over-reaction, oxidation, and unpredictable regioselectivity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the principles governing EAS in substituted anilines. We will dissect the electronic effects of the amino group and other ring substituents, address the common pitfalls in key transformations like halogenation, nitration, and sulfonation, and present field-proven strategies, centered on the concept of amino group protection, to achieve controlled and selective outcomes.
The Double-Edged Sword: Understanding the Reactivity of the Aniline Ring
The amino group (-NH₂) is one of the most potent activating groups in electrophilic aromatic substitution.[1][2] This high reactivity stems from the ability of the nitrogen's lone pair of electrons to delocalize into the benzene ring through resonance.[2][3] This donation of electron density significantly enriches the ring, making it highly nucleophilic and thus more susceptible to attack by electrophiles.
The resonance effect not only increases the reaction rate but also dictates the regioselectivity. As the resonance structures demonstrate, the electron density is preferentially increased at the positions ortho and para to the amino group.[4][5][6] This makes the -NH₂ group a powerful ortho, para-director.[7] The stability of the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack is substantially enhanced when the attack occurs at the ortho or para positions, as the nitrogen can directly participate in stabilizing the positive charge.[4]
Caption: Resonance delocalization in aniline increases electron density at ortho and para positions.
However, this extreme activation presents several synthetic challenges:
-
Polysubstitution: The mono-substituted product is often more reactive than aniline itself, leading to multiple substitutions. A classic example is the reaction of aniline with bromine water, which readily yields a white precipitate of 2,4,6-tribromoaniline, making mono-bromination difficult to control.[1][8]
-
Oxidation: The electron-rich ring is susceptible to oxidation, especially under harsh, acidic conditions required for reactions like nitration, often leading to the formation of tarry byproducts and decomposition of the starting material.[1][8][9]
-
Loss of Directing Ability: In strongly acidic media, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This positively charged group becomes a strong electron-withdrawing group via the inductive effect, deactivating the ring and directing incoming electrophiles to the meta position.[7][10]
The Cornerstone Strategy: Protection of the Amino Group
To circumvent the issues of over-reactivity and side reactions, a "protect-substitute-deprotect" strategy is indispensable.[11] The most common and effective method is the acetylation of the amino group to form an amide (acetanilide).[12][13]
Why Acetylation Works: The acetamido group (-NHCOCH₃) is still an activating, ortho, para-directing group, but its activating influence is substantially attenuated compared to the free amino group.[1][14] This is because the nitrogen's lone pair is now delocalized not only into the aromatic ring but also onto the adjacent carbonyl oxygen.[10] This competition reduces the electron-donating capacity of the nitrogen towards the ring, moderating its reactivity. Furthermore, the bulky acetyl group provides steric hindrance, often favoring substitution at the less hindered para position.[10]
Caption: The fundamental workflow for controlled electrophilic substitution on anilines.
Experimental Protocol: Acetylation of Aniline
This protocol describes a standard laboratory procedure for the protection of aniline as acetanilide.
-
Reactants & Reagents:
-
Aniline
-
Acetic Anhydride [(CH₃CO)₂O]
-
Glacial Acetic Acid
-
Zinc dust (optional, to prevent oxidation)
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask, combine aniline and an equimolar amount of glacial acetic acid.
-
Add a slight excess of acetic anhydride to the mixture. A small amount of zinc dust can be added to prevent oxidation of the aniline.[6]
-
Gently reflux the mixture for 15-30 minutes. The reaction is exothermic.
-
After the reaction is complete, pour the hot mixture slowly and with stirring into a beaker containing ice-cold water.[6]
-
The acetanilide will precipitate as a white solid.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted starting materials and acetic acid.
-
The crude acetanilide can be purified by recrystallization from hot water or ethanol.
-
Key Electrophilic Aromatic Substitution Reactions
Halogenation (Bromination)
-
Challenge: Direct bromination of aniline is uncontrollable, leading to the formation of 2,4,6-tribromoaniline.[8]
-
Solution: Bromination of the protected acetanilide allows for mono-substitution. The acetamido group directs the incoming bromine electrophile primarily to the para position due to the steric bulk of the protecting group.[10][15] Subsequent hydrolysis of the amide yields the desired para-bromoaniline.
Table 1: Comparison of Aniline vs. Acetanilide in Bromination
| Substrate | Reagents | Conditions | Major Product(s) | Citation(s) |
| Aniline | Br₂ in H₂O | Room Temperature | 2,4,6-Tribromoaniline | [8] |
| Acetanilide | Br₂ in Acetic Acid | Room Temperature | p-Bromoacetanilide (major), o-Bromoacetanilide (minor) | [10][16] |
Nitration
-
Challenge: Direct nitration of aniline with a standard mixture of concentrated nitric and sulfuric acids is problematic. The strongly acidic conditions protonate the amino group, forming the meta-directing anilinium ion.[9][10] This leads to significant amounts of the meta-nitro product, alongside oxidation and tar formation.[1][10]
-
Solution: Nitration of acetanilide proceeds smoothly under controlled, low-temperature conditions to yield the para-nitroacetanilide as the major product in high yield.[1][14] The acetyl group can then be removed by acid-catalyzed hydrolysis to give para-nitroaniline.[1][14]
Caption: Contrasting outcomes of direct nitration of aniline versus the protected strategy.
Sulfonation
Sulfonation of aniline is unique. Heating aniline with concentrated sulfuric acid at 180-190°C produces p-aminobenzenesulfonic acid (sulfanilic acid).[6][10] While the medium is strongly acidic, the high temperature favors the thermodynamically more stable para product. The reaction is believed to proceed through the initial formation of anilinium hydrogen sulfate, which then rearranges to the final product.[6][17] At equilibrium, even a small amount of the highly reactive free aniline can react to form the para-substituted product.[10][17] The product, sulfanilic acid, exists predominantly as a zwitterion.[6]
Friedel-Crafts Alkylation and Acylation
-
Challenge: Aniline and its derivatives do not undergo Friedel-Crafts reactions.[18] The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[19][20][21]
-
Interaction: The lone pair of electrons on the nitrogen atom forms a coordinate covalent bond with the Lewis acid, creating a salt complex.[18] This places a positive charge on the nitrogen, transforming the activating -NH₂ group into a powerful deactivating group, which shuts down any subsequent electrophilic attack on the ring.[18][20]
Caption: The Lewis acid-base reaction that deactivates the aniline ring towards Friedel-Crafts reactions.
-
Solution: The protection strategy is again key. Converting aniline to acetanilide prevents the Lewis acid-base reaction. The less basic amide nitrogen does not complex with AlCl₃, allowing the Friedel-Crafts reaction to proceed on the moderately activated ring.[16][18]
Influence of Additional Ring Substituents
When the aniline ring already contains other substituents, the outcome of EAS is governed by the interplay of their electronic and steric effects.
-
Activating Groups (-CH₃, -OCH₃): These groups reinforce the activating nature of the amino group and are also ortho, para-directors. The position of substitution will be directed by the most powerful activating group, and steric hindrance will play a significant role in the final product distribution.
-
Deactivating Groups (-NO₂, -CN, -SO₃H): These groups withdraw electron density from the ring and are meta-directors. In a substituted aniline containing a deactivating group, the powerful ortho, para-directing influence of the amino (or acetamido) group will dominate, directing the incoming electrophile to positions ortho or para to itself, and not to the position meta to the deactivator.[2]
-
Halogens (-F, -Cl, -Br, -I): Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can be donated through resonance.[3][22] In a haloaniline, the amino group's activating effect will still dominate, but the overall reaction rate will be slower than that of aniline itself.
Table 2: General Directing Effects in Disubstituted Anilines
| Existing Substituent (Y) | Nature of Y | Dominant Directing Group | Predicted Substitution Position(s) |
| -CH₃, -OR | Activating, o,p-directing | -NH₂ (or -NHCOR) | Ortho/Para to the amino group, influenced by sterics |
| -NO₂, -SO₃H | Deactivating, m-directing | -NH₂ (or -NHCOR) | Ortho/Para to the amino group |
| -Cl, -Br, -I | Deactivating, o,p-directing | -NH₂ (or -NHCOR) | Ortho/Para to the amino group |
Conclusion
The electrophilic aromatic substitution of substituted anilines is a cornerstone of modern organic synthesis. While the inherent high reactivity of the aniline nucleus offers great potential, it demands a nuanced and strategic approach from the synthetic chemist. Understanding the fundamental principles of activation, regioselectivity, and the critical role of amino group protection is paramount to overcoming challenges like polysubstitution and oxidation. By moderating the powerful influence of the amino group through acetylation, researchers can unlock the full synthetic potential of anilines, enabling the controlled and selective synthesis of complex molecular architectures essential for drug discovery and materials science.
References
- Protonation of aniline slows electrophilic aromatic substitution. (n.d.). Pearson+.
- Halogenation of Substituted Anilines. (n.d.). BenchChem Technical Support Center.
- Explain the challenges in direct nitration of aniline and how the formation of tarry oxidation products can be controlled. (2024, February 20). Discussion Forum.
- EArS of aromatic amines. (n.d.). University of Calgary.
- Protection of NH2 in aniline. (2025, October 15). Filo.
- Is the Friedel-Crafts acylation of aniline difficult? (2018, May 1). Quora.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry.
- Limitations of Electrophilic Aromatic Substitution Reactions. (n.d.). Chemistry Steps.
- Reactions of Arylamines. (2020, May 30). Chemistry LibreTexts.
- Electrophilic aromatic substitution. (n.d.). Wikipedia.
- Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic aromatic substitution? (n.d.). Homework.Study.com.
- Why doesn't aniline respond in Friedel-Crafts reactions? (2018, January 5). Quora.
- Reactions of Aniline. (n.d.). Chemistry Steps.
- Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S.
- Activating and Deactivating Groups. (n.d.). Chemistry Steps.
- An Explanation of Substituent Effects. (n.d.). Penn State Pressbooks.
- A Study on Electrophilic Aromatic Substitution of Acetanilide. (n.d.). ijarsct.
- Why aniline does not undergo Friedel-Crafts alkylation. (n.d.). BenchChem.
- Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst? (2020, July 21). Quora.
- EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. (2025, January 31). YouTube.
- Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power? (2018, April 29). Quora.
- Protection of Aniline Derivatives. (2015, February 23). YouTube.
- Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. (2019, June 5). Chemistry LibreTexts.
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Methodological & Application
Protocol and Application Guide: Suzuki-Miyaura Cross-Coupling of 2,4-Difluoro-3-methoxyaniline Derivatives
An Application Note for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biarylanilines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, particularly biaryls, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][3]
Within the vast landscape of medicinal chemistry, substituted anilines serve as critical building blocks. Specifically, ortho-substituted anilines are key structural motifs found in numerous pharmacologically active compounds, including enzyme inhibitors and receptor antagonists.[4] The subject of this guide, 2,4-Difluoro-3-methoxyaniline, represents a highly valuable, electronically nuanced starting material. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making its derivatives prime candidates for drug discovery programs.
This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of halogenated this compound with various boronic acids. We will delve into the mechanistic underpinnings, explain the causal logic behind reagent selection, and offer a detailed, step-by-step workflow designed for reproducibility and high-yield synthesis.
Part 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a bromo- or iodo- derivative of this compound), forming a Pd(II) intermediate.[6][7] This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the aryl group.[2]
-
Transmetalation: This step involves the transfer of the organic moiety from the boron atom of the organoboron reagent (e.g., a boronic acid or ester) to the palladium center.[7] This process requires activation by a base, which converts the neutral boronic acid into a more nucleophilic boronate species, thereby facilitating the ligand exchange on the palladium complex.[2][8]
-
Reductive Elimination: The final step involves the coupling of the two organic fragments attached to the palladium center.[6] This forms the new carbon-carbon bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Core Protocol – Suzuki Coupling of 1-Bromo-2,4-difluoro-3-methoxyaniline
This protocol outlines a robust method for coupling a halogenated derivative of this compound with a generic arylboronic acid. The choice of a bromo-substituted aniline is strategic, offering a good balance of reactivity and stability.
Materials and Reagents:
-
Aryl Halide: 1-Bromo-2,4-difluoro-3-methoxyaniline (1.0 eq)
-
Boronic Acid/Ester: Arylboronic acid or ester (1.2–1.5 eq)
-
Palladium Pre-catalyst: CataCXium® A Pd G3 (5-10 mol%) OR a combination of Pd₂(dba)₃ (2.5 mol%) and a ligand like XPhos (10 mol%).[4][9]
-
Base: Potassium phosphate (K₃PO₄), anhydrous powder (2.0–3.0 eq)[9][10]
-
Solvent: A degassed mixture of 2-Methyltetrahydrofuran (2-MeTHF) and water (e.g., 5:1 v/v).[10]
-
Equipment: Reaction vial or round-bottom flask, magnetic stirrer, heating mantle or oil bath, nitrogen or argon source, standard glassware for workup and purification.
Experimental Workflow Diagram:
Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a nitrogen-flushed glovebox or on a Schlenk line, add the 1-bromo-2,4-difluoro-3-methoxyaniline (1.0 eq), arylboronic acid (1.5 eq), palladium pre-catalyst (e.g., CataCXium A Pd G3, 10 mol%), and anhydrous K₃PO₄ (2.0 eq) to a dry reaction vial equipped with a magnetic stir bar.[10]
-
Solvent Addition: Seal the vial, remove it from the glovebox (if used), and add the degassed 2-MeTHF and water via syringe.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 80 °C. Stir the mixture vigorously for the specified reaction time (typically 2-12 hours). Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer twice more with EtOAc.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]
-
Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Part 3: Data Presentation and Optimization Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the reaction components. The following table summarizes key parameters and provides a starting point for optimization based on literature precedents for similar challenging substrates.
| Parameter | System 1 (General Purpose) | System 2 (For Hindered Substrates) | System 3 (Aqueous Micellar) | Rationale & Causality |
| Aryl Halide | 1-Bromo-2,4-difluoro-3-methoxyaniline | 1-Iodo-2,4-difluoro-3-methoxyaniline | 1-Bromo-2,4-difluoro-3-methoxyaniline | Reactivity order: I > Br. Iodo- derivatives undergo oxidative addition more readily, which can be beneficial for less reactive coupling partners.[2] |
| Catalyst System | Pd₂(dba)₃ / XPhos | CataCXium® A Pd G3 | Pd(dtbpf)Cl₂ | Bulky, electron-rich phosphine ligands (like XPhos) or specialized pre-catalysts (CataCXium) are often essential for coupling electron-rich or sterically demanding anilines.[4][10][11] |
| Base | K₃PO₄ | Cs₂CO₃ | Et₃N (Triethylamine) | K₃PO₄ and Cs₂CO₃ are strong, effective bases for activating boronic acids.[10][12] Organic bases like Et₃N are used in specific systems, such as aqueous micellar catalysis.[10] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | 2-MeTHF / H₂O (10:1) | 2 wt% Kolliphor EL in H₂O | The choice of solvent impacts reagent solubility and reaction kinetics. 2-MeTHF is a greener alternative to dioxane. Micellar catalysis in water is an environmentally friendly option.[10] |
| Temperature | 90-100 °C | 80 °C | Room Temperature | Higher temperatures are often needed to drive the reaction to completion, but lower temperatures can improve selectivity and reduce byproduct formation.[7][10] |
| Expected Yield | Good to Excellent | Excellent | Good to Excellent | Yields are highly substrate-dependent but can often exceed 80% with proper optimization.[10] |
Part 4: Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) species was not generated or has decomposed. 2. Ineffective Base: The base is not strong enough or has poor solubility. 3. Poor Substrate Reactivity: The aryl halide is resistant to oxidative addition. | 1. Catalyst Check: Use a fresh, high-quality palladium source and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a robust pre-catalyst. 2. Base Screening: Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better solubility. 3. Increase Reactivity: If using an aryl bromide, consider synthesizing the corresponding aryl iodide, which is more reactive.[2] Increase the reaction temperature. |
| Protodeborylation | The boronic acid is reacting with trace water/protons to revert to an arene, especially common with electron-rich or heteroaryl boronic acids.[5] | 1. Rigorous Inert Conditions: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict N₂ or Ar atmosphere. 2. Use Boronic Esters: Use more stable boronic esters (e.g., pinacol or MIDA esters) instead of the free acid.[13] |
| Homocoupling of Boronic Acid | The presence of oxygen can facilitate the unwanted dimerization of the boronic acid. | 1. Deoxygenate: Thoroughly sparge the solvent mixture with an inert gas (N₂ or Ar) for 15-30 minutes before adding it to the reaction vial. |
| Formation of Byproducts | 1. Aryl Scrambling: With certain phosphine ligands, an aryl group can exchange from the ligand to the palladium center.[11] 2. High Temperature Degradation: Substrates or products may be unstable at elevated temperatures. | 1. Ligand Choice: Use a trialkylphosphine ligand (e.g., P(t-Bu)₃) instead of a triarylphosphine if scrambling is suspected. 2. Temperature Optimization: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile pathway for the synthesis of novel this compound derivatives. Success with this electronically complex substrate hinges on the rational selection of a highly active catalyst system, an appropriate base, and optimized reaction conditions. By understanding the underlying mechanism and anticipating potential side reactions, researchers can effectively leverage this protocol to access a diverse range of biaryl structures crucial for the advancement of drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ACS Publications | Organometallics. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017-05-24). Available from: [Link]
-
PMC | Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024-09-16). Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
WordPress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available from: [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05). Available from: [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available from: [Link]
-
ResearchGate. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. (2025-08-08). Available from: [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. (2025-08-06). Available from: [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. (2011-10-03). Available from: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025-08-06). Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Available from: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
Chemical Science (RSC Publishing). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Available from: [Link]
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University of Liverpool IT Services. Efficient Suzuki cross-coupling reactions using bulky phosphines. Available from: [Link]
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PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022-01-04). Available from: [Link]
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ResearchGate. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2025-08-06). Available from: [Link]
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NIH | PMC. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. (2023-12-28). Available from: [Link]
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ResearchGate. An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. Available from: [Link]
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NIH. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2025-07-03). Available from: [Link]
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Beilstein Journal of Organic Chemistry. Search Results for "4". Available from: [Link]
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Application Note: Buchwald-Hartwig Amination of 2,4-Difluoro-3-methoxyaniline with Aryl Halides
Introduction: Strategic Importance of Fluorinated Methoxy-Anilines
Substituted anilines are cornerstone building blocks in modern medicinal chemistry and materials science. Specifically, aniline scaffolds featuring fluoro and methoxy substituents, such as 2,4-Difluoro-3-methoxyaniline, are of high value due to the unique electronic and metabolic properties these groups impart to target molecules. The fluorine atoms can enhance binding affinity and improve metabolic stability, while the methoxy group can modulate solubility and serve as a key hydrogen bond acceptor.
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing C(sp²)–N bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1]
This guide provides a detailed protocol and technical considerations for the successful Buchwald-Hartwig amination of this compound with a range of aryl halides. We will delve into the mechanistic rationale for reagent selection, present an optimized protocol, and offer troubleshooting advice for this specific, and sometimes challenging, substrate class. The electron-donating methoxy group and the ortho-fluorine substituent present unique electronic and steric challenges that necessitate careful selection of catalyst, ligand, and base to achieve high yields.
The Catalytic Cycle: A Mechanistic Rationale for Component Selection
A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][4] The efficiency of each step is highly dependent on the chosen ligand, base, and substrate.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Considerations for this compound:
-
Palladium Precatalyst: While both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are common, Pd(II) requires an in situ reduction to the active Pd(0) species.[4][5] For consistency and cleaner reactions, using a well-defined Pd(0) source or a precatalyst is often preferred.
-
Ligand Selection: This is arguably the most critical parameter. The substrate, this compound, is electron-rich. The rate-limiting step for such couplings is often the final reductive elimination.[1][6] To accelerate this step, bulky, electron-rich phosphine ligands are required.[1][7]
-
Biarylphosphine Ligands (Buchwald Ligands): Ligands like XPhos , RuPhos , and BrettPhos are exceptionally effective.[2] Their steric bulk promotes the formation of monoligated palladium species, which are highly active, and their electron-donating nature facilitates the reductive elimination of the C-N bond.[1][7] For this application, XPhos is an excellent starting point due to its broad utility and effectiveness in coupling anilines with aryl chlorides.[2][8]
-
-
Base Selection: The base's role is to deprotonate the amine, forming the palladium-amido complex.[5] For anilines, a strong, non-nucleophilic base is required.
-
Sodium tert-butoxide (NaOtBu): This is the most common and effective base for coupling anilines, especially with less reactive aryl chlorides.[9] Its strength is sufficient to deprotonate the aniline coordinated to the palladium center. Weaker bases like K₃PO₄ or Cs₂CO₃ are typically insufficient for this class of transformation.
-
-
Solvent: Anhydrous, aprotic solvents are necessary. Toluene and 1,4-dioxane are the most common choices, as they effectively solubilize the catalyst and reagents without interfering with the reaction.[8]
Experimental Protocol: Optimized Conditions
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide or chloride.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Store under inert gas. |
| Aryl Halide (Ar-X) | >98% | Various | Ensure it is free of moisture. |
| Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) | Reagent Grade | TCI, Sigma-Aldrich | Or other suitable Pd(0) precatalyst.[8] |
| XPhos | >98% | Sigma-Aldrich | Store under inert gas.[8] |
| Sodium tert-butoxide (NaOtBu) | >98% | Sigma-Aldrich | Handle exclusively in a glovebox. |
| Toluene | Anhydrous, >99.8% | Acros, Sigma-Aldrich | Use from a freshly opened bottle or solvent system. |
Reaction Workflow Diagram
Figure 2: Step-by-step experimental workflow for the amination reaction.
Step-by-Step Procedure
Note: This reaction is highly sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.[8]
-
Reaction Setup (in a glovebox): To a dry 2-necked flask or reaction vial equipped with a magnetic stir bar, add Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).[8]
-
Scientist's Note: Using a 1:2 ratio of Pd:Ligand is standard for forming the active monoligated palladium catalyst. The NaOtBu is hygroscopic and should be weighed quickly in the inert atmosphere.
-
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 eq.) and this compound (1.2 mmol, 1.2 eq.).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Reaction Execution: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 6-24 hours.
-
Scientist's Note: Reaction progress should be monitored. Take small aliquots (under inert atmosphere if possible) and analyze by TLC or LC-MS. Aryl chlorides may require longer reaction times or slightly higher temperatures than aryl bromides.[10]
-
-
Workup: Once the reaction is complete (consumption of limiting reagent), cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).[8]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (air/moisture contamination); Insufficient temperature. | Ensure all reagents and solvents are rigorously dried and degassed.[8] Re-screen temperature from 100-120 °C. Use a precatalyst for reliability. |
| Hydrodehalogenation of Ar-X | β-hydride elimination is competing with reductive elimination. | This is less common with anilines but can occur. Ensure the ligand is sufficiently bulky (e.g., XPhos, RuPhos) to favor reductive elimination.[1] |
| Formation of Di-arylamine | The product aniline is reacting with a second molecule of aryl halide. | Use a slight excess of the starting aniline (1.2-1.5 eq.). This is a common strategy to favor monoarylation.[2] |
| Poor Yield with Aryl Chlorides | Oxidative addition to Ar-Cl is slower than to Ar-Br. | Increase catalyst loading (to 2-3 mol%), use a more electron-rich ligand like RuPhos, or increase the reaction temperature.[10] |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl derivatives of this compound. Success hinges on the careful exclusion of air and moisture and the rational selection of a bulky, electron-rich biarylphosphine ligand such as XPhos, paired with a strong base like NaOtBu. The protocol detailed herein provides a validated and robust starting point for researchers in drug discovery and materials science, enabling the efficient construction of valuable C-N bonds for the synthesis of complex target molecules.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388–4391. [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
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Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17134-17145. [Link]
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Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (2018). Dalton Transactions. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2015). ResearchGate. [Link]
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Ligand design for cross-couplings: phosphines. (2024). YouTube. Retrieved January 11, 2026, from [Link]
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Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]
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Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2008). ResearchGate. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
t-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. (2017). ResearchGate. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic-Reaction.com. Retrieved January 11, 2026, from [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. [Link]
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Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2960–2967. [Link]
-
Buchwald-Hartwig coupling. (2019). YouTube. Retrieved January 11, 2026, from [Link]
-
Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study. (2001). PubMed. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. (2019). Semantic Scholar. [Link]
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Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2,4-Difluoro-3-methoxyaniline
Abstract: This document provides a detailed guide for medicinal chemists and drug development professionals on the strategic use of 2,4-Difluoro-3-methoxyaniline as a critical starting material for the synthesis of potent and selective kinase inhibitors. We will explore the underlying principles of its utility, present common synthetic routes, and provide detailed, field-tested protocols. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction: The Strategic Advantage of the 2,4-Difluoro-3-methoxy Substitution Pattern
Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting specific signaling pathways that drive pathogenesis. The design of these small molecules is a delicate balance of achieving high potency for the target kinase while maintaining selectivity to minimize off-target effects and toxicity. The aniline scaffold is a cornerstone in the design of many ATP-competitive kinase inhibitors, as it can form crucial hydrogen bonds with the "hinge" region of the kinase active site.
This compound has emerged as a privileged building block in this context. Its unique substitution pattern offers a triad of benefits:
-
Enhanced Binding Affinity: The fluorine atoms can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the protein backbone or specific residues in the ATP-binding pocket. The strategic placement of fluorine has become a standard approach in modern drug design.[1][2]
-
Modulated Basicity: The electron-withdrawing nature of the two fluorine atoms reduces the pKa of the aniline nitrogen. This modulation is critical for optimizing the strength of the hydrogen bond interaction with the kinase hinge and can improve cell permeability and overall pharmacokinetic properties.
-
Metabolic Stability: Fluorine substitution at positions vulnerable to oxidative metabolism by cytochrome P450 enzymes can block these pathways, thereby increasing the half-life and bioavailability of the drug candidate.[2]
This application note will detail the synthesis of key kinase inhibitor scaffolds, such as anilinoquinazolines and anilinopyrimidines, starting from this versatile reagent.
Core Synthetic Strategies and Mechanistic Rationale
The primary role of this compound in these syntheses is to act as a potent nucleophile. The lone pair of electrons on the nitrogen atom attacks an electron-deficient carbon on a heterocyclic core. The choice of reaction depends on the nature of the heterocyclic partner.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
This is the most common and direct method for coupling the aniline with activated heterocyclic cores, such as 4-chloroquinazolines or 4-chloropyrimidines.
-
Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The rate of reaction is highly dependent on the electron-withdrawing nature of the heterocyclic ring and the leaving group ability (Cl > F).
-
Causality: An acid catalyst (like HCl or TFA) is often used to protonate the heterocyclic ring, making it more electrophilic and accelerating the reaction. A non-nucleophilic base may be added to quench the generated HCl. The choice of solvent (e.g., isopropanol, n-butanol) is critical; polar protic solvents can stabilize the charged intermediate and facilitate the reaction.
Strategy 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
For less activated heterocyclic halides, a palladium-catalyzed approach is often necessary to form the crucial C-N bond.
-
Mechanism: This reaction involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields.
-
Causality: Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are preferred as they promote the rate-limiting reductive elimination step. A strong, non-nucleophilic base (e.g., NaOtBu, Cs2CO3) is required to deprotonate the aniline and generate the active nucleophile. Anhydrous and anaerobic conditions are mandatory to prevent catalyst deactivation.
Experimental Protocols & Workflows
Safety First: this compound is toxic if swallowed, in contact with skin, or if inhaled.[3][4] It is also a suspected carcinogen.[5] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) before commencing any work.[3][4][5]
Protocol 1: Synthesis of a 4-Anilinoquinazoline Intermediate via SNAr
This protocol describes a typical synthesis of an N-(2,4-difluoro-3-methoxyphenyl)quinazolin-4-amine scaffold, a core structure in many EGFR inhibitors.[6][7]
dot
Caption: SNAr Synthesis Workflow.
Materials:
-
This compound (1.0 eq)
-
4-Chloroquinazoline (1.05 eq)
-
Isopropanol (IPA), anhydrous
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 1.59 g, 10.0 mmol).
-
Add anhydrous isopropanol (50 mL) and stir to dissolve the aniline.
-
Add 4-chloroquinazoline (1.73 g, 10.5 mmol). A precipitate may form.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product should be more polar than the starting aniline.
-
-
After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. A precipitate of the product hydrochloride salt will form.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake sequentially with cold isopropanol (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove unreacted starting materials and impurities.
-
Dry the solid under high vacuum at 40°C for 12 hours to yield the desired N-(2,4-difluoro-3-methoxyphenyl)quinazolin-4-amine hydrochloride.
Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Inhibitor via Buchwald-Hartwig Amination
This protocol is adapted for constructing scaffolds where the heterocyclic core is less reactive, a strategy employed in the development of Tropomyosin receptor kinase (TRK) inhibitors.[8]
Materials:
-
This compound (1.2 eq)
-
4-Chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Xantphos (0.05 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.025 eq)
-
Toluene, anhydrous
Procedure:
-
Inert Atmosphere is Crucial: Set up a Schlenk flask and flame-dry it under vacuum. Backfill with argon or nitrogen. This process should be repeated three times.
-
To the flask, add Pd2(dba)3 (e.g., 23 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Add the 4-Chloro-1H-pyrazolo[3,4-b]pyridine (154 mg, 1.0 mmol) and this compound (191 mg, 1.2 mmol).
-
Evacuate and backfill the flask with argon three more times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-18 hours under a positive pressure of argon.
-
Scientist's Note: The color of the reaction mixture will likely change to a dark brown or black, which is typical for palladium-catalyzed reactions.
-
-
Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure product.
Target Kinases and Biological Context
The scaffolds synthesized from this compound have been successfully employed to target a range of kinases. For instance, anilino-quinoline derivatives have shown potent activity against kinases in the Ras-MAPK signaling cascade, such as MEK1.[9] Inhibition of this pathway is a validated strategy in several cancers.
dot
Caption: Inhibition of the Ras-MAPK Pathway.
Data Summary: Structure-Activity Relationship (SAR)
The following table presents hypothetical data for a series of anilinoquinazoline inhibitors based on the scaffold from Protocol 1, illustrating how modifications can impact biological activity.
| Compound ID | R-Group on Quinazoline (C6/C7) | Synthesis Yield (%) | Purity (HPLC, %) | EGFR IC50 (nM) |
| IA-01 | -H | 85 | >99 | 75.2 |
| IA-02 | 6,7-dimethoxy | 82 | >99 | 15.8 |
| IA-03 | 7-methoxy-6-(3-morpholinopropoxy) | 75 | >98 | 2.1 |
| IA-04 | 6-ethynyl | 68 | >98 | 5.5 |
Analysis: The data demonstrates a clear SAR. The addition of methoxy groups at the 6 and 7 positions (IA-02) improves potency. Further elaboration at the C6-position with a solubilizing group like a morpholinopropoxy chain (IA-03) dramatically increases inhibitory activity, a common strategy to engage with additional binding pockets and improve physicochemical properties.
References
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- This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
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N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide having HIV integrase inhibitory activity - Patent US-10927129-B2 - PubChem.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.
- 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY D
- Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors | Request PDF - ResearchG
- Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed.Bioorganic & Medicinal Chemistry Letters, 2003.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Synthesis and inhibitory activity of 4-alkynyl and 4-alkenylquinazolines: identification of new scaffolds for potent EGFR tyrosine kinase inhibitors - PubMed.Bioorganic & Medicinal Chemistry Letters, 2007.
- TANK-BINDING KINASE INHIBITOR COMPOUNDS - European Patent Office - EP 3152210 B1. (2015-12-10).
- 3-Fluoro-p-anisidine | CAS 366-99-4 - Ossila.
- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google P
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.
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reaction conditions for N-alkylation of 2,4-Difluoro-3-methoxyaniline
An Application Guide to the N-Alkylation of 2,4-Difluoro-3-methoxyaniline
Introduction: Navigating the Synthesis of a Privileged Scaffold
N-alkylated anilines, particularly those bearing fluorine atoms, represent a cornerstone scaffold in modern medicinal chemistry, materials science, and agrochemicals.[1] The strategic introduction of alkyl groups onto the aniline nitrogen is a powerful tool for modulating a molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability.[1][2] This fine-tuning is critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile.
This guide focuses on the N-alkylation of this compound, a substrate of increasing interest. The molecule's unique substitution pattern presents both opportunities and challenges for the synthetic chemist. The two electron-withdrawing fluorine atoms significantly decrease the nucleophilicity of the amino group, making it less reactive than simpler anilines.[2][3] Conversely, the methoxy group is weakly electron-donating. Understanding this electronic interplay is paramount for selecting the appropriate reaction conditions to achieve successful N-alkylation.
This document provides a detailed exploration of the primary synthetic methodologies, step-by-step protocols, and the causal reasoning behind experimental choices for the successful N-alkylation of this valuable building block.
The Impact of Aromatic Substitution on Reactivity
The reactivity of the amino group in this compound is a direct consequence of the electronic effects exerted by its substituents. This relationship dictates the choice of synthetic strategy.
Caption: Logical flow of substituent effects on the amine's reactivity.
The potent electron-withdrawing nature of the two fluorine atoms dominates, leading to a marked decrease in the electron density on the nitrogen atom. This reduced nucleophilicity means that reactions often require more forcing conditions—such as elevated temperatures, stronger bases, or highly reactive electrophiles—compared to unsubstituted aniline.[2][3]
Core Methodologies for N-Alkylation
Three primary strategies are broadly applicable for the N-alkylation of electron-deficient anilines like this compound: Direct Alkylation, Reductive Amination, and Buchwald-Hartwig Amination.
| Methodology | Alkylating Agent | Key Reagents | Advantages | Challenges |
| Direct Alkylation | Alkyl Halide (R-X) | Base (K₂CO₃, NaH), Solvent (DMF, ACN) | Simple, readily available reagents. | Risk of over-alkylation, requires forcing conditions for this substrate.[4] |
| Reductive Amination | Aldehyde or Ketone | Reducing Agent (NaBH(OAc)₃, NaBH₄) | Excellent for mono-alkylation, high functional group tolerance.[5][6] | Requires a carbonyl compound as the alkyl source. |
| Buchwald-Hartwig | Alkyl Halide (R-X) | Pd Catalyst, Phosphine Ligand, Base (NaOtBu) | Broad scope, highly efficient.[7][8] | Requires inert atmosphere, catalyst cost, and optimization. |
Experimental Protocols and Workflows
The following protocols provide detailed, step-by-step procedures for the N-alkylation of this compound.
Caption: A generalized experimental workflow for N-alkylation reactions.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This method proceeds via a direct SN2 reaction. The choice of a non-nucleophilic base is critical to prevent it from competing with the aniline in reacting with the alkyl halide.[2]
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Ethyl Iodide, 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN) to achieve a 0.2 M concentration.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60–80 °C and stir for 6–18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Workup: Cool the mixture to room temperature. Pour the contents into a separatory funnel containing deionized water and extract three times with ethyl acetate.[2]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated product.[2]
Protocol 2: Reductive Amination with an Aldehyde
Reductive amination is a highly reliable method for achieving selective mono-alkylation.[5] The reaction proceeds through the in-situ formation of an imine, which is then reduced. Sodium triacetoxyborohydride is a mild and effective reducing agent for this purpose.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde, 1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in DCM. A small amount of acetic acid can be added to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.
-
Reaction: Continue stirring at room temperature for 4–12 hours, monitoring by TLC until the starting aniline is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, though it requires careful exclusion of air and moisture.[7][9] This protocol is suitable for coupling with alkyl or aryl halides.
Caption: Mechanism of direct N-alkylation via an Sₙ2 pathway.
Materials:
-
This compound (1.0 eq)
-
Alkyl Bromide (1.2 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous, Degassed Toluene
Procedure:
-
Inert Atmosphere Setup: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst, ligand, and sodium tert-butoxide.
-
Addition of Reagents: Add the this compound, followed by anhydrous, degassed toluene and finally the alkyl bromide.
-
Reaction: Heat the mixture to 80–110 °C and stir for 12–24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature and pass it through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography.
Conclusion
The N-alkylation of this compound is a critical transformation for accessing novel chemical entities. While the electron-withdrawing nature of the fluoro substituents diminishes the amine's nucleophilicity, this challenge can be effectively overcome through rational method selection. Direct alkylation offers a straightforward approach, reductive amination provides excellent control for mono-alkylation, and Buchwald-Hartwig amination delivers a powerful, albeit more complex, alternative. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully synthesize the desired N-alkylated derivatives for applications in drug discovery and beyond.
References
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TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available from: [Link]
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ResearchGate. Mechanistic study. (a) Reaction of aniline with alkyl halide under the... Available from: [Link]
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Scribd. Catalytic N-Alkylation of Anilines: A. R. Bayguzina and R. I. Khusnutdinov | PDF. Available from: [Link]
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ChemRxiv. Direct Alkylative Reductive Amination using 1-Allylsilatrane. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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NIH. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC. Available from: [Link]
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University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
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-
ResearchGate. (PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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NIH. Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Available from: [Link]
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ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
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Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
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-
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-
NIH. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available from: [Link]
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The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods. Available from: [Link]
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CONICET. Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Available from: [Link]
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Application Note & Protocol: Leveraging 2,4-Difluoro-3-methoxyaniline in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying high-quality lead compounds, offering an efficient alternative to traditional high-throughput screening.[1][2][3] The success of FBDD hinges on the rational design of fragment libraries and the strategic deployment of sensitive biophysical screening techniques.[4][5] Fluorinated fragments, in particular, offer profound advantages, most notably enabling the use of highly sensitive ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for rapid hit identification.[6][7][8] This guide provides a detailed examination of 2,4-Difluoro-3-methoxyaniline as a high-value fragment. We will dissect its physicochemical properties, provide detailed protocols for its application in screening cascades, and outline a strategic framework for its evolution from a validated hit to a promising lead compound.
The Fragment Profile: Why this compound?
The selection of fragments is a critical decision point in any FBDD campaign. Fragments must be small, soluble, and possess sufficient complexity to form meaningful, albeit weak, interactions with a biological target.[9][10] this compound is an exemplary fragment due to a unique combination of features that enhance its utility in drug discovery.
Causality Behind a High-Value Fragment:
-
¹⁹F NMR Handle: The presence of two fluorine atoms provides a clean and highly sensitive reporter for ¹⁹F NMR screening.[11] Since fluorine is virtually absent from biological systems, ¹⁹F NMR spectra are exceptionally clean, allowing for the screening of fragment cocktails and rapid identification of binding events with minimal interference from buffer components.[12][13]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly influence a molecule's properties.[14] The two fluorine atoms on the aniline ring lower the pKa of the amino group, reducing its basicity and mitigating potential toxicity or off-target effects associated with more basic anilines.[14] Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[7][14]
-
Specific Interactions & Structural Insight: The C-F bond can participate in favorable orthogonal multipolar and hydrogen bonding interactions, contributing to binding affinity and specificity.[14] In X-ray crystallography, the high electron density of fluorine atoms provides an unambiguous anchor point for orienting the fragment within the electron density map, accelerating structural determination.
-
Vector for Growth: The aniline amino group serves as a readily accessible synthetic handle. This allows for straightforward chemical elaboration during the fragment-to-lead optimization phase, enabling the "growing" of the fragment into unoccupied regions of the binding pocket.[1][2]
-
Rule of Three (Ro3) Compliance: An ideal fragment adheres to the "Rule of Three" to ensure it occupies the appropriate chemical space for FBDD.[9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Ro3 Guideline | Compliance |
| Molecular Weight (MW) | 159.13 g/mol | < 300 Da | Yes |
| cLogP | ~1.85 | ≤ 3 | Yes |
| Hydrogen Bond Donors (HBD) | 1 (from -NH₂) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 (from -OCH₃, -NH₂) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
Note: cLogP is an estimated value and can vary slightly based on the algorithm used.
Workflow for Fluorinated Fragment Library Curation
Integrating a fragment like this compound into a screening library requires a rigorous quality control workflow. The goal is to create a library of soluble, pure, and diverse fragments that are well-suited for biophysical screening techniques.
Caption: Workflow for designing and validating a fluorinated fragment library.
Primary Screening & Hit Validation: Protocols
Once the library is established, a screening cascade is employed to identify and validate fragments that bind to the target protein. The primary screen should be high-throughput and sensitive, with orthogonal methods used to confirm hits and eliminate false positives.
Caption: A typical screening cascade for a fluorinated fragment library.
Protocol 3.1: Primary Screening via ¹⁹F NMR Spectroscopy
This protocol uses Carr-Purcell-Meiboom-Gill (CPMG) NMR, which acts as a T₂ relaxation filter to preferentially detect signals from small molecules that are in exchange with a high-molecular-weight binding partner (the target protein).
Rationale: This method is highly efficient for screening mixtures, as signals from non-binding fragments are suppressed, making binders easily identifiable. It is sensitive to weak interactions typical of fragments.
Methodology:
-
Sample Preparation:
-
Prepare fragment cocktails by mixing 8-12 unique fragments (including this compound) to a final concentration of 200 µM for each fragment in an appropriate aqueous buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, 90% H₂O/10% D₂O) containing 2-5% d₆-DMSO.
-
Prepare two sets of NMR tubes for each cocktail:
-
Reference Sample: Fragment cocktail only.
-
Target Sample: Fragment cocktail with 10-20 µM of the target protein.
-
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.
-
Acquire a standard 1D ¹⁹F spectrum for the reference sample to confirm the chemical shifts of each fragment in the cocktail.
-
For both reference and target samples, acquire 1D ¹⁹F CPMG spectra.
-
Typical Parameters: Total CPMG loop time of 40-80 ms. The delay between 180° pulses should be optimized for the target.
-
-
-
Data Analysis:
-
Compare the CPMG spectrum of the Target Sample to the Reference Sample.
-
A significant decrease in the signal intensity for a specific fragment (e.g., this compound) in the presence of the protein indicates binding.
-
Hits are identified from cocktails showing selective signal attenuation. These cocktails are then deconvoluted by screening each component individually to identify the active fragment.
-
Protocol 3.2: Hit Validation via Surface Plasmon Resonance (SPR)
Rationale: SPR provides label-free, real-time kinetic and affinity data (Kᴅ, kₐ, kₔ), serving as a robust orthogonal method to validate hits from the primary screen and eliminate artifacts.[15][16]
Methodology:
-
Chip Preparation:
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low to medium density immobilization level (e.g., 2000-5000 RU) to minimize mass transport effects.
-
A reference channel should be prepared by activating and deactivating the surface without protein to allow for reference subtraction.
-
-
Binding Analysis:
-
Prepare serial dilutions of the hit fragment (e.g., this compound) in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO). Concentrations should span the expected Kᴅ, typically from 1 µM to 1 mM.
-
Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Include several buffer-only injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference channel and buffer injection signals from the target channel data.
-
Plot the steady-state response units (RU) against the fragment concentration.
-
Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the dissociation constant (Kᴅ). A confirmed hit will show a clear, concentration-dependent binding response.
-
Structural Characterization of Validated Hits
Determining the binding mode of a fragment is crucial for structure-based drug design. X-ray crystallography provides a high-resolution snapshot of the fragment-protein complex.
Protocol 4.1: Co-crystallization with this compound
Rationale: Obtaining a crystal structure of the fragment bound to the target reveals the precise interactions and the orientation of the fragment in the binding pocket, which is essential information for guiding the fragment-to-lead optimization strategy.[17][18]
Methodology:
-
Complex Formation:
-
Concentrate the purified target protein to 5-10 mg/mL.
-
Incubate the protein with a 3- to 5-fold molar excess of this compound. The fragment should be added from a high-concentration DMSO stock, ensuring the final DMSO concentration is below 5%.
-
-
Crystallization Screening:
-
Use sitting-drop or hanging-drop vapor diffusion methods to screen a wide range of commercially available crystallization conditions at different temperatures (e.g., 4°C and 20°C).
-
Set up drops containing a 1:1 ratio of the protein-fragment complex and the reservoir solution.
-
-
Crystal Harvesting and Data Collection:
-
Once crystals appear, harvest them using a cryo-loop and flash-cool them in liquid nitrogen, typically after soaking in a cryoprotectant solution.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the structure using molecular replacement with a known structure of the target protein (apo form).
-
Carefully analyze the difference electron density maps (Fo-Fc) to locate the bound fragment. The high electron density of the fluorine atoms on this compound will be a key indicator of its position and orientation.
-
Refine the model of the protein-fragment complex.
-
Strategic Fragment-to-Lead (F2L) Optimization
With a validated hit and a high-resolution crystal structure, the next phase is to elaborate the fragment into a more potent, lead-like molecule.[19] The aniline moiety of this compound is the logical point for chemical modification.
Caption: The iterative cycle of fragment-to-lead (F2L) optimization.
Example Strategy: Fragment Growing
The "growing" strategy involves adding chemical functionality to the fragment core to engage with nearby sub-pockets, thereby increasing affinity and potency.[1][2]
-
Structural Analysis: Examine the co-crystal structure of this compound bound to the target. Identify unoccupied pockets adjacent to the aniline nitrogen.
-
Design: Propose modifications that extend from the nitrogen atom into these pockets. For example, acylation or reductive amination reactions can be used to introduce a variety of side chains designed to form new hydrogen bonds or hydrophobic interactions.
-
Synthesis: Synthesize a small, focused library of analogs. For instance, reacting this compound with a panel of carboxylic acids (using coupling reagents like EDCI/Oxyma) would generate a library of amides.
-
Testing and Iteration: Screen the new analogs for improved potency (e.g., lower Kᴅ or IC₅₀). Analyze the Structure-Activity Relationship (SAR) and determine the crystal structures of the most promising new compounds to guide the next design cycle.
Conclusion
This compound represents an archetypal high-value fragment for modern FBDD campaigns. Its intrinsic properties make it an ideal probe for ¹⁹F NMR screening while offering desirable physicochemical characteristics and a clear path for chemical optimization. By employing the systematic workflows and protocols outlined in this guide—from rational library design and robust screening cascades to structure-guided lead optimization—researchers can effectively harness the power of this and similar fluorinated fragments to accelerate the discovery of novel therapeutics.
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Fisher Scientific. (n.d.). Development of a Fluorine Labelled Fragment Library. Retrieved from [Link]
-
Dalvit, C., Vulpetti, A., & Veronesi, M. (2013). Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19)F NMR methodology. Journal of Medicinal Chemistry, 56(21), 8459-8471. Retrieved from [Link]
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Nielsen, T. E., et al. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Angewandte Chemie International Edition, 59(51), 23094-23101. Retrieved from [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Note: A representative review, direct link from search not available, linking to a similar recent review] Retrieved from [Link]
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Allen, W. J., & Balius, T. E. (2012). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. The AAPS Journal, 14(3), 567-579. Retrieved from [Link]
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Sh Креin, M., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22537. Retrieved from [Link]
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Isogai, S., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy. STAR Protocols, 2(4), 100888. Retrieved from [Link]
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Sledz, P., & Caflisch, A. (2018). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Medicinal Chemistry Letters, 9(2), 146-150. Retrieved from [Link]
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Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Journal of Medicinal Chemistry, 51(10), 2869-2877. Retrieved from [Link]
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Mortenson, D. E., & Erlanson, D. A. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(14), 9838-9855. Retrieved from [Link]
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Cuzzolin, A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 103. Retrieved from [Link]
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Wishart, N., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 224-228. Retrieved from [Link]
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Zhang, Z., et al. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling, 63(13), 4066-4078. Retrieved from [Link]
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Krasavin, M., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934-944. Retrieved from [Link]
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de la Torre, M., & Kassiou, M. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Medicinal Chemistry, 3. Retrieved from [Link]
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Marcaurelle, L. A., et al. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences, 108(17), 6845-6850. Retrieved from [Link]
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Foley, D. J., et al. (2023). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Retrieved from [Link]
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Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 11(11), 1361. Retrieved from [Link]
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Krasavin, M., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934-944. Retrieved from [Link]
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Zhu, J., et al. (2019). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Omega, 4(7), 11848-11855. Retrieved from [Link]
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Cambridge Healthtech Institute. (2019). Fragment-Based Drug Discovery Conference. Retrieved from [Link]
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van de Streek, J., et al. (2022). Analysis of diffuse scattering in electron diffraction data for the crystal structure determination of Pigment Orange 13, C32H24Cl2N8O2. Acta Crystallographica Section B, 78(Pt 3), 324-336. Retrieved from [Link]
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ResearchGate. (2022). X-Ray Diffraction Structural Studies of a Series of 4-Aryl-1-di- and 4-Aryl-1-trichloromethylisoquinolines and Their 1,2,4-Triazine Precursors. Retrieved from [Link]
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Forgács, A., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6296. Retrieved from [Link]
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ResearchGate. (2022). Antispasmodic activity of novel 2,4-dichloroanilinium perchlorate hybrid material (I): X-ray crystallography, DFT studies, and molecular docking approach. Retrieved from [Link]
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scale-up synthesis of 2,4-Difluoro-3-methoxyaniline procedure
An Application Note for the Scale-Up Synthesis of 2,4-Difluoro-3-methoxyaniline
Abstract
This compound is a key fluorinated building block in the synthesis of high-value active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2][3] Its specific substitution pattern imparts unique electronic and lipophilic properties to target molecules. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound, designed for researchers and process chemists. The synthesis proceeds via the nitration of 1,5-difluoro-2-methoxybenzene, followed by catalytic hydrogenation of the resulting nitroaromatic intermediate. This guide emphasizes the causality behind procedural choices, critical safety considerations for handling hazardous reagents at scale, and detailed analytical protocols for in-process control and final product validation.
Introduction and Synthetic Strategy
The synthesis of poly-substituted anilines is a cornerstone of medicinal and process chemistry. The target molecule, this compound, presents a synthetic challenge due to the need for precise regiochemical control of its substituents. The strategy outlined herein is a classic and industrially relevant sequence: electrophilic aromatic substitution followed by reduction.
-
Step 1: Electrophilic Nitration. We begin with the nitration of 1,5-difluoro-2-methoxybenzene. The reaction employs a standard mixed acid system (HNO₃/H₂SO₄) to generate the potent electrophile, the nitronium ion (NO₂⁺). The regiochemical outcome is governed by the directing effects of the existing substituents. The methoxy group is a powerful ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The interplay of these effects selectively directs the incoming nitro group to the C4 position, yielding the key intermediate, 1,5-difluoro-2-methoxy-4-nitrobenzene. Careful temperature control is paramount to minimize side-product formation and ensure process safety.[4]
-
Step 2: Catalytic Hydrogenation. The nitro group of the intermediate is subsequently reduced to the target primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for its high efficiency, clean conversion, and scalability.[5][6][7] This step requires stringent safety protocols due to the use of flammable hydrogen gas and a potentially pyrophoric catalyst.[8][9]
The overall synthetic transformation is depicted below:
Diagram 1: Overall two-step synthesis pathway.
Part I: Scale-Up Protocol for Nitration
This protocol details the synthesis of 1,5-difluoro-2-methoxy-4-nitrobenzene.
Principle and Rationale
The nitration of aromatic rings is a classic electrophilic substitution. Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich aromatic ring. The reaction is highly exothermic and can lead to runaway conditions if not properly controlled.[10][11] Maintaining a low temperature (0 to 5 °C) is critical for selectivity and safety.
Safety Considerations for Nitration
-
Corrosivity and Reactivity: The combination of nitric and sulfuric acid is extremely corrosive and a powerful oxidizing agent.[12][13][14] It reacts violently with many organic materials.[12] All operations must be conducted in a well-ventilated fume hood or an appropriate process enclosure.
-
Thermal Hazards: Nitration reactions are highly exothermic.[11][15] A sudden temperature increase can lead to a dangerous runaway reaction, vigorous gas evolution (toxic NOx fumes), and potentially an explosion.[4] Ensure robust cooling capacity and slow, controlled addition of the nitrating mixture.
-
Personal Protective Equipment (PPE): Personnel must wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a chemical-resistant apron or lab coat.[14][15][16][17] Emergency eyewash and shower stations must be immediately accessible.[12][15]
Materials and Equipment
| Reagents & Materials | Equipment |
| 1,5-Difluoro-2-methoxybenzene | Jacketed glass reactor with overhead stirrer |
| Fuming Nitric Acid (90%) | Temperature probe and controller |
| Concentrated Sulfuric Acid (98%) | Pressure-equalizing dropping funnel |
| Dichloromethane (DCM) | Quench vessel containing crushed ice |
| Crushed Ice / Deionized Water | Separatory funnel |
| Saturated Sodium Bicarbonate (aq.) | Rotary evaporator |
| Brine (Saturated NaCl aq.) | Analytical balance |
| Anhydrous Magnesium Sulfate (MgSO₄) | TLC plates, GC-MS system |
Experimental Protocol: Nitration
-
Reactor Setup: Charge the jacketed reactor with 1,5-difluoro-2-methoxybenzene (see Table 1 for quantities) and dichloromethane. Begin stirring and cool the reactor contents to 0 °C using a circulating chiller.
-
Preparation of Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid to 0 °C. Slowly, and with extreme caution, add the fuming nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C. Causality Note: This order of addition (nitric to sulfuric) is crucial to prevent uncontrolled boiling of the more volatile nitric acid.
-
Nitration Reaction: Once the reactor contents are stable at 0 °C, begin the dropwise addition of the prepared nitrating mixture via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours after the addition is finished.
-
Reaction Quench: Once the reaction is complete, slowly transfer the reaction mixture into a separate quench vessel containing a vigorously stirred mixture of crushed ice and water. Causality Note: This quench must be performed slowly to manage the exotherm from the dilution of the strong acids.
-
Work-up and Isolation: a. Transfer the quenched mixture to a separatory funnel and allow the layers to separate. b. Remove the lower aqueous layer. c. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine. d. Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, 1,5-difluoro-2-methoxy-4-nitrobenzene, appears as a yellow oil or solid. For scale-up, purification is best achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part II: Scale-Up Protocol for Catalytic Hydrogenation
This protocol details the reduction of 1,5-difluoro-2-methoxy-4-nitrobenzene to the final product.
Principle and Rationale
Catalytic hydrogenation is a heterogenous catalytic process where a nitro group is reduced to an amine by molecular hydrogen on the surface of a metal catalyst.[6] Palladium on carbon (Pd/C) is highly effective for this transformation.[7] The reaction is clean, typically proceeding with high yield and producing only water as a byproduct.
Safety Considerations for Hydrogenation
-
Flammability: Hydrogen gas is extremely flammable and forms explosive mixtures with air over a wide concentration range. All equipment must be properly grounded to prevent static discharge.[18] The reaction area must be free of ignition sources.
-
Catalyst Handling: Palladium on carbon is a pyrophoric hazard, especially after use when it is dry and saturated with hydrogen.[8][9] It can ignite spontaneously upon exposure to air.[9] Always handle the catalyst in an inert atmosphere (e.g., under a nitrogen or argon blanket).[9] The recovered catalyst filter cake should never be allowed to dry and must be kept wet with water during handling and disposal.[9]
-
Pressure Equipment: The reaction is conducted under pressure. The reactor must be rated for the intended pressure and regularly inspected.
Materials and Equipment
| Reagents & Materials | Equipment |
| 1,5-Difluoro-2-methoxy-4-nitrobenzene | High-pressure hydrogenation reactor (autoclave) |
| Palladium on Carbon (10% Pd, 50% wet) | Hydrogen gas cylinder with regulator |
| Methanol (MeOH) or Ethanol (EtOH) | Nitrogen or Argon gas cylinder |
| Celite® 545 (or other filter aid) | Buchner funnel and filtration flask |
| Deionized Water | Vacuum source |
Experimental Protocol: Reduction
-
Reactor Charging: Charge the hydrogenation reactor with the nitro-intermediate (see Table 2) and the chosen solvent (e.g., Methanol).
-
Inerting: Seal the reactor and purge the system multiple times with nitrogen or argon to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C (50% water wet) catalyst to the reactor. Causality Note: Handling the catalyst as a wet paste significantly reduces its pyrophoric risk.[19]
-
Hydrogenation: Seal the reactor again. Purge with nitrogen one final time before evacuating and backfilling with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic at the start, and cooling may be required. Progress can be monitored by observing the drop in hydrogen pressure as it is consumed. The reaction is generally complete in 2-4 hours.
-
Work-up: a. Once the reaction is complete (hydrogen uptake ceases), stop the stirring and hydrogen supply. b. Carefully vent the excess hydrogen and purge the reactor multiple times with nitrogen. c. Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Critical: The filter cake must be immediately transferred to a container with water and never be allowed to dry in the open air.[9] d. Rinse the filter cake with a small amount of fresh solvent.
-
Isolation and Purification: a. Combine the filtrate and washes. b. Remove the solvent under reduced pressure to yield the crude this compound. c. For scale-up, the product can be purified by vacuum distillation. For smaller scales or higher purity requirements, column chromatography on silica gel can be used, often with a mobile phase containing a small amount of triethylamine to prevent product tailing.[20][21]
Data Summary and Characterization
Stoichiometry Tables
Table 1: Reagent and Stoichiometry for Nitration
| Compound | Molar Mass ( g/mol ) | Mass / Volume | Moles (mol) | Equivalents |
|---|---|---|---|---|
| 1,5-Difluoro-2-methoxybenzene | 144.12 | 100.0 g | 0.694 | 1.0 |
| Fuming Nitric Acid (90%) | 63.01 | 35.0 mL | 0.763 | 1.1 |
| Sulfuric Acid (98%) | 98.08 | 75.0 mL | 1.377 | 2.0 |
| Dichloromethane | - | 500 mL | - | - |
Table 2: Reagent and Stoichiometry for Reduction
| Compound | Molar Mass ( g/mol ) | Mass / Volume | Moles (mol) | Equivalents |
|---|---|---|---|---|
| 1,5-Difluoro-2-methoxy-4-nitrobenzene | 189.11 | 120.0 g | 0.634 | 1.0 |
| 10% Pd/C (50% wet) | - | 12.0 g | - | ~1 mol% Pd |
| Methanol | - | 1000 mL | - | - |
| Hydrogen Gas | 2.02 | 50-100 psi | > 3.0 | Excess |
Typical Yield and Purity
| Step | Product | Typical Yield | Purity (by GC) |
| Nitration | 1,5-Difluoro-2-methoxy-4-nitrobenzene | 85-92% | >98% |
| Reduction | This compound | 90-97% | >99% |
| Overall Process | This compound | 76-89% | >99% |
Analytical Methods
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for in-process checks to determine reaction completion.[22]
-
Structural Confirmation: The identity and purity of the intermediate and final product should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
-
Purity Analysis: Final product purity is quantified using Gas Chromatography (GC) with a Flame Ionization Detector (FID).
Process Workflow Visualization
The following diagram illustrates the complete workflow from starting materials to the final purified product.
Diagram 2: Detailed experimental and logical workflow.
References
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- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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- Santa Cruz Biotechnology. (n.d.). Palladium 5% on Carbon (wetted with ca. 55% Water)
- Columbus Chemical Industries. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2,4-Difluoro-3-methoxyaniline for the Synthesis of Advanced Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2,4-Difluoro-3-methoxyaniline in Modern Medicinal Chemistry
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, capable of profoundly influencing metabolic stability, membrane permeability, and binding affinity.[1][2] The strategic placement of fluorine atoms can alter the pKa of nearby functional groups and create favorable interactions within protein binding pockets, making fluorinated building blocks highly sought after.[2]
This compound is a trifunctional reagent that serves as an exemplary precursor for constructing complex heterocyclic systems.[3] Its unique substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline core—provides a powerful tool for medicinal chemists. This electronic arrangement not only directs subsequent chemical transformations but also embeds a specific physicochemical profile into the final molecule. These attributes are particularly valuable in the synthesis of privileged scaffolds such as quinolones and quinazolines, which are central to the development of therapeutics ranging from antibiotics to protein kinase inhibitors.[4][5][6]
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for its application in constructing key heterocyclic frameworks relevant to contemporary drug discovery.
Core Application I: Synthesis of 6,8-Difluoro-7-methoxy-4-quinolone Derivatives
The 4-quinolone core is a fundamental scaffold in medicinal chemistry, most famously associated with broad-spectrum antibacterial agents.[4][7] The Gould-Jacobs reaction is a classic and reliable method for constructing this heterocyclic system from an aniline and a malonic ester derivative, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.[8] Using this compound as the starting aniline allows for the direct synthesis of quinolones with a precise fluorine and methoxy substitution pattern, which is critical for modulating biological activity and pharmacokinetic properties.
Synthetic Workflow Overview
The conversion of this compound to the target 4-quinolone scaffold proceeds through a well-defined, multi-step sequence. The workflow is designed to first build the carbocyclic portion of the quinolone system before the final heterocyclic ring closure.
Caption: Gould-Jacobs pathway for 4-quinolone synthesis.
Detailed Experimental Protocol: Synthesis of 6,8-Difluoro-7-methoxyquinolin-4(1H)-one
This protocol details the four critical stages of the Gould-Jacobs reaction, starting from the initial condensation to the final decarboxylation.
Materials and Reagents:
-
This compound (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Absolute Ethanol
-
Dowtherm™ A (or other high-boiling point solvent, e.g., diphenyl ether)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware, heating mantles, reflux condensers, and magnetic stirrers
-
Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254)
Protocol Steps:
-
Step 1: Condensation to form the Enamine Intermediate
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add diethyl ethoxymethylenemalonate (1.1 eq) to the solution.
-
Heat the mixture to reflux for 2-3 hours.
-
Rationale: This step forms the key vinylogous amide intermediate. The reaction is driven by the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the DEEM, with subsequent elimination of ethanol.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure to yield the crude enamine adduct, which can be used directly in the next step.
-
-
Step 2: Thermal Cyclization
-
Add Dowtherm™ A to the crude enamine adduct from Step 1.
-
Heat the mixture to approximately 250°C with vigorous stirring for 30-45 minutes.
-
Rationale: The high temperature provides the necessary activation energy for the intramolecular 6-electron electrocyclization (the Gould-Jacobs cyclization), followed by tautomerization to form the aromatic quinoline ring system.[8] A high-boiling, thermally stable solvent is essential for this step.[9]
-
Cool the reaction mixture to below 100°C. The cyclized product will often precipitate.
-
Dilute the cooled mixture with hexane to facilitate further precipitation. Filter the solid, wash with hexane, and dry to obtain the crude ethyl 6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
-
Step 3: Saponification
-
Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until a clear solution is obtained.
-
Rationale: This step hydrolyzes the ethyl ester to the corresponding carboxylate salt, which is soluble in the aqueous base.
-
Cool the solution to room temperature.
-
-
Step 4: Acidification and Decarboxylation
-
Slowly acidify the cooled basic solution with concentrated HCl until the pH is ~1-2. A precipitate will form.
-
Heat the acidified slurry gently to 80-90°C for 1 hour to facilitate decarboxylation.
-
Rationale: Acidification protonates the carboxylate, forming the carboxylic acid which is insoluble and precipitates. Gentle heating promotes the loss of CO₂, leading to the final 4-quinolone product.
-
Cool the mixture, filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Characterization:
-
The final product, 6,8-Difluoro-7-methoxyquinolin-4(1H)-one, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Step | Key Reagents | Solvent | Temperature | Typical Time | Expected Outcome |
| 1. Condensation | DEEM | Ethanol | Reflux (~78°C) | 2-3 h | Diethyl 2-(((2,4-difluoro-3-methoxyphenyl)amino)methylene)malonate |
| 2. Cyclization | - | Dowtherm™ A | ~250°C | 30-45 min | Ethyl 6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| 3. Saponification | 10% aq. NaOH | Water | Reflux (~100°C) | 1-2 h | Sodium 6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| 4. Decarboxylation | Conc. HCl | Water | 80-90°C | 1 h | 6,8-Difluoro-7-methoxyquinolin-4(1H)-one |
Core Application II: Synthesis of N-Aryl-4-anilinoquinazoline Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved protein kinase inhibitors used in oncology.[5][10] The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline and a substituted aniline.[10][11] this compound is an ideal nucleophile for this reaction, allowing for the introduction of its specific substitution pattern onto the C4 position of the quinazoline ring to probe structure-activity relationships (SAR).
Synthetic Workflow Overview
This synthesis is a direct and efficient one-step process, coupling the two key heterocyclic precursors.
Caption: SNAr pathway for anilinoquinazoline synthesis.
Detailed Experimental Protocol: Synthesis of N-(2,4-difluoro-3-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
This protocol describes a standard SNAr coupling to generate a potential kinase inhibitor.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Isopropanol (IPA) or n-Butanol
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or another non-nucleophilic base
-
Standard laboratory glassware, reflux condenser, magnetic stirrer
Protocol Steps:
-
Reaction Setup:
-
To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), this compound (1.0 eq), and isopropanol.
-
Stir the suspension to ensure good mixing.
-
-
Base Addition and Reaction:
-
Add DIPEA (1.5 eq) to the mixture.
-
Heat the reaction to reflux (approx. 82°C for IPA) for 4-6 hours.
-
Rationale: The reaction proceeds via an SNAr mechanism. The aniline nitrogen attacks the electron-deficient C4 position of the quinazoline ring, displacing the chloride leaving group. The base (DIPEA) is crucial for scavenging the HCl generated during the reaction, preventing protonation of the aniline nucleophile and driving the reaction to completion.
-
Monitor the reaction progress by TLC. The product is typically more UV-active and has a different Rf value than the starting materials.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature. The product hydrochloride salt often precipitates.
-
Filter the solid and wash with cold isopropanol, followed by diethyl ether.
-
To obtain the free base, the salt can be suspended in water, basified with aqueous sodium bicarbonate, and the resulting solid filtered, washed with water, and dried.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. The inhibitory activity against target kinases can then be evaluated in biochemical assays.[12][13]
Conclusion
This compound is a versatile and high-value precursor for the synthesis of medicinally relevant heterocyclic compounds. Its unique electronic and steric properties make it an ideal building block for constructing complex molecular architectures such as 4-quinolones and 4-anilinoquinazolines. The protocols detailed herein provide robust and reproducible methods for leveraging this reagent in drug discovery programs, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutic agents.
References
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Smilkstein, M., et al. (2013). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Antimicrobial Agents and Chemotherapy, 57(12), 5891-5898. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]
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Pacho, A., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 834. Available at: [Link]
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Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
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Dine, I., Mulugeta, E., & Melaku, Y. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8863-8886. Available at: [Link]
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Szychowski, J., & Turek, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(2), 342. Available at: [Link]
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Waiker, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1955-1964. Available at: [Link]
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MySkinRecipes. (n.d.). 2,3-Difluoro-4-methoxyaniline. Available at: [Link]
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Waiker, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1955-1964. Available at: [Link]
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Milczarek, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7178. Available at: [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
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Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
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Kumar, R., & Singh, P. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Journal of Advanced Scientific Research, 13(4), 9645-9651. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Base-induced Azofluoroalkylation of Unactivated Alkenes via Halogen Atom Transfer - Supporting Information. Available at: [Link]
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Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111565. Available at: [Link]
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Karch, R., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-196. Available at: [Link]
-
Milczarek, M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4410. Available at: [Link]
-
Wang, H., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(22), 2186-2193. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Use of 2,4-Difluoro-3-methoxyaniline in Palladium-Catalyzed Cross-Coupling Reactions
An Application Note and Protocol Guide:
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for leveraging 2,4-Difluoro-3-methoxyaniline in palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of this aniline derivative present both opportunities and challenges, which will be addressed with in-depth technical insights and field-proven strategies.
Introduction: The Versatility of a Fluorinated Aniline Building Block
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a nucleophilic amino group on the same aromatic ring creates a unique electronic environment. This substitution pattern can significantly influence the molecule's reactivity and the properties of the final products.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. However, the successful application of these methods to a substrate like this compound requires a nuanced understanding of its reactivity. The primary amino group can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. Therefore, direct C-H functionalization or coupling of a pre-halogenated derivative often represent the most viable strategies.
Core Principles of Palladium-Catalyzed Cross-Coupling with Anilines
The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki) or migratory insertion (for reactions like Heck), and reductive elimination. The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and solvent.
When working with anilines, particularly those with multiple substituents, several factors must be considered:
-
Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Josiphos families, are often employed to promote the desired catalytic activity and prevent catalyst deactivation.
-
Base and Solvent Effects: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. The solvent must be chosen to ensure the solubility of all reaction components and to be stable under the reaction conditions.
-
Protecting Group Strategies: In some cases, the aniline's amino group may require protection to prevent side reactions or catalyst inhibition. However, many modern cross-coupling protocols are designed to be tolerant of free amino groups.
Part 1: Buchwald-Hartwig Amination of Aryl Halides with this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In this context, this compound acts as the nucleophile, coupling with an aryl halide or triflate.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and reaction conditions may be necessary for specific substrates.
Reagents and Equipment:
-
This compound
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or microwave vial
-
Inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.01-0.05 mmol), and phosphine ligand (0.02-0.10 mmol).
-
Addition of Base and Solvent: Add the base (2.0 mmol) and anhydrous solvent (5-10 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Key Considerations and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst turnover | Screen different palladium catalysts and phosphine ligands. Increase catalyst loading. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu). | |
| Side Product Formation | Reaction temperature too high | Lower the reaction temperature and increase the reaction time. |
| Hydrodehalogenation of aryl halide | Use a less electron-rich ligand. |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Part 2: A Halogenate-then-Couple Strategy for C-C Bond Formation
Direct C-H activation of this compound can be challenging. A more robust and predictable approach is to first introduce a halogen (iodine or bromine) onto the aromatic ring, followed by a standard cross-coupling reaction such as Suzuki, Heck, or Sonogashira. The positions ortho and para to the amino group are the most likely sites for electrophilic halogenation.
Workflow for the Halogenate-then-Couple Strategy
Caption: A two-step strategy for the functionalization of this compound.
Protocol 2.1: Electrophilic Iodination
Reagents and Equipment:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolve this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the crude iodinated product, which can be purified by column chromatography.
Protocol 2.2: Suzuki-Miyaura Coupling of the Halogenated Intermediate
This protocol describes the coupling of the newly synthesized halogenated this compound with a boronic acid or ester.
Reagents and Equipment:
-
Halogenated this compound
-
Boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, CsF)
-
Solvent system (e.g., dioxane/water, toluene/water)
-
Inert atmosphere
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the halogenated aniline (1.0 mmol), boronic acid (1.5 mmol), palladium catalyst (0.02-0.05 mmol), and base (3.0 mmol).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water, 10 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
-
Title: Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective Source: Accounts of Chemical Research URL: [Link]
-
Title: The Buchwald-Hartwig Amination: A Practical Guide Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Source: Organic Reactions URL: [Link]
-
Title: Recent Advances in the Heck Reaction Source: Chemical Reviews URL: [Link]
Strategic N-Protection of 2,4-Difluoro-3-methoxyaniline for Advanced Synthesis
An Application Note and Protocol Guide
Abstract
2,4-Difluoro-3-methoxyaniline is a critical building block in the synthesis of high-value pharmaceutical and agrochemical compounds.[1][2][3] Its utility, however, is predicated on the precise control of the reactivity of its nucleophilic amino group. The presence of two strongly electron-withdrawing fluorine atoms significantly modulates the aniline's electronic properties, necessitating a carefully considered protecting group strategy to prevent unwanted side reactions and guide synthetic outcomes.[4][5] This guide provides an in-depth analysis and field-proven protocols for the N-protection of this compound, focusing on the two most robust and versatile protecting groups: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). We will explore the causality behind procedural choices, provide step-by-step experimental protocols, and discuss the strategic implementation of these groups in complex synthetic routes.
The Rationale for Protection: Navigating Reactivity
The aniline moiety is a potent nucleophile and a strongly activating group in electrophilic aromatic substitution.[6][7] In a multi-step synthesis, an unprotected aniline can lead to a host of undesirable outcomes:
-
Over-reaction: Reaction with multiple equivalents of an electrophile.
-
Competing N- vs. C-alkylation/acylation: The nitrogen and the activated aromatic ring can both react.
-
Incompatibility: The basicity of the amine can interfere with reagents like organometallics or acid chlorides.
-
Oxidation: Anilines are susceptible to oxidation, leading to complex mixtures.
Protecting the amine as a carbamate, such as a Boc or Cbz derivative, temporarily "masks" its nucleophilicity and basicity, transforming it into a neutral, stable amide-like functional group.[8] This allows for a wide range of chemical transformations to be performed on other parts of the molecule without interference from the amino group. The choice between Boc and Cbz often hinges on the overall synthetic plan, particularly the need for orthogonal deprotection strategies where one group can be removed without affecting the other.[8][9]
Selecting the Optimal Protecting Group
The reduced nucleophilicity of this compound, caused by the inductive effect of the fluorine substituents, is a key consideration.[10] Standard protection conditions may require slight modifications, such as extended reaction times or the use of a more potent catalyst, to achieve high yields.
| Protecting Group | Introduction Reagent(s) | Key Advantages | Removal Conditions | Orthogonality & Stability |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O), Base (TEA, DMAP) | High crystallinity of protected product, simple introduction. | Strong Acid (TFA, HCl).[11][12][13] | Stable to base and hydrogenolysis. Orthogonal to Cbz and Fmoc.[9][14] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl), Base (NaHCO₃, TEA) | Highly stable group, provides UV activity for chromatography. | Catalytic Hydrogenolysis (H₂, Pd/C).[15][16][17] | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[9][16] |
Experimental Protocols
The following protocols are designed as robust starting points and can be optimized based on laboratory-specific observations and analytical data (TLC, LC-MS).
Boc-Protection of this compound
This protocol utilizes di-tert-butyl dicarbonate to form the acid-labile N-Boc protected aniline.
Protocol Steps:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the aniline in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature. For less reactive anilines, 4-dimethylaminopyridine (DMAP, 0.1 eq) can be added as a nucleophilic catalyst.[12]
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirring solution. Caution: Carbon dioxide gas is evolved during the reaction.[11] Ensure the system is not sealed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed (typically 4-12 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product, tert-butyl (2,4-difluoro-3-methoxyphenyl)carbamate, can be purified by flash column chromatography on silica gel or by recrystallization to yield a white crystalline solid.
Workflow for Boc Protection
Caption: Boc deprotection workflow.
Cbz-Protection of this compound
This protocol uses benzyl chloroformate to install the Cbz group, which is stable to both acid and base but readily cleaved by hydrogenolysis.
Protocol Steps:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and a saturated aqueous solution of NaHCO₃ (1:1 ratio).
-
Cbz-Cl Addition: Cool the vigorously stirring mixture to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise via syringe. Caution: Cbz-Cl is corrosive and lachrymatory.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product, benzyl (2,4-difluoro-3-methoxyphenyl)carbamate, can be purified by flash column chromatography or recrystallization.
Workflow for Cbz Protection
Caption: Cbz protection workflow.
Cbz-Deprotection (Catalytic Hydrogenolysis)
This is a very mild method for Cbz removal that proceeds under neutral conditions, preserving most other functional groups.
Protocol Steps:
-
Reaction Setup: Dissolve the N-Cbz protected aniline (1.0 eq) in a suitable solvent like Methanol, Ethanol, or Ethyl Acetate.
-
Catalyst Addition: To this solution, carefully add Palladium on Carbon (Pd/C, 5-10% w/w catalyst, 10% Pd). Caution: Pd/C is flammable, especially when dry or in the presence of solvent vapors and hydrogen. Handle with care.
-
Hydrogenation:
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions) at room temperature.
-
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Work-up:
-
Carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the pure, deprotected aniline. Often, no further purification is needed. [17]
-
Workflow for Cbz Deprotection
Caption: Cbz deprotection workflow.
Conclusion and Strategic Outlook
The successful incorporation of this compound into complex molecules is critically dependent on a robust N-protection strategy. Both Boc and Cbz protecting groups offer reliable methods for masking the aniline functionality. The choice is dictated by the planned synthetic sequence; Boc provides an acid-labile option, while Cbz offers a hydrogenolysis-labile alternative. This orthogonality is the cornerstone of modern synthetic chemistry, enabling chemists to selectively unmask functional groups and build molecular complexity with precision. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently employ this compound as a versatile synthon in their drug discovery and development programs.
References
- Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry (RSC Publishing).
- Potential radioprotective agents. 2. Substituted anilines. PubMed.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. Eureka | Patsnap.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols. Benchchem.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. Google Patents.
- Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- New amino-protecting groups in organic synthesis. Accounts of Chemical Research.
- Removal of Boc protecting group as workup?. Reddit.
- Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound.... ResearchGate.
- Amino Acid Derivatives for Peptide Synthesis.
- Fluorinated Aniline-CBZ protecteds Supplier & Distributors. Apollo Scientific.
- Protecting Groups - Organic Synthesis.
- Protective Groups. Organic Chemistry Portal.
- Protecting Groups.
- Amino Acid-Protecting Groups.
- 2,3-Difluoro-4-methoxyaniline. MySkinRecipes.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Fmoc protection of electron-poor aniline?. Reddit.
- Protection of Aniline Derivatives. YouTube.
- Cbz Protection - Common Conditions.
- This compound, 97% 5 g. Thermo Fisher Scientific.
- Amino Acid-Protecting Groups. SciSpace.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Electron-deficient anilines, scalability, safety analysis and.... ResearchGate.
- Substituted aniline: Significance and symbolism.
- "Protection" of Aniline in Aromatic reactions- IIT JEE. YouTube.
- This compound (C7H7F2NO). PubChem.
- 2,6-Difluoro-4-methoxyaniline. Benchchem.
- Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed.
- Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. PubMed.
- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central (PMC).
- 2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR. ResearchGate.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH.
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- 1. 2,3-Difluoro-4-methoxyaniline [myskinrecipes.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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- 4. Substituted aniline: Significance and symbolism [wisdomlib.org]
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- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis and Biological Screening of 2,4-Difluoro-3-methoxyaniline Derivatives
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry.[1][2] The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3] Among the myriad of fluorinated building blocks, 2,4-difluoro-3-methoxyaniline stands out as a particularly valuable precursor for the synthesis of a diverse array of bioactive compounds.[4] Its substituted aniline core is a prevalent feature in many kinase inhibitors and other targeted therapies.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel this compound derivatives and their subsequent biological evaluation. We will delve into robust synthetic protocols, the rationale behind experimental choices, and high-throughput screening methodologies to identify promising lead compounds.
PART 1: Synthesis of this compound Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, making it an ideal choice for the diversification of the this compound scaffold.[5][6] This protocol details the coupling of a halogenated this compound derivative with a variety of boronic acids.
Rationale for Method Selection
The choice of the Suzuki-Miyaura reaction is predicated on its broad functional group tolerance, generally high yields, and the commercial availability of a vast library of boronic acid coupling partners. This allows for the rapid generation of a diverse chemical library for biological screening. While other cross-coupling reactions exist, the Suzuki-Miyaura protocol often offers milder reaction conditions and avoids the use of highly toxic organotin reagents associated with Stille coupling.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Derivative
This protocol describes the synthesis of a representative biaryl derivative from a hypothetical bromo-2,4-difluoro-3-methoxyaniline.
Materials:
-
5-Bromo-2,4-difluoro-3-methoxyaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2,4-difluoro-3-methoxyaniline, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Quantitative Data Summary (Example):
| Entry | Arylboronic Acid | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 85 | >98 |
| 2 | 4-Methylphenylboronic acid | 82 | >99 |
| 3 | 3-Pyridinylboronic acid | 75 | >97 |
PART 2: Purification of Substituted Aniline Derivatives
The purity of the synthesized derivatives is critical for accurate biological screening, as impurities can lead to false positives or mask the true activity of the compound.[7] Substituted anilines, particularly those with polar functional groups, can present purification challenges.
Common Purification Techniques
-
Recrystallization: Highly effective for solid derivatives, capable of yielding very high purity.[8] The choice of solvent is crucial and may require experimentation with single or mixed solvent systems.
-
Column Chromatography: The most common method for purifying a wide range of compounds. Normal-phase silica gel is typically used, but reversed-phase chromatography can be effective for removing highly polar or colored impurities.[9]
-
Distillation: Suitable for volatile and thermally stable liquid anilines. Vacuum distillation is often employed to reduce the boiling point and prevent decomposition.[9]
-
Acid-Base Extraction: This technique can be used to separate the basic aniline derivatives from neutral or acidic impurities.[9]
Troubleshooting Purification
Persistent colored impurities are a common issue with aniline derivatives, often arising from oxidation or polymerization.[9] If standard chromatography fails, consider treatment with activated carbon to adsorb these impurities.[9] Proper storage of purified anilines under an inert atmosphere and protected from light is essential to prevent degradation.[9][10]
PART 3: Biological Screening of this compound Derivatives
The synthesized library of this compound derivatives can be screened against a variety of biological targets to identify potential therapeutic agents. A common and high-value target class for this type of scaffold is the protein kinase family, which is implicated in numerous diseases, including cancer and inflammatory disorders.[11][12]
Screening Cascade for Kinase Inhibitors
Caption: A typical screening cascade for the identification of kinase inhibitors.
Protocol: High-Throughput Biochemical Kinase Assay (ADP-Glo™ Example)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and robust method for high-throughput screening of kinase inhibitors.[11]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Synthesized this compound derivatives (in DMSO)
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense the synthesized compounds into the assay plates at the desired concentration (e.g., 10 µM for primary screening).
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at the optimal temperature for the specific kinase.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate at room temperature.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
The activity of each compound is typically expressed as the percent inhibition of the kinase activity relative to a vehicle control (e.g., DMSO). For active compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
Example Biological Screening Data:
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
| DFM-001 | 95 | 0.15 |
| DFM-002 | 12 | >10 |
| DFM-003 | 88 | 1.2 |
Conclusion
The strategic design and synthesis of this compound derivatives, coupled with a robust biological screening cascade, provides a powerful platform for the discovery of novel therapeutic agents. The protocols and insights provided in these application notes offer a solid foundation for researchers to embark on their own drug discovery programs, leveraging the unique properties of fluorinated scaffolds to address unmet medical needs.
References
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Promega GmbH. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Retrieved from [Link]
-
PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
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ResearchGate. (2014, January). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
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Reddit. (2014, May 26). Purify and dry aniline?. Retrieved from [Link]
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MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
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ResearchGate. (2025, August 30). Fluorine in Medicinal Chemistry. Retrieved from [Link]
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PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
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Organic Chemistry: An Indian Journal. (n.d.). Synthesis and biological screening of 1-N-{4'-[(4",4"'-difluoro diphenyl)-methyl]-piperazine-1'-yl}-4-arylidene-2-(4""-methoxy phenyl)-5-oxo-imidazolines. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. Retrieved from [Link]
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National Institutes of Health. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. Retrieved from [Link]
-
Cardiff University. (2024, May 6). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Retrieved from [Link]
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Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved from [Link]
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Application Notes and Protocols: 2,4-Difluoro-3-methoxyaniline in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Potential with a Unique Building Block
2,4-Difluoro-3-methoxyaniline is an aromatic amine distinguished by a unique substitution pattern on its phenyl ring. The presence of two electron-withdrawing fluorine atoms and one electron-donating methoxy group creates a distinct electronic and steric profile. This combination of functionalities suggests its potential as a valuable monomer in the synthesis of high-performance polymers and organic electronic materials. While specific applications of this isomer are not yet widely documented, its structural motifs are analogous to those found in materials with desirable properties such as enhanced thermal stability, tailored electronic characteristics, and improved processability.
The fluorine atoms are known to increase thermal stability, improve solubility in organic solvents, and lower the HOMO and LUMO energy levels of conjugated polymers.[1] The methoxy group, being an electron-donating group, can influence the electronic properties of the resulting materials, potentially enhancing doping efficiency and tuning the bandgap.[2][3][4][5] This application note will explore the potential applications of this compound in materials science, providing generalized protocols for the synthesis of polymers where this compound could be a key precursor.
I. Potential Application: High-Performance Fluorinated Polyimides
Fluorinated polyimides are a class of polymers known for their exceptional thermal and chemical stability, low dielectric constant, and excellent mechanical properties. These characteristics make them suitable for applications in the aerospace and microelectronics industries. The incorporation of this compound, hypothetically derivatized to a diamine, could lead to novel polyimides with tailored properties.
Scientific Rationale
The introduction of fluorine atoms into the polymer backbone generally enhances thermal stability and lowers the dielectric constant, which is advantageous for microelectronic applications.[6] The methoxy group may improve the solubility of the resulting polyimide, facilitating its processing into thin films and other forms.
Hypothetical Reaction Scheme: Polyimide Synthesis
Caption: Hypothetical two-step synthesis of a fluorinated polyimide.
General Protocol for Two-Step Polyimide Synthesis
This protocol describes a general method for synthesizing polyimides from an aromatic dianhydride and an aromatic diamine.[7]
Materials:
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
Aromatic diamine (hypothetically, a diamine derivative of this compound)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask, dissolve the aromatic diamine in anhydrous DMAc or NMP with stirring.
-
Slowly add an equimolar amount of the aromatic dianhydride in small portions.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 molar ratio with respect to the repeating unit).
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
II. Potential Application: Conductive Polyanilines
Polyaniline is a well-known conducting polymer with applications in sensors, antistatic coatings, and corrosion inhibition. The properties of polyaniline can be tuned by substituting the aniline monomer. The polymerization of this compound could yield a novel polyaniline derivative with unique electronic and physical properties.
Scientific Rationale
The fluorine and methoxy substituents on the aniline ring are expected to influence the polymerization process and the properties of the resulting polymer. Fluorine substitution can affect the polymer's morphology, solubility, and thermal stability.[8][9][10][11] The methoxy group can impact the electronic properties and may lead to a more processable polymer.[12][13][14]
Hypothetical Polymerization of this compound
Caption: General scheme for the chemical oxidative polymerization of aniline derivatives.
General Protocol for Chemical Oxidative Polymerization of Aniline
This protocol provides a general method for the chemical polymerization of aniline, which can be adapted for its derivatives.[15][16][17]
Materials:
-
Aniline monomer (in this case, this compound)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Ammonium hydroxide (NH₄OH) solution
Procedure:
-
Monomer Solution: Dissolve the aniline monomer in 1 M HCl solution and cool the solution to 0-5 °C in an ice bath.
-
Oxidant Solution: Dissolve ammonium persulfate in 1 M HCl solution (typically in a 1:1 molar ratio with the monomer) and cool to 0-5 °C.
-
Polymerization: Slowly add the oxidant solution to the monomer solution with constant stirring while maintaining the temperature at 0-5 °C. The reaction mixture will typically change color, indicating polymerization.
-
Polymer Isolation: Continue stirring for 2-4 hours. Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer with 1 M HCl and then with methanol to remove unreacted monomer and oligomers.
-
Doping/De-doping: The polymer is in its conductive, protonated (doped) state. To obtain the non-conductive base form, the polymer can be de-doped by stirring in an ammonium hydroxide solution.
-
Drying: Dry the final polymer product in a vacuum oven.
General Protocol for Electrochemical Polymerization of Aniline
Electrochemical polymerization allows for the direct deposition of the polymer film onto an electrode surface.[18][19][20][21][22]
Materials:
-
Aniline monomer (this compound)
-
Supporting electrolyte (e.g., 1 M HCl)
-
Working electrode (e.g., platinum, gold, or indium tin oxide-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a solution of the aniline monomer in the supporting electrolyte (e.g., 0.1 M monomer in 1 M HCl).
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: Apply a potential to the working electrode to initiate polymerization. This can be done potentiostatically (constant potential), galvanostatically (constant current), or by cyclic voltammetry (sweeping the potential between two limits).
-
Film Deposition: A polymer film will deposit and grow on the surface of the working electrode. The thickness of the film can be controlled by the polymerization time or the number of potential cycles.
-
Washing and Drying: After polymerization, rinse the polymer-coated electrode with the supporting electrolyte and then with deionized water, and dry it under a stream of inert gas.
III. Predicted Properties of a Hypothetical Polymer
The following table presents a predicted comparison of properties for a hypothetical poly(this compound) against known properties of related polyanilines. This is intended to illustrate the potential effects of the substituents and should be validated by experimental data.
| Property | Polyaniline (PANI) | Poly(fluoroaniline) | Poly(methoxyaniline) | Poly(this compound) (Hypothetical) | Rationale for Prediction |
| Solubility | Poor in common organic solvents | Improved solubility | Improved solubility | Potentially good solubility | The combination of fluorine and methoxy groups is expected to disrupt chain packing and improve interactions with solvents.[10][11][13] |
| Thermal Stability | Good | Enhanced | Moderate | Potentially enhanced | The strong C-F bonds are known to increase the thermal stability of polymers.[8][10][11] |
| Electrical Conductivity (Doped) | High | Generally lower than PANI | Generally lower than PANI | Potentially moderate | Substituents can introduce steric hindrance, affecting conjugation and charge transport.[11][13] |
| Bandgap | Tunable with doping | Generally wider than PANI | Generally narrower than PANI | Potentially tunable to an intermediate value | The electron-withdrawing fluorine and electron-donating methoxy groups will have competing effects on the electronic structure.[1][2] |
IV. Conclusion
This compound represents an intriguing, yet underexplored, building block for materials science. Based on the established principles of structure-property relationships in polymers, it is hypothesized that this monomer could be a valuable precursor for the synthesis of advanced materials, including high-performance polyimides and functional conductive polymers. The unique combination of fluoro and methoxy substituents offers a promising avenue for fine-tuning material properties such as thermal stability, solubility, and electronic characteristics. The general protocols provided herein offer a starting point for the experimental investigation of these potential applications. Further research is warranted to synthesize and characterize materials derived from this compound to validate these hypotheses and unlock its full potential in materials science.
References
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Lee, H., Ayuningtias, L., Kim, H., et al. (2024). From non-doped to dopable: The impact of methoxy functionalization on doping and thermoelectric properties of conjugated polymers. EcoMat, 6(4), e12442. Available at: [Link]
-
Zhang, Z., et al. (2016). Effect of Fluorination on Molecular Orientation of Conjugated Polymers in High Performance Field-Effect Transistors. Macromolecules, 49(18), 6431–6438. Available at: [Link]
-
Kim, T., et al. (2015). The Effect of Fluorine Substitution on the Molecular Interactions and Performance in Polymer Solar Cells. ACS Applied Materials & Interfaces, 7(4), 2543–2551. Available at: [Link]
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Lee, H., et al. (2024). From non-doped to dopable: The impact of methoxy functionalization on doping and thermoelectric properties of conjugated polymers. Sejong University Repository. Available at: [Link]
-
Lee, H., et al. (2024). From non-doped to dopable: The impact of methoxy functionalization on doping and thermoelectric properties of conjugated polymers. HEP Journals. Available at: [Link]
-
Lee, H., et al. (2024). (PDF) From non-doped to dopable: The impact of methoxy functionalization on doping and thermoelectric properties of conjugated polymers. ResearchGate. Available at: [Link]
-
Recent Progress of Fluorinated Conjugated Polymers. (2024). PubMed. Available at: [Link]
-
Beaujuge, P. M., & Leclerc, M. (2013). Impact of Backbone Fluorination on π-Conjugated Polymers in Organic Photovoltaic Devices: A Review. Accounts of Chemical Research, 46(9), 2045–2054. Available at: [Link]
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(PDF) Bromoaniline) and Poly(aniline- o -Fluoroaniline): A Comparative Study of Their Physical Properties. (n.d.). ResearchGate. Available at: [Link]
-
The Curious Case of Fluorination of Conjugated Polymers for Solar Cells. (2017). ACS Publications. Available at: [Link]
-
An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). (n.d.). JMEST. Available at: [Link]
-
The Effects of Methoxylated Isoindigo on the Optical and Charge Transport Properties of the Corresponding Polymers. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. (n.d.). Indian Academy of Sciences. Available at: [Link]
-
Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. (2017). Taylor & Francis Online. Available at: [Link]
-
(PDF) Synthesis and characterization of fluorine-substituted polyanilines. (2001). ResearchGate. Available at: [Link]
-
Synthesis and characterization of fluorine-substituted polyanilines. (n.d.). OpenMETU. Available at: [Link]
-
Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). NIH. Available at: [Link]
-
Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. Available at: [Link]
-
(PDF) Synthesis and properties of polyimides from a diamine containing side diphenylphosphine oxide and trifluoromethyl groups. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) Electrochemical Polymerization of Aniline. (2011). ResearchGate. Available at: [Link]
-
Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. (n.d.). RSC Publishing. Available at: [Link]
-
(PDF) Synthesis and characterization of an aromatic diamine and its polyimides containing asymmetric large side groups. (2020). ResearchGate. Available at: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances. Available at: [Link]
-
(PDF) Poly(4‐methoxyaniline) composites: Investigating structure–property relationship towards semiconducting applications. (n.d.). ResearchGate. Available at: [Link]
-
ELECTROPOLYMERIZATION OF ANILINE. (n.d.). ResearchGate. Available at: [Link]
-
Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. (n.d.). ACS Publications. Available at: [Link]
-
Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (2022). MDPI. Available at: [Link]
-
Polyaniline : Conducting polymer-Synthesis, properties and applications. (2020). YouTube. Available at: [Link]
-
Chemically synthesized poly(o-methoxyaniline): Influence of counterions on the structural and electrical properties. (2020). Semantic Scholar. Available at: [Link]
-
Chemical polymerization of aniline in phenylphosphinic acid. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) Electrochemical Polymerization of Aniline. (2012). ResearchGate. Available at: [Link]
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Synthesis, characterization, and properties of poly(N-alkylanilines). (n.d.). ACS Publications. Available at: [Link]
-
4 Electrochemical Polymerization of Aniline. (2012). Semantic Scholar. Available at: [Link]
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The Strategic Role of 2,4-Difluoro-3-methoxyaniline Analogs in the Synthesis of Modern Agrochemicals: A Guide to Arylpicolinate Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Significance of Fluorinated Anilines in Agrochemical Innovation
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall efficacy. Substituted anilines, in particular, serve as critical building blocks for a diverse range of pesticides. This application note delves into the synthetic utility of structures related to 2,4-difluoro-3-methoxyaniline, focusing on their pivotal role in the creation of a new class of synthetic auxin herbicides known as arylpicolinates. We will explore the synthesis of the commercial herbicide Halauxifen-methyl (marketed as Arylex™ active), a potent molecule for the control of broadleaf weeds, as a prime example of the application of this chemistry.
Core Concept: The 4-Chloro-2-fluoro-3-methoxyphenyl Moiety as a Key Pharmacophore
While direct synthesis from this compound to a commercial agrochemical is not extensively documented in publicly available literature, the closely related 4-chloro-2-fluoro-3-methoxyphenyl group is a key component of the herbicide Halauxifen-methyl.[1][2][3][4][5] This structural motif is crucial for the herbicide's biological activity, which mimics natural plant auxins, leading to uncontrolled growth and eventual death of susceptible weeds.[6][7] The strategic placement of the fluoro, chloro, and methoxy substituents on the phenyl ring is a result of extensive structure-activity relationship (SAR) studies aimed at optimizing herbicidal potency and crop selectivity.[7][8]
Synthesis of Arylpicolinate Herbicides: The Case of Halauxifen-methyl
The synthesis of Halauxifen-methyl is a multi-step process that showcases modern synthetic organic chemistry techniques, with the Suzuki cross-coupling reaction being a key transformation for constructing the biaryl system at the heart of the molecule.
Overall Synthesis Workflow
The general strategy involves the preparation of a substituted pyridine component and a substituted phenylboronic acid, which are then coupled together.
Sources
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- 4. KR20180086253A - Herbicide compositions containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2- carboxylic acid, florasulam and pyroxosulam or derivatives thereof - Google Patents [patents.google.com]
- 5. JP2017502992A - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid, fluroxypyr and phenoxyauxin - Google Patents [patents.google.com]
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Application Notes and Protocols for the Acylation of 6-amino-4-(arylamino)quinoline-3-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Oncology
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Within the realm of oncology, the 4-anilinoquinoline-3-carbonitrile framework has emerged as a critical pharmacophore for the development of targeted cancer therapies. Specifically, these molecules have been instrumental in the design of potent and irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[3] Overexpression or mutation of these receptors is a key driver in the proliferation of various solid tumors, making them prime targets for therapeutic intervention.
The acylation of the 6-amino group on this quinoline scaffold represents a pivotal synthetic step in the creation of next-generation kinase inhibitors. This modification allows for the introduction of a reactive "warhead," typically an unsaturated acyl group, which can form a covalent bond with a specific cysteine residue in the active site of the target kinase. This irreversible inhibition leads to a prolonged and potent suppression of oncogenic signaling pathways. A prime example of a clinically successful drug candidate synthesized through this route is Neratinib (HKI-272), an irreversible pan-ErbB inhibitor.[3][4]
This application note provides a detailed guide to the acylation of 6-amino-4-(arylamino)quinoline-3-carbonitriles, offering insights into the reaction mechanism, a comprehensive experimental protocol, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.
Mechanism and Rationale: The Science Behind the Synthesis
The acylation of 6-amino-4-(arylamino)quinoline-3-carbonitriles is a nucleophilic acyl substitution reaction. The exocyclic amino group at the C6 position of the quinoline ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, typically an acyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond, with the concomitant elimination of a leaving group (e.g., a chloride ion).
The choice of an unsaturated acyl chloride, such as crotonyl chloride, is deliberate and crucial for the intended biological activity of the final compound. The resulting α,β-unsaturated amide moiety serves as a Michael acceptor. This electrophilic warhead is precisely positioned to react with a nucleophilic cysteine residue within the ATP-binding pocket of EGFR/HER2, leading to the formation of a covalent adduct and irreversible inhibition of the enzyme.[3]
The reaction is typically carried out in an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the solubility of the starting materials. A non-nucleophilic organic base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
Experimental Workflow
The overall workflow for the acylation of 6-amino-4-(arylamino)quinoline-3-carbonitriles is a straightforward and robust process, amenable to parallel synthesis for the generation of compound libraries.
Caption: A generalized workflow for the acylation of 6-amino-4-(arylamino)quinoline-3-carbonitriles.
Detailed Experimental Protocol
This protocol describes a representative procedure for the acylation of 6-amino-4-(3-chloro-4-fluoroanilino)-7-ethoxyquinoline-3-carbonitrile with crotonyl chloride.
Materials and Reagents:
-
6-amino-4-(3-chloro-4-fluoroanilino)-7-ethoxyquinoline-3-carbonitrile
-
Crotonyl chloride
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 6-amino-4-(3-chloro-4-fluoroanilino)-7-ethoxyquinoline-3-carbonitrile (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of starting material).
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with gentle stirring.
-
Acylation: Add crotonyl chloride (1.1 eq) dropwise to the cooled solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water, a small amount of cold methanol, and finally with diethyl ether to facilitate drying.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/methanol) or by column chromatography on silica gel if necessary.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.
Data Summary: A Representative Series
The following table summarizes the synthesis of a series of 6-acylamino-4-(arylamino)quinoline-3-carbonitriles, demonstrating the versatility of the acylation protocol.
| Compound | Aryl Amino Group | Acyl Group | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| 1a | 3-chloro-4-fluoroanilino | Crotonamido | 85 | 10.21 (s, 1H), 9.60 (s, 1H), 8.85 (s, 1H), 8.40 (s, 1H), 8.15 (dd, 1H), 7.80 (m, 1H), 7.50 (t, 1H), 7.20 (m, 1H), 6.90 (m, 1H), 6.50 (d, 1H), 4.30 (q, 2H), 1.90 (d, 3H), 1.50 (t, 3H) | 452.1 [M+H]⁺ |
| 1b | 3-ethynylanilino | Crotonamido | 82 | 10.18 (s, 1H), 9.55 (s, 1H), 8.80 (s, 1H), 8.35 (s, 1H), 7.90 (s, 1H), 7.75 (d, 1H), 7.40 (t, 1H), 7.25 (d, 1H), 6.85 (m, 1H), 6.45 (d, 1H), 4.25 (q, 2H), 4.15 (s, 1H), 1.85 (d, 3H), 1.45 (t, 3H) | 424.2 [M+H]⁺ |
| 1c | 4-((pyridin-2-yl)methoxy)anilino | Crotonamido | 78 | 10.25 (s, 1H), 9.50 (s, 1H), 8.82 (s, 1H), 8.60 (d, 1H), 8.38 (s, 1H), 7.85 (t, 1H), 7.60 (d, 2H), 7.35 (m, 1H), 7.10 (d, 2H), 6.88 (m, 1H), 6.48 (d, 1H), 5.20 (s, 2H), 4.28 (q, 2H), 1.88 (d, 3H), 1.48 (t, 3H) | 505.2 [M+H]⁺ |
| 1d | 3-chloro-4-fluoroanilino | Acrylamido | 88 | 10.20 (s, 1H), 9.62 (s, 1H), 8.88 (s, 1H), 8.42 (s, 1H), 8.18 (dd, 1H), 7.82 (m, 1H), 7.52 (t, 1H), 6.55 (dd, 1H), 6.30 (dd, 1H), 5.80 (dd, 1H), 4.32 (q, 2H), 1.52 (t, 3H) | 438.1 [M+H]⁺ |
Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several key factors:
-
Robust Chemistry: The N-acylation of anilines is a well-established and high-yielding transformation in organic synthesis.
-
Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of side products due to prolonged reaction times.
-
Definitive Characterization: The identity and purity of the final product are unequivocally confirmed through a suite of standard analytical techniques (NMR, MS, HPLC). A pure product with the expected spectral data validates the success of the synthesis.
-
Reproducibility: The protocol employs standard laboratory techniques and readily available reagents, making it highly reproducible in different laboratory settings.
Chemical Reaction Scheme
Caption: General reaction scheme for the acylation of the 6-aminoquinoline core.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.
Conclusion
The acylation of 6-amino-4-(arylamino)quinoline-3-carbonitriles is a fundamental and highly effective method for the synthesis of potent, irreversible inhibitors of EGFR and HER2 kinases. The protocol outlined in this application note is robust, reproducible, and readily adaptable for the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers in drug discovery and medicinal chemistry can confidently and efficiently generate these valuable compounds for the advancement of targeted cancer therapies.
References
-
Tsou, H. R., et al. (2005). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry, 48(4), 1107–1131. [Link]
-
Youssif, B. G. M., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 14(46), 33621-33641. [Link]
-
Solano, F., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4945. [Link]
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the human epidermal growth factor receptor. Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
-
Das, D., et al. (2019). Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1. Bioorganic & Medicinal Chemistry Letters, 29(5), 726-731. [Link]
-
Burris, H. A., et al. (2011). Phase II study of the oral dual ErbB2/EGFR tyrosine kinase inhibitor neratinib in patients with previously treated metastatic breast cancer. Journal of Clinical Oncology, 29(2), 184-190. [Link]
- Google Patents. (2014).
-
Rabindran, S. K., et al. (2004). Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase. Cancer Research, 64(11), 3958-3965. [Link]
Sources
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- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Electron-Rich Anilines
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions with electron-rich anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this challenging yet crucial transformation in modern organic synthesis.
The Challenge: Why Are Suzuki Couplings with Electron-Rich Anilines So Difficult?
The primary hurdle in the Suzuki coupling of electron-rich anilines lies in the initial, often rate-determining, oxidative addition step of the catalytic cycle.[1] The electron-donating nature of the amino group increases the electron density on the aromatic ring, making the carbon-halogen bond stronger and less susceptible to cleavage by the Pd(0) catalyst.[1] This inherent lack of reactivity often leads to low yields, sluggish reactions, or complete failure with standard Suzuki coupling protocols.
Furthermore, the nucleophilic nature of the aniline itself can lead to catalyst inhibition or undesired side reactions. This guide will provide you with the necessary tools to overcome these challenges and achieve successful couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Suzuki coupling with an electron-rich aniline?
A1: Success with these challenging substrates hinges on the careful selection and optimization of four key parameters:
-
Catalyst System: The choice of the palladium precursor and, most importantly, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] You will need more specialized, electron-rich, and sterically hindered phosphine ligands.
-
Base Selection: The base is crucial for the transmetalation step and its strength and nature can significantly impact the reaction outcome.[1]
-
Solvent Choice: The solvent must solubilize all reaction components and can influence the reactivity of the catalyst and the rates of the individual steps in the catalytic cycle.
-
Reaction Conditions: Temperature, reaction time, and the strict exclusion of oxygen are vital for success.[1]
Q2: Which palladium catalysts and ligands are most effective for coupling with electron-rich anilines?
A2: For electron-rich anilines, particularly with less reactive aryl chlorides, catalysts with bulky, electron-donating phosphine ligands are generally the most successful.[2][3] These ligands promote the challenging oxidative addition step and facilitate the reductive elimination to afford the desired product.[2] Some of the most effective ligand classes include:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are widely recognized for their effectiveness in coupling electron-rich substrates.[4]
-
N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts are also excellent choices for difficult couplings.[4][5]
Pre-formed palladium complexes (precatalysts) are often more convenient and can provide more reproducible results than generating the active catalyst in situ.[4]
Q3: What is protodeboronation and how can I prevent it?
A3: Protodeboronation is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom from a proton source (like water or alcohol) before it can participate in the transmetalation step.[1][6] This is particularly problematic with electron-rich boronic acids and under harsh basic conditions. To minimize protodeboronation:
-
Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial for Suzuki reactions, excess water can promote protodeboronation.[1] Ensure your solvents are dry.
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation.[1] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) which are effective yet less prone to causing this side reaction.
-
Use More Stable Boron Reagents: Boronic esters, such as pinacol esters (BPin), are generally more stable towards protodeboronation than their corresponding boronic acids.[4][7]
Troubleshooting Guide
Here is a guide to help you diagnose and solve common issues encountered during the Suzuki coupling of electron-rich anilines:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Inefficient Oxidative Addition: The electron-rich nature of the aniline is deactivating the aryl halide. 2. Catalyst Inactivity: The chosen catalyst/ligand system is not suitable for this challenging substrate. 3. Insufficiently Strong Base: The base is not effectively promoting transmetalation. | 1. Switch to a more electron-rich and bulky ligand: Consider using Buchwald ligands (e.g., XPhos, SPhos) or an NHC ligand (e.g., PEPPSI-iPr).[4][5] 2. Increase the reaction temperature: Higher temperatures can help overcome the activation energy for oxidative addition. 3. Use a stronger, non-nucleophilic base: Switch to K₃PO₄ or Cs₂CO₃.[1][8] |
| Significant Homocoupling of the Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[7] 2. Use of a Pd(II) Precursor: Pd(II) species can directly catalyze homocoupling.[7] | 1. Thoroughly degas the reaction mixture: Use a freeze-pump-thaw cycle or sparge with an inert gas (Argon or Nitrogen) for an extended period.[4] 2. Use a Pd(0) precatalyst: Pd₂(dba)₃ is a good option.[9] If using a Pd(II) source, ensure complete reduction to Pd(0) in situ. |
| Formation of Dehalogenated Aniline | 1. Presence of a Hydride Source: Amines or alcohols in the reaction mixture can act as hydride sources, leading to reductive dehalogenation after oxidative addition.[7] 2. Inefficient Transmetalation: If transmetalation is slow, the intermediate palladium-aryl halide complex has more time to undergo side reactions. | 1. Use a non-coordinating, aprotic solvent: Dioxane, THF, or toluene are common choices.[4][7] 2. Optimize the base and ligand: A stronger base and a more efficient ligand can accelerate transmetalation, outcompeting the dehalogenation pathway. |
| Protodeboronation of the Boronic Acid | 1. Excess Water: Water can act as a proton source. 2. Harsh Basic Conditions: Strong bases can accelerate the cleavage of the C-B bond. | 1. Use anhydrous solvents and reagents. 2. Switch to a less harsh base: K₃PO₄ is often a good choice. 3. Use a more stable boronic ester: Pinacol esters (BPin) are more resistant to protodeboronation.[4][7] |
Experimental Protocols
Standard Protocol (for initial screening)
This protocol provides a general starting point for the Suzuki coupling of an electron-rich bromoaniline with an arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the electron-rich bromoaniline (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(PPh₃)₄ (5 mol%).[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1, 0.1 M) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Optimized Protocol (for challenging couplings)
This protocol is designed for more challenging couplings, such as those involving aryl chlorides or exhibiting low yields with the standard protocol.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the electron-rich aryl halide (1.0 equiv), arylboronic acid pinacol ester (1.5 equiv), K₃PO₄ (3.0 equiv), and a pre-formed catalyst such as XPhos Pd G3 (2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF) (0.1 M) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Suzuki Coupling of Electron-Rich Anilines
Caption: A decision-making workflow for troubleshooting Suzuki couplings.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
National Institutes of Health. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
Reddit. (2024, February 7). Suzuki help. Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating the Challenges of Fluorinated Aniline Purification
Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the purification of fluorinated anilines. As crucial intermediates in pharmaceutical and agrochemical development, the purity of these compounds is paramount. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help researchers, scientists, and drug development professionals achieve the highest purity for their materials.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with fluorinated anilines.
Q1: What are the most common impurities I should expect in my crude fluorinated aniline?
A1: Impurities typically originate from the synthesis process, which often involves the reduction of a corresponding fluoronitrobenzene.[1][2] You should anticipate:
-
Unreacted Starting Materials: Residual fluoronitrobenzene is a common process-related impurity.[1][3]
-
Positional Isomers: Depending on the synthetic route, constitutional isomers of your target molecule may be present, which can be particularly challenging to separate due to similar physical properties.[4][5]
-
Byproducts of Reduction: Incomplete reduction can lead to intermediates like nitroso or hydroxylamine species.
-
Dehalogenation Products: The synthesis process can sometimes lead to the loss of a halogen atom, resulting in unintended aniline byproducts.[4]
-
Oxidation/Polymerization Products: Anilines are notoriously sensitive to air and light.[1] The lone pair of electrons on the nitrogen atom makes them susceptible to oxidation, leading to the formation of highly colored impurities and polymeric materials.[6][7]
Q2: My "purified" fluorinated aniline is a yellow, red, or brown color. What causes this and how can I obtain a colorless product?
A2: This coloration is almost always due to oxidation.[6] Even trace amounts of oxidized impurities can impart significant color. Here’s a workflow to address this:
Caption: Workflow for removing color from fluorinated anilines.
Corrective Actions:
-
Activated Carbon Treatment: Dissolve the colored product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and filter.[1][8] The carbon adsorbs the colored, often polymeric, impurities.
-
Fresh Distillation/Recrystallization: If carbon treatment is insufficient, repurification by vacuum distillation (for liquids) or recrystallization (for solids) is recommended.[6] This should be done immediately before use for best results.
-
Inert Atmosphere: Always handle and store purified anilines under an inert atmosphere (nitrogen or argon) to prevent re-oxidation.[6]
Q3: How do I choose the best purification method for my fluorinated aniline?
A3: The choice depends on the physical state of your compound (liquid vs. solid) and the nature of the impurities. Use the following decision tree to guide your selection.
Caption: Decision tree for selecting a purification technique.
Q4: How can I accurately assess the purity of my final product?
A4: A single method is often insufficient. A combination of techniques provides the most reliable assessment:
-
Melting Point Analysis (for solids): A pure compound will exhibit a sharp melting point range that matches the literature value. Impurities typically cause a depression and broadening of the melting point range.[1]
-
Chromatographic Methods (TLC, GC, HPLC): A pure compound should ideally show a single spot on TLC or a single peak in GC/HPLC analysis.[1][9] These methods are excellent for quantifying area % purity.
-
Spectroscopic Methods (NMR, MS): Techniques like ¹H-NMR, ¹⁹F-NMR, and GC-MS are powerful for confirming the structure and identifying any remaining impurities.[3][9] ¹⁹F-NMR is particularly useful for identifying and quantifying fluorine-containing impurities.[3]
Troubleshooting Guides
This section provides solutions to specific problems encountered during common purification procedures.
Guide 1: Recrystallization
| Symptom / Observation | Potential Cause(s) | Proposed Solution(s) |
| Compound "oils out" instead of forming crystals. | 1. The solution is supersaturated above the compound's melting point. 2. Cooling is occurring too rapidly. | 1. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease saturation.[10] 2. Allow the flask to cool slowly. Insulate the flask with glass wool or a towel to slow the cooling rate.[1] |
| Low or no crystal yield. | 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. The compound has significant solubility even in the cold solvent. | 1. Evaporate some of the solvent to reach the saturation point and attempt cooling again.[11] 2. Ensure all glassware for hot filtration is pre-heated. Perform the filtration step as quickly as possible.[1] 3. Ensure cooling is maximized by using an ice-salt bath. If yield is still low, a different solvent system is required. |
| Product is still impure after one recrystallization. | 1. Insoluble impurities were not removed by hot filtration. 2. Soluble impurities co-crystallized with the product. | 1. Ensure the product is fully dissolved in the minimum amount of hot solvent before hot filtration. 2. A second recrystallization may be necessary. Ensure crystals are washed with a small amount of ice-cold solvent after filtration to remove adhered mother liquor.[1] |
Guide 2: Silica Gel Column Chromatography
| Symptom / Observation | Potential Cause(s) | Proposed Solution(s) |
| Tailing peaks on TLC or poor separation on the column. | The basic aniline group is interacting strongly with the acidic silanol (Si-OH) groups on the silica gel surface, causing streaking and poor peak shape.[10] | 1. Add a base modifier: Add a small amount (0.1-1%) of triethylamine or ammonia to your eluent system.[6] This neutralizes the acidic sites on the silica, preventing strong adsorption of the basic aniline. 2. Use a different stationary phase: Consider using a less acidic stationary phase like basic or neutral alumina. |
| Poor separation of product from a key impurity. | The eluent polarity is not optimized for the separation. | 1. Develop a better solvent system using TLC: Test various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[6] 2. Consider specialized phases: For separating closely related isomers, a fluorinated HPLC column might offer alternative selectivity.[12][13] |
| Product is not eluting from the column. | 1. The eluent system is not polar enough. 2. The compound has irreversibly adsorbed to the silica gel. | 1. Gradually increase the polarity of the eluent system. 2. If the compound is still not eluting even with a highly polar solvent, it may be irreversibly bound. This highlights the importance of adding a base modifier (see "Tailing peaks" above) to the eluent from the start.[6] |
Detailed Experimental Protocols
Protocol 1: Recrystallization of a Solid (e.g., 3-Chloro-4-fluoroaniline)
This protocol provides a general procedure using a mixed solvent system, which is often effective for substituted anilines.[1]
-
Solvent Selection: An ethanol/water mixture is a good starting point. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at low temperatures.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating.
-
Saturation: Slowly add hot water dropwise to the solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.[1]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated carbon, and gently reheat for a few minutes.[1]
-
Hot Filtration: If carbon was used or insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the melting point.
Protocol 2: Purification of a Liquid via Salt Formation (e.g., 4-Fluoroaniline)
This method is useful when distillation is ineffective for separating impurities. It converts the liquid aniline into a solid salt, which can be purified by recrystallization.[10]
-
Salt Formation:
-
Dissolve the crude liquid 4-fluoroaniline in a suitable solvent like ethanol or diethyl ether.
-
Bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent until precipitation of the hydrochloride salt is complete.
-
-
Isolation of Crude Salt: Collect the crude 4-fluoroaniline hydrochloride salt by vacuum filtration.
-
Recrystallization: Recrystallize the solid salt using an appropriate solvent system (e.g., ethanol/water) following the steps in Protocol 1.
-
Drying: Dry the purified salt crystals thoroughly in a vacuum oven.
-
Freebasing (Liberation of the free amine):
-
Dissolve the purified salt in water.
-
Neutralize the solution with a base (e.g., aqueous NaOH or NaHCO₃) until the solution is basic.
-
Extract the pure liquid 4-fluoroaniline with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified liquid product.[10]
-
References
-
Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization. Benchchem. 1
-
Technical Support Center: Purification of 4-Fluoroaniline. Benchchem. 10
-
A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. Benchchem.
-
Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Benchchem. 4
-
Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Benchchem. 3
-
Recrystallization techniques for purifying 6-Bromo-2,3,4-trifluoroaniline. Benchchem. 11
-
Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Google Patents.
-
Preparation of fluorinated anilines. Google Patents.
-
What is the preparation method of 3-Chloro-4-fluoroaniline?. Guidechem.
-
Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline. Benchchem. 6
-
Preparation method of para-fluoroaniline. Google Patents.
-
In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds. ResearchGate.
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise.
-
Column Chromatography. YouTube.
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
-
Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Acmechem.
-
Preparation method of 2-bromo-6-fluoroaniline. Google Patents.
-
Aniline Impurities and Related Compound. Veeprho.
-
Recrystallization: Figure 1. Structure of Aniline. Scribd.
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals.
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- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: A Guide to the Synthesis of Substituted Anilines
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center for the synthesis of substituted anilines. These aromatic amines are foundational building blocks in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is often plagued by a variety of side reactions that can complicate product purification, reduce yields, and consume valuable research time.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from specific troubleshooting scenarios to broader frequently asked questions, grounding our advice in established chemical principles and field-proven experience. Our goal is to empower you, the researcher, to anticipate, diagnose, and resolve these synthetic challenges effectively.
Section 1: Troubleshooting Guide
This section is formatted as a series of issue-based inquiries that you might encounter during your experiments. Each answer delves into the potential causes and provides concrete solutions.
Issue 1: My reaction mixture is turning dark brown, black, or into a tar-like substance.
Question: I've set up my aniline synthesis, but the reaction has turned into a dark, intractable mess. What's causing this, and is the reaction salvageable?
Answer: This is a classic and frequent issue. The primary culprit is the oxidation of the aniline starting material or product .[1][2] Anilines, especially electron-rich derivatives, are highly susceptible to air oxidation, which leads to the formation of complex, high-molecular-weight, and intensely colored polymeric impurities.[1][3]
Root Causes & Solutions:
-
Atmospheric Oxygen: The amino group activates the aromatic ring, making it prone to oxidation.
-
Excessive Heat: High temperatures can accelerate decomposition and oxidation pathways.[4]
-
Solution: Maintain strict temperature control. If the reaction is exothermic, use an ice bath during reagent addition. Optimize the temperature to be the minimum required for a reasonable reaction rate.
-
-
Presence of Oxidizing Agents: Contaminants in reagents or solvents, or even certain reaction conditions (e.g., some nitroarene reductions), can promote oxidation.
-
Solution: Use high-purity, degassed solvents and fresh reagents. If you suspect an intermediate is being oxidized (like a hydroxylamine during nitro reduction), ensure your reducing agent is in sufficient excess and conditions are optimized for full reduction.[5]
-
Can it be salvaged? It can be difficult. Once significant polymerization has occurred, isolating the desired product is challenging. The first step is to attempt to dissolve a small sample in a suitable solvent and analyze it via TLC or LC-MS to see if any desired product is present. If so, you may be able to recover some material through column chromatography, but yields will likely be very low. It is often more efficient to restart the reaction with the preventative measures above.
Issue 2: I'm getting a mixture of mono- and di-alkylated products in my N-alkylation reaction.
Question: I'm trying to perform a simple N-monoalkylation of my substituted aniline, but I'm consistently seeing significant amounts of the N,N-dialkylated byproduct. How can I improve the selectivity?
Answer: This is a common challenge known as over-alkylation . The root cause is that the product of the first alkylation (a secondary amine) is often more nucleophilic and reactive than the starting primary aniline, leading to a second, competing alkylation reaction.[3][6]
Strategies for Promoting Mono-alkylation:
| Strategy | Principle | Detailed Protocol/Action |
| Stoichiometric Control | Limit the availability of the alkylating agent. | Use a slight excess (1.1-1.5 equivalents) of the aniline relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter a molecule of the starting material.[7] |
| Controlled Addition | Maintain a high concentration of the primary aniline relative to the alkylating agent at all times. | Add the alkylating agent (e.g., alkyl halide) slowly, dropwise, to a solution of the aniline. This prevents localized high concentrations of the alkylating agent that could favor a second reaction with the newly formed secondary amine.[7] |
| Use of Ionic Liquids | The unique solvent environment can moderate reactivity and minimize over-alkylation. | Performing the N-alkylation in an ionic liquid has been shown to provide excellent yields and high selectivity for the mono-alkylated product under mild conditions.[3] |
| Reductive Amination | An alternative synthetic route that offers better control. | React the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with NaBH₃CN or H₂/Pd-C). This two-step, one-pot process is highly effective for synthesizing secondary amines. |
Issue 3: In my Buchwald-Hartwig amination, I'm seeing a significant amount of hydrodehalogenation (my aryl halide is being reduced).
Question: I'm attempting a palladium-catalyzed C-N cross-coupling, but a major byproduct is the arene, where the halide has simply been replaced by a hydrogen atom. What is causing this, and how can I suppress it?
Answer: The side product you are observing is from hydrodehalogenation , a known competing pathway in the Buchwald-Hartwig amination. This occurs when the palladium-amide intermediate undergoes β-hydride elimination instead of the desired reductive elimination to form the C-N bond.[4] This side reaction is particularly problematic with certain ligands and bases.
Caption: Troubleshooting workflow for hydrodehalogenation.
Mechanistic Insight: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands promote the desired reductive elimination pathway over β-hydride elimination.[8] Similarly, very strong bases like sodium tert-butoxide can sometimes exacerbate the problem, and switching to a weaker carbonate base may be beneficial.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted anilines?
A: The most prevalent methods include:
-
Reduction of Nitroarenes: This is a very common and robust method, especially on an industrial scale. A wide variety of reducing agents can be used, including catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe/HCl, SnCl₂).[9][10] This method is advantageous because nitroarenes are often easily prepared via electrophilic nitration.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine.[4][11] It has an exceptionally broad scope and functional group tolerance, making it a cornerstone of modern medicinal chemistry.[12]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (typically a halide) on an aromatic ring by an amine nucleophile. It is generally only effective if the aromatic ring is "activated" by strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions.[13][14]
Q2: Why is my purified aniline product still colored (e.g., yellow, pink, or brown), and how can I fix it?
A: Even after purification, trace amounts of oxidized impurities can impart color to anilines.[1] These compounds are often intensely colored, so even minute quantities are visible.
-
Prevention: The best strategy is prevention. Store purified anilines under an inert atmosphere (nitrogen or argon), in amber-colored vials, and in a refrigerator or freezer to slow decomposition.
-
Purification: If your product is colored, you can often improve its appearance by:
-
Treatment with Activated Carbon: Dissolve the aniline in a suitable organic solvent, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of Celite. The carbon will adsorb many of the colored impurities.
-
Column Chromatography: This is the most effective method. Ensure you use high-quality silica gel and run the column relatively quickly to minimize on-column oxidation.[1]
-
Distillation or Recrystallization: For stable compounds, these classic purification techniques can be very effective at removing non-volatile or differently soluble impurities.
-
Q3: What is the purpose of using a protecting group in aniline synthesis?
A: Protecting groups, most commonly converting the aniline to an acetanilide (amide), are used for two primary reasons:[15]
-
To Moderate Reactivity: The -NH₂ group is a very strong activating group for electrophilic aromatic substitution (EAS). This can lead to unwanted side reactions like polyhalogenation (e.g., forming 2,4,6-tribromoaniline when only mono-bromination is desired).[16][17] The acetyl group (-COCH₃) is still an ortho-, para-director but is significantly less activating, allowing for more controlled, selective reactions.[15]
-
To Prevent Reactions at the Nitrogen Atom: The lone pair on the aniline nitrogen is basic and nucleophilic. It will react with Lewis acids (like AlCl₃) used in Friedel-Crafts reactions, deactivating the ring and preventing the desired C-C bond formation.[15][18] By converting it to an amide, the nitrogen's basicity is greatly reduced, allowing the Friedel-Crafts reaction to proceed. The protecting group can then be removed by acid or base hydrolysis.
Caption: Workflow comparing uncontrolled vs. controlled substitution.
Q4: How can I effectively remove unreacted aniline starting material from my reaction mixture?
A: Since aniline is a base, the most common and effective method is an acid wash during the aqueous workup.[19][20]
-
Principle: Aniline (a weak base) reacts with a dilute acid (like 1M HCl) to form its corresponding anilinium salt.[19] This salt is ionic and therefore highly soluble in the aqueous phase, while the desired neutral organic product remains in the organic layer.
-
Procedure: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane). Transfer this to a separatory funnel and wash it one to three times with 1M or 2M aqueous HCl.[19] The aniline will be extracted into the aqueous layer as anilinium chloride. Finally, wash the organic layer with brine, dry it with an anhydrous salt (like Na₂SO₄), and concentrate it to yield the purified product, now free of the aniline starting material. This method is contingent on your product being stable to acid and not containing a basic functional group that would also be extracted.[20][21]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination[1]
This protocol outlines a general setup for a palladium-catalyzed C-N cross-coupling reaction.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a reaction vessel (e.g., a Schlenk flask) that has been dried in an oven, combine the aryl halide (1.0 mmol), palladium catalyst (0.01-0.05 mmol), ligand (0.01-0.05 mmol), and base (1.4 mmol).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the amine (1.2 mmol) and the anhydrous solvent (3-5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography.
Protocol 2: Protection of Aniline as Acetanilide[16]
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid, water, ethanol
Procedure:
-
In a flask, dissolve aniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the resulting aniline hydrochloride solution in an ice bath.
-
In a separate beaker, prepare a solution of sodium acetate (approx. 1.5 eq) in water.
-
To the cold aniline solution, add acetic anhydride (1.1 eq).
-
Immediately and vigorously stir while adding the sodium acetate solution.
-
A white precipitate of acetanilide will form. Continue stirring in the ice bath for 15-20 minutes.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude acetanilide can be recrystallized from ethanol/water to obtain the pure protected compound.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of substituted anilines.
- Benchchem. (n.d.). Addressing poor regioselectivity in the synthesis of substituted anilines.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Seddon, K. R., et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry. DOI:10.1039/B509851C. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds. Retrieved from [Link]
- Benchchem. (n.d.). Common side reactions in the synthesis of 3-Anilino-1,3-diphenylpropan-1-one.
-
eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis with Aniline Derivatives.
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
Wikipedia. (2024). Aniline. Retrieved from [Link]
-
YouTube. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
ResearchGate. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
-
University of Scranton. (n.d.). Green Chemistry - Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 6. tsijournals.com [tsijournals.com]
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- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 13. Advanced Organic Module | English | Green Chemistry [scranton.edu]
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- 17. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 18. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 2,4-Difluoro-3-methoxyaniline
Welcome to our dedicated technical resource for the synthesis of 2,4-difluoro-3-methoxyaniline. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthetic process. Here, we provide expert insights, troubleshooting strategies, and detailed protocols to enhance your experimental outcomes, improve yields, and ensure the highest purity of your final product.
I. Overview of a Common Synthetic Pathway
The synthesis of this compound is a multi-step process that demands careful control over reaction conditions. A frequently employed and effective route commences with 1,3-difluorobenzene, which undergoes nitration, followed by a nucleophilic aromatic substitution to introduce the methoxy group, and culminates in the reduction of the nitro group to the target aniline. Each stage presents distinct challenges that can significantly influence the overall efficiency and purity of the synthesis.
Below is a diagram illustrating this prevalent synthetic workflow.
Caption: A common synthetic route for this compound.
II. Troubleshooting Guide: Addressing Common Synthetic Hurdles
This section is formatted as a series of questions and answers to provide direct solutions to specific issues that may arise during your experiments.
A. Nitration Step: From 1,3-Difluorobenzene to 2,4-Difluoronitrobenzene
Question 1: My nitration reaction is producing a low yield of the desired 2,4-difluoronitrobenzene, with a substantial amount of dinitro byproducts. How can I enhance the regioselectivity and minimize over-nitration?
Answer: This is a frequent challenge in the nitration of activated or deactivated aromatic rings. The formation of dinitro isomers is often a consequence of overly aggressive reaction conditions.
-
Underlying Cause: The fluorine atoms are ortho-, para-directing groups, but they are also deactivating. Harsh conditions, such as high temperatures or a large excess of the nitrating agent, can overcome the deactivation and lead to multiple nitrations.[1][2]
-
Troubleshooting Steps:
-
Strict Temperature Control: It is crucial to maintain a low temperature, typically between 0–5 °C, throughout the addition of the nitrating mixture. Elevated temperatures can dramatically increase the formation of undesired byproducts.[3]
-
Stoichiometry of Nitrating Agents: Precise control over the stoichiometry of nitric acid is essential. A significant excess can drive the reaction towards dinitration. A slight excess, in the range of 1.1 to 1.5 equivalents, is generally recommended.
-
Alternative Nitrating Systems: For substrates that are sensitive, consider employing milder nitrating agents. A mixture of nitric acid in acetic anhydride, for instance, can sometimes yield a cleaner reaction profile.
-
Table 1: Recommended Conditions for Nitration
| Parameter | Recommended Range | Rationale |
| Temperature | 0–5 °C | To minimize the formation of dinitro and other side products.[3] |
| HNO₃ (equivalents) | 1.1–1.5 | Sufficient for mono-nitration while suppressing over-reaction. |
| Reaction Time | 1–3 hours | Monitor reaction progress by TLC/GC to prevent extended reaction times that could lead to byproducts. |
B. Methoxylation Step: 2,4-Difluoronitrobenzene to 2,4-Difluoro-3-methoxynitrobenzene
Question 2: The nucleophilic aromatic substitution (SNAr) with sodium methoxide is not proceeding to completion, and I'm recovering a significant amount of my starting material. What adjustments can I make to improve the conversion?
Answer: Incomplete conversion in SNAr reactions is often linked to issues with the nucleophile's reactivity, the solvent, or the reaction temperature.
-
Underlying Cause: The SNAr mechanism involves the addition of the methoxide nucleophile to the electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the elimination of a fluoride leaving group.[4][5] The rate of this reaction is highly dependent on the quality of the sodium methoxide and the reaction environment.
-
Troubleshooting Steps:
-
Quality of Sodium Methoxide: Ensure that the sodium methoxide is anhydrous. Any moisture will consume the methoxide and can introduce unwanted side reactions. Using freshly prepared sodium methoxide or a high-quality commercial product stored under an inert atmosphere is advisable.
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents such as DMF or DMSO are generally preferred because they effectively solvate the sodium cation, which in turn increases the nucleophilicity of the methoxide anion.
-
Temperature Optimization: While higher temperatures can accelerate the reaction, they may also promote decomposition of the starting material or product. A temperature range of 80–120 °C is typically effective. It is important to monitor the reaction's progress by TLC or GC to identify the optimal temperature and duration.
-
Stoichiometric Adjustment: Employing a slight excess of sodium methoxide (typically 1.2 to 1.5 equivalents) can help drive the reaction to completion.
-
C. Reduction Step: 2,4-Difluoro-3-methoxynitrobenzene to this compound
Question 3: My reduction of the nitro group is resulting in a complex mixture of products, making the purification of the desired aniline challenging. How can I achieve a cleaner reduction?
Answer: The reduction of an aromatic nitro group can sometimes yield intermediates such as azo, azoxy, or hydroxylamine compounds, particularly if the reaction is not well-controlled.
-
Underlying Cause: The reduction of a nitro group is a stepwise process that passes through several intermediates. Incomplete reduction or the formation of side products can occur if the reducing agent is not sufficiently active or if the reaction conditions are suboptimal.
-
Troubleshooting Steps:
-
Selection of Reducing Agent:
-
Catalytic Hydrogenation (H₂/Pd-C): This method is often very clean and high-yielding.[6][7] It is important to use an active catalyst and ensure the system is free from any catalyst poisons. The reaction is typically carried out under a moderate pressure of hydrogen (e.g., 50 psi) in a solvent like ethanol or ethyl acetate.
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These are robust and often more economical methods.[8] Maintaining acidic conditions throughout the reaction is key to ensuring complete reduction to the aniline. A potential drawback is the formation of metal sludges, which can complicate the workup.
-
-
Reaction Monitoring: Closely monitor the reaction's progress by TLC until all the starting nitro compound has been consumed.
-
Workup Procedure: A meticulous workup is crucial for isolating a pure product. For metal/acid reductions, the reaction mixture must be basified (e.g., with NaOH or Na₂CO₃) to liberate the free aniline, which can then be extracted into an organic solvent.
-
Table 2: A Comparison of Common Reduction Methods
| Method | Advantages | Disadvantages |
| H₂/Pd-C | Often results in a clean reaction with high yields and a straightforward workup.[6][7] | Requires specialized hydrogenation equipment; the catalyst can be costly and pyrophoric. |
| Fe/HCl | A cost-effective and robust method. | Can be messy, and the workup can be challenging due to the formation of iron sludge. |
| SnCl₂/HCl | Generally milder than Fe/HCl and suitable for more sensitive substrates.[8] | Tin salts can be toxic and necessitate careful disposal procedures. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take during this synthesis?
A1:
-
Nitration: The use of concentrated nitric and sulfuric acids is hazardous, and the reaction is highly exothermic.[2] This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A quenching solution, such as sodium bicarbonate, should be readily accessible.
-
Sodium Methoxide: This reagent is corrosive and highly sensitive to moisture. It should be handled in an inert atmosphere, such as in a glove box or under a stream of argon or nitrogen.
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) can be pyrophoric, particularly when dry and exposed to air. The catalyst should be handled while wet and under an inert atmosphere. Hydrogen gas is extremely flammable and requires careful handling.
Q2: How can I effectively monitor the progress of each reaction step?
A2:
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method for monitoring reaction progress. An appropriate solvent system (e.g., mixtures of hexanes and ethyl acetate) should be used to achieve good separation between the starting material and the product.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more quantitative data on the reaction's progress and can aid in the identification of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structures of the intermediates and the final product.
IV. Logical Troubleshooting Workflow
The following diagram provides a decision-making framework for troubleshooting low overall yield in the synthesis.
Caption: A troubleshooting workflow for addressing low yield in the synthesis.
V. References
-
Mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. Study.com. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). [Link]
-
Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. ChemConnections. [Link]
-
Method of preparing 2,4-difluoroaniline. Google Patents.
-
A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene. ResearchGate. [Link]
-
Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. Google Patents.
-
Here is some Nucleophilic Aromatic Substitution for ya! The OChem Whisperer. [Link]
-
Method of preparing 2,4-difluoroaniline. Google Patents.
-
Electrophilic Aromatic Substitution – Nitration. University of Wisconsin-Madison Chemistry. [Link]
-
Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. National Institutes of Health (NIH). [Link]
-
A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journals of National Academy of Sciences of Ukraine. [Link]
-
Process for preparing 3,4-difluoroaniline. Google Patents.
-
Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. ResearchGate. [Link]
-
2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR. ResearchGate. [Link]
-
Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.
-
Nitration of Substituted Aromatic Rings and Rate Analysis. University of Northern Iowa. [Link]
-
NITRATION. V. P. Science. [Link]
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- 2. vpscience.org [vpscience.org]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 6. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Formation in 2,4-Difluoro-3-methoxyaniline Reactions
A Specialized Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges of byproduct formation in reactions involving 2,4-Difluoro-3-methoxyaniline. Our focus is to deliver practical, scientifically-grounded solutions to enhance reaction efficiency, product purity, and overall experimental success.
Core Troubleshooting Areas
This guide is structured to address byproduct formation in three key reaction classes frequently employed with this compound:
-
Diazotization and Sandmeyer Reactions: Managing the reactivity of the diazonium salt intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): Controlling regioselectivity and preventing unwanted side reactions.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): Mitigating hydrodefluorination and other catalyst-driven side reactions.
Diazotization and Sandmeyer Reactions: Taming the Diazonium Intermediate
The conversion of the amino group of this compound to a diazonium salt is a versatile first step for a range of transformations, most notably the Sandmeyer reaction.[1][2] However, the high reactivity of the diazonium intermediate can lead to several byproducts.
FAQ 1: We are observing a significant amount of a deeply colored, insoluble byproduct during our Sandmeyer reaction. What is it and how can we prevent it?
Answer: This is a classic sign of azo coupling, where the electrophilic diazonium salt attacks an unreacted molecule of the starting aniline.[3] This forms a highly conjugated and often brightly colored azo dye, which can complicate purification.
Root Cause Analysis and Prevention:
-
Insufficient Protonation: The free amino group of the starting material is nucleophilic. In a sufficiently acidic medium, the amine is protonated to form an ammonium salt, which deactivates it towards electrophilic attack.
-
Elevated Temperature: The rate of azo coupling increases with temperature. Diazotization reactions are almost always conducted at low temperatures (0-5 °C) to minimize this side reaction and to ensure the stability of the diazonium salt.[4]
-
High Local Concentration of Diazonium Salt: Slow, dropwise addition of the nitrite source (e.g., NaNO₂) ensures that the concentration of the highly reactive diazonium salt remains low at any given time, thus favoring the desired reaction with the copper(I) salt.
Troubleshooting Protocol: Minimizing Azo Coupling
-
Acid Stoichiometry: Use at least 2.5-3 equivalents of a strong acid (e.g., HCl, HBr) to ensure complete protonation of the aniline.
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the diazotization and the subsequent addition to the copper(I) salt solution.
-
Controlled Reagent Addition: Add the aqueous solution of sodium nitrite dropwise with vigorous stirring to avoid localized high concentrations.
-
Order of Addition: Add the prepared diazonium salt solution to the copper(I) reagent, not the other way around. This ensures the diazonium salt is immediately consumed in the desired Sandmeyer reaction.
FAQ 2: Our Sandmeyer reaction is producing a phenolic byproduct instead of the desired aryl halide. What's causing this?
Answer: The formation of 3-fluoro-2-methoxy-phenol is due to the reaction of the diazonium salt with water.[3] The diazonium group is an excellent leaving group (N₂ gas), and at elevated temperatures, water can act as a nucleophile.
Preventative Measures:
-
Temperature Management: This is the most critical factor. If the reaction mixture is allowed to warm prematurely, the substitution with water will compete with the Sandmeyer reaction.[4]
-
Anhydrous Conditions (where applicable): While Sandmeyer reactions are often performed in aqueous media, minimizing the amount of water and using anhydrous solvents for the copper(I) salt can be beneficial.
Nucleophilic Aromatic Substitution (SNAr): Controlling Regioselectivity
The two fluorine atoms on the this compound ring are both activated towards nucleophilic aromatic substitution.[5] Achieving high regioselectivity can be a significant challenge.
FAQ 3: We are performing an SNAr reaction and obtaining a mixture of products from substitution at both the C-2 and C-4 positions. How can we favor substitution at a single position?
Answer: The regioselectivity of SNAr reactions on this substrate is a delicate balance of electronic and steric effects. Both fluorine atoms are activated by the electron-donating amino and methoxy groups.
Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity |
| Electronic Effects | The amino group is a stronger activating group than the methoxy group. The fluorine para to the amino group (C-2) and the fluorine ortho to the amino group (C-4) are both highly activated. |
| Steric Hindrance | The methoxy group at C-3 can sterically hinder the approach of a nucleophile to the C-2 position, particularly with bulky nucleophiles. |
| Nucleophile Choice | Smaller, more reactive nucleophiles may show less selectivity, while larger, bulkier nucleophiles will preferentially attack the less sterically hindered C-4 position. |
| Reaction Conditions | Solvent and temperature can influence the transition state energies for attack at each position, thereby affecting the product ratio. |
Strategies for Enhancing Regioselectivity:
-
Protect the Amino Group: Converting the highly activating amino group to a less activating amide (e.g., by reaction with acetic anhydride) can temper its influence and potentially alter the regiochemical outcome.
-
Leverage Sterics: To favor substitution at the C-4 position, use a sterically demanding nucleophile.
-
Optimize Reaction Conditions: A systematic approach to solvent, temperature, and base screening is often necessary. Aprotic polar solvents like DMF, DMSO, or NMP are standard.
Workflow for Optimizing SNAr Regioselectivity
Caption: A decision-making workflow for optimizing SNAr regioselectivity.
Buchwald-Hartwig Amination: Challenges with C-F Bond Activation
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6] However, aryl fluorides are notoriously challenging substrates due to the strength of the C-F bond.
FAQ 4: Our Buchwald-Hartwig amination of this compound is giving low yields and a significant amount of a hydrodefluorination byproduct. What is happening and how can we fix it?
Answer: Low yields are often due to the difficulty of the oxidative addition of the Ar-F bond to the palladium(0) catalyst. The hydrodefluorination byproduct (where a fluorine is replaced by hydrogen) is a common side reaction in palladium-catalyzed cross-couplings of fluorinated substrates.[7][8]
Key Causes and Solutions:
-
Catalyst System: Standard palladium catalysts may not be active enough for C-F bond activation.
-
Solution: Employ specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, or RuPhos) and palladium precatalysts (e.g., G3 or G4 palladacycles).[9] These promote the challenging oxidative addition step.
-
-
Base: The choice of base is critical.
-
Solution: Strong, non-nucleophilic bases like LiHMDS or KHMDS are often required. Weaker bases such as Cs₂CO₃ or K₃PO₄ may be insufficient.[10]
-
-
Hydrodefluorination: This side reaction is often caused by trace amounts of water in the reaction mixture.[7][8]
-
Solution: Use anhydrous solvents and reagents. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrodefluorination Pathway
Caption: Competing pathways of desired coupling versus hydrodefluorination.
References
-
Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274. [Link]
-
Weizmann Institute of Science. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Weizmann Research Portal. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Kappe, C. O., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1894-1901. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. [Link]
-
Ohashi, M., & Ogoshi, S. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 8(1), 24. [Link]
-
Vedantu. (n.d.). Give the diazotization reaction of aniline. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Luo, H., et al. (2015). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 51(74), 14091-14094. [Link]
-
Ohashi, M., & Ogoshi, S. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 8(1), 24. [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(38), 9472-9483. [Link]
-
Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1863-1870. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
The Organic Chemistry Tutor. (2018, August 7). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Semantic Scholar. (2009). Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. [Link]
-
Lambert, T. H., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17038-17044. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3465. [Link]
-
ResearchGate. (2010). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
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- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Buchwald-Hartwig Amination with Sterically Hindered Anilines
Welcome to the technical support center for navigating one of the more challenging frontiers of C-N cross-coupling: the Buchwald-Hartwig amination of sterically hindered anilines. This guide is designed for researchers, chemists, and drug development professionals who encounter sluggish reactions, low yields, or complete failure when coupling bulky reaction partners. Here, we move beyond standard protocols to provide in-depth troubleshooting strategies, mechanistic rationale, and field-proven insights to help you overcome these synthetic hurdles.
Introduction: The Challenge of Steric Hindrance
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2] However, substrates bearing significant steric bulk, particularly anilines with ortho-substituents (e.g., 2,6-disubstituted anilines), present a formidable challenge. Steric congestion around the nitrogen nucleophile can impede several key steps in the catalytic cycle, leading to diminished reaction rates and yields. The primary mechanistic bottlenecks include:
-
Slow Ligand Exchange: The hindered aniline may struggle to displace the halide from the palladium center to form the crucial Pd-amido intermediate.
-
Inhibited Reductive Elimination: The bulky groups can prevent the C-N bond-forming reductive elimination step, which is often the rate-determining step for hindered substrates.[3] This can lead to catalyst decomposition or undesired side reactions like β-hydride elimination.[3]
This guide provides a structured approach to systematically diagnose and solve these issues.
Quick-Fire FAQs & Common Issues
This section addresses the most frequent initial problems. If your issue persists, proceed to the In-Depth Troubleshooting Modules.
Q1: My reaction shows no conversion, and I recover only starting materials. What's the first thing I should check?
A1: Before extensive optimization, verify the fundamentals:
-
Catalyst Activity: Is your palladium source and ligand active? Run a positive control reaction with a simple, unhindered amine like aniline or morpholine under the same conditions. If the control works, the issue is specific to your hindered substrate. If not, your catalyst system (precatalyst, ligand, or Pd source) may be compromised. Well-defined palladium precatalysts are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[4][5][6]
-
Oxygen Contamination: The active Pd(0) catalyst is oxygen-sensitive. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).
-
Base Quality: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use freshly opened bottles or material stored in a desiccator. Clumped or discolored base is a sign of degradation.
Q2: I'm seeing a low yield of my desired product along with a significant amount of hydrodehalogenated arene. What is happening?
A2: This points to a competition between the desired reductive elimination and an undesired side reaction, often β-hydride elimination from the Pd-amido intermediate.[3] This pathway is more competitive when reductive elimination is slow due to steric hindrance.
-
Immediate Action: Switch to a bulkier, more electron-rich ligand. Ligands from the Buchwald biarylphosphine family, such as XPhos or RuPhos, are specifically designed to accelerate reductive elimination relative to side reactions.[2][3][7] Their steric bulk favors the formation of a monoligated palladium species, which is highly active.[3]
Q3: My reaction is very slow, requiring high temperatures and long reaction times, which degrades my sensitive functional groups. How can I increase the reaction rate?
A3: Sluggish kinetics are the hallmark of sterically challenging couplings.
-
Ligand Choice is Key: This is almost always a ligand problem. First-generation ligands like P(o-tol)₃ or bidentate ligands like BINAP are often insufficient.[8] You need to use modern, sterically demanding monophosphine ligands. Refer to the Ligand Selection Module for specific recommendations.
-
Consider a Precatalyst: Well-defined precatalysts, such as those based on the Buchwald (e.g., XPhos Pd G3) or Hartwig systems, generate the active LPd(0) species more efficiently and at lower temperatures than traditional sources.[4][5][9][10][11] This can significantly accelerate the reaction.
In-Depth Troubleshooting Modules
Module 1: The Reaction Fails to Initiate (No SM Consumption)
If your positive control works but the main reaction does not, the issue lies in forming the initial active catalyst in the presence of your hindered aniline or overcoming the first steps of the catalytic cycle.
Caption: Decision tree for troubleshooting failed reactions.
-
Upgrade Your Ligand: This is the most critical variable. Sterically hindered anilines require ligands that are both bulky and electron-rich. The bulk promotes the formation of a highly reactive 14-electron monoligated Pd(0) species, which is essential for the oxidative addition of the aryl halide.[3] The electron-donating character increases the electron density on the palladium, further facilitating this step.
Ligand Generation Example Ligands Performance with Hindered Anilines Mechanistic Advantage First Gen P(o-tol)₃, DPPF, BINAP Poor to None Insufficient bulk and electron-donating ability.[3][8] Second Gen (Buchwald) XPhos, RuPhos, SPhos Good to Excellent Dialkylbiaryl phosphines with immense steric bulk accelerate both oxidative addition and reductive elimination.[2][7] Third/Fourth Gen (Buchwald) AdBrettPhos, Alaphos Excellent Specifically designed for extremely challenging couplings, featuring tailored steric profiles.[12] -
Re-evaluate Your Base: The base's role is to deprotonate the palladium-amine complex to form the palladium-amido intermediate.[8][13][14] For hindered anilines, which are less acidic, a strong, non-coordinating base is crucial.
-
Recommended: Sodium tert-butoxide (NaOtBu) is the standard. Lithium bis(trimethylsilyl)amide (LHMDS) is an even stronger, non-nucleophilic base that can be effective.[12][15]
-
Avoid: Weaker carbonate bases (e.g., Cs₂CO₃, K₂CO₃) often lack the strength to deprotonate the hindered amine complex efficiently, unless the aniline is particularly acidic.[8][16] Organic bases like DBU are generally ineffective in this context.[13][17]
-
-
Solvent Choice: The solvent can influence the solubility of the base and intermediates.
-
Standard: Toluene and 1,4-dioxane are the most common and effective solvents.[16]
-
Alternative: For particularly stubborn cases, tert-amyl alcohol or cyclopentyl methyl ether (CPME) can sometimes offer improved performance due to different solubility profiles.
-
Module 2: Low Conversion & Byproduct Formation
When the reaction proceeds but gives a low yield of the desired product, the catalytic cycle is turning over, but it is either inefficient or competing with decomposition pathways.
Caption: Catalytic cycle showing where steric hindrance causes failure.
-
Optimize Ligand-to-Palladium Ratio: The conventional wisdom is that a monoligated palladium species is most active. For hindered substrates, ensuring this species is the dominant one is paramount.
-
Standard Ratio: A Ligand:Pd ratio of 1.1:1 to 1.5:1 is a good starting point.
-
Troubleshooting: If you suspect catalyst decomposition, a slightly higher ratio (e.g., 2:1) might stabilize the catalyst, but be aware that excess ligand can sometimes inhibit the reaction by preventing substrate coordination.
-
-
Temperature Optimization: High temperatures can promote catalyst decomposition and side reactions.
-
Strategy: Start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is clean but slow. If you observe byproduct formation at 110 °C, try re-running the reaction at 90 °C for a longer period. The use of highly active modern ligands and precatalysts often allows for reactions at lower temperatures.[10]
-
-
Consider the Halide: The nature of the leaving group on the aryl electrophile matters.
-
Reactivity Order: Generally, for Buchwald-Hartwig, the reactivity is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[15]
-
Troubleshooting: If you are struggling with an aryl chloride, which undergoes slow oxidative addition, switching to the corresponding aryl bromide or iodide will significantly accelerate the reaction and may allow for milder conditions.[6] While modern catalysts are highly capable of activating aryl chlorides, this remains a simple and effective troubleshooting step.[4][16]
-
Experimental Protocols
General Protocol for a Challenging Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling a sterically hindered aniline with an aryl bromide.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add the sterically hindered aniline (1.1 - 1.2 mmol, 1.1 - 1.2 equiv).
-
Add the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%) or a palladium source like Pd₂(dba)₃ (0.005 mmol, 0.5 mol%). Note: Using a precatalyst that incorporates the ligand is often more reliable.
-
Add the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv). Important: Add the base last, especially if you are not using a glovebox.
-
-
Reaction Setup:
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (Argon is preferred) three times.
-
Add degassed solvent (e.g., Toluene or Dioxane, 0.2 M - 0.5 M concentration) via syringe.
-
-
Execution and Monitoring:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (start with 100 °C).
-
Stir vigorously. Note that incomplete mixing of the solid base can impede the reaction.[15]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots under a positive pressure of inert gas.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Quench carefully by adding water.
-
Filter the mixture through a pad of celite to remove palladium black and inorganic salts.
-
Wash the celite pad with more solvent.
-
Transfer the combined filtrates to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
-
Dorel, R. & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Surry, D. S. & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. [Link]
-
Chartoire, A., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432–4440. [Link]
-
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Lime, E., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. [Link]
-
Colacot, T. J. (2015). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry. [Link]
-
Fors, B. P., et al. (2009). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]
-
Johnson Matthey. (n.d.). Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. ResearchGate. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Dorel, R. & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Dorel, R. & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Elsevier. (2023). Chapter 3: Synthetic Methods for Primary Anilines. ScienceDirect. [Link]
-
Krska, S. W., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ACS Catalysis. [Link]
-
Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. RSC Publishing. [Link]
Sources
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. media.abcr.com [media.abcr.com]
- 10. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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2,4-Difluoro-3-methoxyaniline stability under acidic and basic conditions
Answering the user's request.## Technical Support Center: 2,4-Difluoro-3-methoxyaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth insights and practical troubleshooting advice for handling this versatile building block in your experiments. As Senior Application Scientists, we understand that compound stability is paramount to reproducible and successful research. This document moves beyond simple protocols to explain the chemical principles governing the stability of this compound, empowering you to anticipate challenges and make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
The stability of this molecule is governed by the interplay of its three key functional groups on the benzene ring: the amino (-NH₂), the two fluoro (-F) groups, and the methoxy (-OCH₃) group.
-
Amino Group (-NH₂): This group imparts basic properties to the molecule.[1][2] Like other anilines, it can react with strong acids to form an anilinium salt.[1][2] The lone pair of electrons on the nitrogen atom makes this site susceptible to oxidation, which can be accelerated by light and air, often resulting in discoloration of the compound.[2]
-
Fluoro Groups (-F): As highly electronegative atoms, the fluorine substituents are strong electron-withdrawing groups by induction.[3][4] This effect reduces the electron density of the aromatic ring and decreases the basicity of the amino group compared to unsubstituted aniline.
-
Methoxy Group (-OCH₃): This is an electron-donating group through resonance.[5] While generally stable, ether linkages can be susceptible to cleavage under harsh acidic conditions, particularly with strong acids like HBr or HI, though this is less common with HCl or H₂SO₄ under moderate conditions.
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, the primary reaction is the protonation of the basic amino group to form the corresponding anilinium ion (C₆H₂F₂OCH₃-NH₃⁺).[1][2] This conversion has several important consequences:
-
Decreased Reactivity: The formation of the anilinium ion transforms the activating, ortho-para directing -NH₂ group into a deactivating, meta-directing -NH₃⁺ group.[6] This will significantly inhibit electrophilic aromatic substitution reactions.
-
Increased Solubility: The resulting salt often exhibits increased solubility in aqueous media.
-
Potential for Degradation: While protonation is the main event, prolonged exposure to strong, hot acids can lead to degradation. A potential, though less common, degradation pathway is the cleavage of the methoxy ether bond.[7] For halogenated anilines, acid-catalyzed hydrolysis is a known degradation pathway.[7]
Q3: What is the expected stability of this compound under basic conditions?
This compound is generally more stable under basic conditions than acidic ones. The amino group remains unprotonated and the molecule is less susceptible to nucleophilic attack. However, some considerations remain:
-
Incompatibility with Strong Bases: While stable in mild alkaline solutions like sodium bicarbonate or carbonate, very strong bases could potentially interact with the molecule, though aniline itself does not typically react with simple strong bases.[6]
-
Oxidation: Like many anilines, it remains susceptible to oxidation, which can be catalyzed by metal ions and exposure to air. Basic conditions can sometimes accelerate the oxidation of anilines. Solutions may darken over time, indicating oxidative polymerization or degradation.[2]
Q4: What are the recommended storage and handling conditions for this compound?
To ensure the long-term stability and purity of this compound, the following conditions are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] An inert atmosphere (e.g., argon or nitrogen) is ideal to minimize oxidation. Protect from light.[2]
-
Handling: Avoid contact with strong oxidizing agents and strong acids.[9][10] Use in a well-ventilated area, such as a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Problem 1: My reaction yield is low when using a strong acid catalyst.
-
Probable Cause: Degradation of the starting material. The strong acidic conditions required for your reaction may be causing your this compound to degrade, reducing the amount available to react.[7] The protonated anilinium form is also deactivated, which may lower the desired reaction rate relative to the degradation rate.[6]
-
Troubleshooting Steps:
-
Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will slow down potential degradation pathways.
-
Reduce Acid Concentration: Titrate the amount of acid used. Determine the minimum concentration required to catalyze the reaction effectively without causing significant degradation.
-
Protect the Amine: Consider protecting the amino group as an amide (e.g., using acetic anhydride to form an acetanilide).[1][15] The amide is less basic, more stable in acid, and can be deprotected via hydrolysis after the reaction.[15]
-
Monitor Stability: Before running the full reaction, perform a stability test. Dissolve your starting material in the acidic reaction medium (without other reactants) and monitor its concentration over time using HPLC or TLC.
-
Problem 2: I'm observing unexpected peaks in my HPLC analysis of an acidic sample.
-
Probable Cause: The new peaks are likely degradation products. Acid-catalyzed hydrolysis or other rearrangements can lead to the formation of new species.[7]
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: This is a definitive way to confirm if the new peaks are related to your compound. See Protocol 1 for a detailed methodology.
-
Use LC-MS Analysis: If available, analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, offering clues to their structure (e.g., loss of a methyl group from the methoxy ether or replacement of a fluorine atom with a hydroxyl group).
-
Neutralize Samples: If samples must be stored before analysis, neutralize them to a pH of 7-8 to quench the degradation process. Analyze immediately after preparation whenever possible.
-
Problem 3: My solution of this compound turned dark brown/purple.
-
Probable Cause: Oxidation. Anilines are notoriously sensitive to air oxidation, which forms highly colored polymeric byproducts.[2] This process can be accelerated by exposure to air, light, and trace metal impurities.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure your solvents are de-gassed by sparging with nitrogen or argon before use to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: For sensitive reactions, conduct the experiment under a nitrogen or argon atmosphere to prevent contact with oxygen.
-
Check for Metal Contamination: Avoid using metal spatulas if possible, as trace metals can catalyze oxidation. Use glass or plastic equipment.
-
Purify Before Use: If the starting material is already colored, consider purifying it by distillation or column chromatography before use to remove oxidized impurities.
-
Data & Protocols
Table 1: Physicochemical Properties and Stability Summary
| Property/Condition | Value / Observation | Rationale / Reference |
| Molecular Formula | C₇H₇F₂NO | - |
| Molecular Weight | 159.13 g/mol | [16][17][18][19] |
| Appearance | Colorless to yellow or brown liquid/solid | Aniline derivatives can darken on exposure to air and light.[2] |
| Stability in Strong Acid | Low to Moderate | Protonation of the amino group is the primary reaction.[1] Degradation is possible under harsh conditions.[7] |
| Stability in Strong Base | Moderate to High | Generally stable, but remains susceptible to oxidation. |
| Incompatible Materials | Strong acids, Strong oxidizing agents, Acid chlorides, Anhydrides | Anilines react exothermically with acids and can be incompatible with various electrophilic reagents.[9][10] |
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol allows you to definitively identify degradation products under specific stress conditions.
Objective: To determine if this compound degrades under acidic conditions and to identify the resulting degradation products in an HPLC chromatogram.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare Test Samples:
-
Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~50 µg/mL.
-
Acidic Sample: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL.
-
Basic Sample: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL.
-
-
Initial Analysis (T=0): Immediately inject the Control Sample into the HPLC system to obtain the initial chromatogram and retention time of the parent compound.
-
Incubation: Store the Acidic and Basic samples at a controlled temperature (e.g., 50 °C) to accelerate degradation.
-
Time-Point Analysis: At set time intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot from the Acidic and Basic samples, neutralize them (add an equivalent amount of base/acid), and inject them into the HPLC.
-
Data Analysis: Compare the chromatograms over time. A decrease in the peak area of the parent compound and the appearance and growth of new peaks confirm degradation. The retention times of these new peaks can be used to track degradation in your actual experimental samples.
Diagrams
Below are visualizations of the key chemical considerations and experimental workflows.
Caption: Key transformations of this compound in acidic and basic media.
Caption: A logical workflow for troubleshooting low yields in reactions.
References
- Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Vertex AI Search. Retrieved January 11, 2026.
- Wikipedia. (n.d.). Aniline. Retrieved January 11, 2026.
- Maklad, R. M., et al. (2025). Methoxybenzene as leaving group in acidic conditions.
- Aarti Industries. (n.d.). 348-54-9_GPS_2-fluoroaniline (CL-4: PUBLIC).
- Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
- GeeksforGeeks. (2025).
- BYJU'S. (n.d.). Anilines – Structure.
- Various Authors. (2022). Reactions for making widely used aniline compounds break norms of synthesis.
- Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
- Apollo Scientific. (2023).
- U.S. Environmental Protection Agency. (n.d.).
- Savant Labs. (n.d.). ASTM D611 - Standard Test Methods for Aniline Point and Mixed Aniline Point of Petroleum Products and Hydrocarbon Solvents.
- Lendenmann, U., et al. (n.d.).
- Occupational Safety and Health Administration. (n.d.). Aniline Method no.
- Thermo Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (2025).
- Lyons, C. D., et al. (n.d.).
- Carl ROTH. (2024).
- Li, H., et al. (n.d.).
- Sigma-Aldrich. (2025).
- Angene Chemical. (2021).
- Fisher Scientific. (2025). Safety Data Sheet: 3,5-Difluoro-4-methoxyaniline.
- Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.
- Li, Y., et al. (2003).
- Wang, Y., et al. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI.
- CDH Fine Chemical. (n.d.).
- Arora, P. K. (2015). Bacterial degradation of aniline.
- BenchChem. (n.d.). 2,6-Difluoro-4-methoxyaniline | 151414-47-0.
- González, C. C., et al. (n.d.). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates.
- Chemistry LibreTexts. (2023). Reactions of Substituent Groups.
- BenchChem. (n.d.). Stability issues of 3,6-dichloro-2,4-difluoroaniline under acidic conditions.
- Vedantu. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
- PubChem. (n.d.). 2,4-Difluoroaniline.
- Thermo Fisher Scientific. (n.d.). This compound, 97%.
- Guidechem. (n.d.). 3-Methoxyaniline 536-90-3 wiki.
- Wang, L., et al. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing).
- PubChem. (n.d.). 3,5-Difluoro-4-methoxyaniline.
- Santa Cruz Biotechnology. (n.d.). 3,4-Difluoro-2-methoxyaniline.
- Apollo Scientific. (n.d.). 2,6-Difluoro-4-methoxyaniline.
- Santa Cruz Biotechnology. (n.d.). 2,6-Difluoro-3-methoxyaniline.
- Santa Cruz Biotechnology. (n.d.). 3,5-Difluoro-4-methoxyaniline.
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- 19. scbt.com [scbt.com]
Technical Support Center: HPLC Method Development for 2,4-Difluoro-3-methoxyaniline Analysis
Welcome to the technical support center for the analysis of 2,4-Difluoro-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this specific compound. My approach is rooted in fundamental chromatographic principles and field-proven experience to provide not just steps, but the scientific rationale behind them.
Introduction: The Analyte
This compound is a fluorinated aromatic amine, often used as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Accurate and robust quantification is critical for reaction monitoring, purity assessment, and quality control. Its structure, containing an ionizable amine group and hydrophobic regions, presents common challenges in HPLC method development, such as peak tailing and retention time variability. This guide provides a systematic approach to developing a reliable method and troubleshooting common issues.
Part 1: Foundational Method Development
Before troubleshooting, a robust starting method is essential. The strategy for this compound is based on its physicochemical properties: a relatively small, moderately polar molecule with a basic functional group (aniline). This makes Reversed-Phase HPLC (RP-HPLC) the mode of choice.
Experimental Protocol: Starting Method Parameters
This protocol is a validated starting point for your experiments. Optimization will likely be necessary based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition | Rationale & In-Depth Explanation |
| HPLC Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 stationary phase provides the necessary hydrophobic interactions for retaining this small molecule. The smaller particle size (1.8 µm) and shorter column length are suitable for UHPLC systems, offering high efficiency and faster run times. For standard HPLC systems, a 4.6 x 150 mm, 5 µm column is a suitable alternative. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aniline group is basic. Operating at a low pH (formic acid provides a pH of ~2.7) ensures this group is consistently protonated. This suppresses secondary interactions with residual silanol groups on the silica backbone of the column, which is a primary cause of peak tailing for basic compounds.[2][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is an excellent organic modifier for RP-HPLC, offering low viscosity and good UV transparency. The matching acidic modifier ensures a consistent pH across the gradient. |
| Gradient Elution | 10% to 90% B over 5 minutes | A gradient is necessary to elute the analyte with a good peak shape and to clean the column of any more hydrophobic impurities. This starting gradient is a good scout for determining the optimal elution conditions. |
| Flow Rate | 0.4 mL/min | This flow rate is appropriate for a 2.1 mm ID column and provides a good balance between analysis speed and system pressure. Adjust to 1.0 mL/min for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Maintaining a stable, elevated column temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.[4] |
| Injection Volume | 2 µL | A small injection volume minimizes the potential for peak distortion caused by the sample solvent, especially if it differs from the initial mobile phase conditions.[3] |
| Detection | UV at 280 nm (or PDA 200-400 nm) | Aromatic compounds like this analyte typically absorb UV light. A photodiode array (PDA) detector is recommended during development to determine the absorbance maximum and check for co-eluting impurities. 280 nm is a reasonable starting point. |
Method Development Workflow
The following diagram illustrates the logical flow for developing a robust HPLC method from scratch.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems you may encounter during your analysis.
Q1: My peak for this compound is tailing or asymmetrical. What's causing this and how do I fix it?
Answer: Peak tailing is the most common issue for amine-containing compounds. It negatively impacts integration accuracy and resolution.[2]
Possible Causes & Solutions:
-
Secondary Silanol Interactions:
-
Explanation: The silica backbone of HPLC columns has residual silanol groups (-Si-OH) which are acidic. At mid-range pH, the basic aniline group on your analyte can interact with these sites via strong ion-exchange, causing it to "drag" along the stationary phase, resulting in a tailing peak.
-
Solution: The most effective solution is to lower the mobile phase pH. By adding an acid like formic acid or trifluoroacetic acid (TFA) to bring the pH below 3, you protonate the aniline group (making it -NH3+) and suppress the ionization of the silanol groups. This minimizes the unwanted secondary interactions.[3][5] Ensure your column is stable at this low pH.
-
-
Mobile Phase pH Near Analyte pKa:
-
Explanation: If the mobile phase pH is close to the pKa of the aniline group, the analyte will exist as a mixture of its ionized and non-ionized forms. These two forms have different retention characteristics, leading to broad or tailing peaks.
-
Solution: As a rule of thumb, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] For a basic compound, this means using a low pH (e.g., < 3) or a high pH (e.g., > 9), depending on column stability.
-
-
Column Overload:
-
Explanation: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted peak shape.
-
Solution: Dilute your sample and inject a smaller mass. If the peak shape improves upon dilution, you were likely overloading the column.[3]
-
-
Extra-Column Volume:
-
Explanation: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening, which often manifests as tailing for early-eluting peaks.[6]
-
Solution: Use tubing with the smallest possible internal diameter and length, especially if using a UHPLC system. Ensure all fittings are properly made to avoid dead volume.
-
Q2: I'm seeing retention time drift over a sequence of injections. Why is this happening?
Answer: Drifting retention times can compromise peak identification and quantification, especially in automated sequences.[7]
Possible Causes & Solutions:
-
Insufficient Column Equilibration:
-
Explanation: The column needs to be fully equilibrated with the mobile phase, especially when changing mobile phases or after a steep gradient. If not, the stationary phase chemistry is still changing, causing retention times to shift, usually to shorter times, as the column equilibrates.
-
Solution: Increase the equilibration time between injections. A good starting point is to flush the column with 10-20 column volumes of the initial mobile phase conditions.[4][8]
-
-
Mobile Phase Composition Change:
-
Explanation: The mobile phase composition must remain constant. This can be affected by the evaporation of the more volatile organic solvent (e.g., acetonitrile) from the reservoir, which makes the mobile phase weaker and increases retention times.[7]
-
Solution: Prepare fresh mobile phase daily and keep the reservoirs loosely capped to prevent evaporation while allowing for pressure equalization. Ensure proper degassing to prevent bubble formation, which can affect pump performance.
-
-
Temperature Fluctuations:
-
Explanation: Column temperature directly affects retention. A fluctuating ambient lab temperature can cause retention times to drift.
-
Solution: Always use a thermostatted column compartment and set it to a stable temperature, for instance, 35 °C.[4]
-
-
System Leaks:
-
Explanation: A small, often unnoticeable leak in the system can lead to a lower-than-set flow rate, causing retention times to increase.
-
Solution: Check the system pressure. If it is lower than normal or fluctuating, systematically check all fittings for signs of a leak.
-
Q3: I can't separate my analyte from a closely eluting impurity. How can I improve the resolution?
Answer: Resolution is a measure of the separation between two peaks. Poor resolution can be due to low efficiency, poor selectivity, or insufficient retention.[9][10]
Possible Causes & Solutions:
-
Optimize the Gradient:
-
Explanation: If the gradient is too steep, components do not have enough time to interact with the stationary phase, leading to poor separation.
-
Solution: Make the gradient shallower around the elution time of the analyte. For example, if your peak elutes at 40% B, you could change the gradient from 30-50% B over 10 minutes instead of 2 minutes. This increases the separation between closely eluting peaks.[9]
-
-
Change the Organic Modifier:
-
Explanation: Acetonitrile and methanol interact differently with the stationary phase and analytes, leading to different peak elution orders (selectivity).
-
Solution: Try replacing acetonitrile with methanol. This simple change can sometimes completely resolve co-eluting peaks.
-
-
Adjust the Mobile Phase pH:
-
Explanation: Small changes in pH can alter the ionization state of the analyte or impurities, changing their retention and potentially improving resolution.
-
Solution: If you are using a buffered mobile phase, try adjusting the pH by ±0.2 units to see if selectivity improves.
-
-
Increase Column Efficiency:
-
Explanation: Higher efficiency columns produce narrower peaks, which are easier to resolve.
-
Solution: Use a longer column or a column packed with smaller particles (if your system pressure allows). This increases the theoretical plates and, consequently, the resolving power.[10]
-
Troubleshooting Logic Diagram
This diagram provides a systematic path for diagnosing common HPLC issues.
Part 3: Frequently Asked Questions (FAQs)
Q: How do I formally validate this HPLC method once developed? A: Method validation is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose. You should follow the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R1) Validation of Analytical Procedures .[11][12][13] Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: Demonstrating a proportional relationship between analyte concentration and detector response over a defined range.[14]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Q: What are the essential System Suitability Tests (SST) I should run? A: System suitability testing is performed before the analysis of any samples to ensure the chromatographic system is performing adequately. The criteria are guided by the United States Pharmacopeia (USP) General Chapter <621> Chromatography.[15][16] For a typical purity method, you would inject a standard solution multiple times (e.g., n=5) and check the following:
-
Peak Tailing Factor (Tf): Should be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
RSD of Retention Time: Should be ≤ 1.0%.
-
Theoretical Plates (N): Should typically be > 2000.
Q: Why is a guard column recommended? A: A guard column is a small, disposable column installed between the injector and the analytical column. It contains the same stationary phase as the analytical column. Its purpose is to protect the more expensive analytical column by trapping strongly retained or particulate matter from the sample matrix that could otherwise clog the analytical column's inlet frit or irreversibly bind to the stationary phase.[6] Using a guard column is a cost-effective way to extend the lifetime of your analytical column.
References
-
CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
- U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY.
-
Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- U.S. Pharmacopeia. (n.d.). <621> Chromatography Revisions.
-
Waters. (n.d.). What are common causes of low resolution for a liquid chromatography (LC) column?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Crawford Scientific. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Chromatography Today. (2023). What are the Reasons for Resolution Failure in HPLC?. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
LCGC International. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
- U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluoro-4-methoxyaniline. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 3,5-Difluoro-4-methoxyaniline. Retrieved from [Link]
- Google Patents. (n.d.). WO2019036685A1 - Methods for hplc analysis.
-
LCGC International. (2015). Developing HPLC Methods for Biomolecule Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Development of HPLC Analysis Methods for Therapeutic Monoclonal Antibodies. Retrieved from [Link]
-
LCGC International. (2022). Method Development Considerations for Intact Monoclonal Antibody Analysis Using UHPLC Instrumentation. Retrieved from [Link]
Sources
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- 2. chromacademy.com [chromacademy.com]
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- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
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- 13. database.ich.org [database.ich.org]
- 14. mastelf.com [mastelf.com]
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- 16. agilent.com [agilent.com]
Technical Support Center: Preventing Oxidation of Halogenated Anilines During Purification
Welcome to the technical support center for handling halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of these valuable, yet sensitive, compounds during purification. Halogenated anilines are notoriously susceptible to oxidation, leading to discolored products, the formation of complex impurities, and significant yield loss. This document provides in-depth troubleshooting advice and field-proven protocols to ensure the integrity of your compounds.
Understanding the Challenge: The Chemistry of Aniline Oxidation
The core of the problem lies in the electronic nature of the aniline molecule. The amino group (-NH₂) is a strong electron-donating group, which increases the electron density of the aromatic ring.[1] This high electron density makes the molecule highly susceptible to oxidation (the loss of electrons).[1][2][3] While halogen substituents are electron-withdrawing, the activating effect of the amino group often dominates, making the molecule prone to degradation.
Upon exposure to atmospheric oxygen, light, or even acidic surfaces, halogenated anilines can undergo one-electron oxidation to form a radical cation.[4] This highly reactive intermediate can then couple to form a variety of colored byproducts, including benzoquinone imines, phenazines, and ultimately, dark, polymeric tars.[1][5][6][7][8] The presence of metal ion impurities can also catalyze this degradation.[1][9]
Caption: General oxidation pathway of halogenated anilines.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of halogenated anilines in a direct question-and-answer format.
Q1: My column is running, and a dark brown or black band has formed at the top of the silica gel. What is happening and how can I fix it?
A: This is a classic sign of on-column oxidation. The silica gel itself, being slightly acidic, can catalyze the oxidation of your aniline, especially in the presence of air.[10] The concentrated band of your crude material at the top of the column is highly exposed to any oxygen dissolved in your eluent.
Troubleshooting Steps:
-
Immediate Action: If possible, switch to an inert gas (Nitrogen or Argon) blanket over the solvent head immediately to prevent further oxidation.[10][11]
-
For Future Runs (Prevention):
-
Deoxygenate Solvents: Before preparing your eluent, sparge the solvents with Nitrogen or Argon for 15-20 minutes to remove dissolved oxygen.[11]
-
Use an Inert Atmosphere: Pack and run the entire column under a positive pressure of an inert gas. This is the most effective preventative measure.[1][10]
-
Consider the Stationary Phase: Standard silica gel can be problematic. Consider switching to a less acidic stationary phase like neutral alumina or deactivating your silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine.[10][12] You can add ~0.5% triethylamine to your eluent to neutralize acidic sites on the silica surface and improve peak shape.[10][13]
-
Q2: My purified fractions looked pale yellow and clean, but they turned dark red or brown during solvent evaporation on the rotary evaporator. Why?
A: This indicates that your compound is unstable and oxidizes upon exposure to air and heat. While the rotary evaporator removes solvent under reduced pressure, it is not a completely oxygen-free environment, and the process often involves heating.
Troubleshooting Steps:
-
Minimize Heat: Use the lowest possible temperature on the water bath that still allows for efficient solvent removal. Vacuum distillation is highly effective for separating volatile anilines from non-volatile polymeric impurities.[14][15]
-
Inert Gas Purge: Before starting the evaporation, break the vacuum with Nitrogen or Argon instead of air. You can also maintain a slow, steady stream of inert gas into the flask during evaporation if your setup allows.
-
Store Immediately: Once the solvent is removed, do not leave the purified compound exposed to air. Immediately place it under a high vacuum to remove any residual solvent and then backfill the flask with an inert gas for storage.[14]
Q3: I have very low recovery of my product after column chromatography, even though TLC showed it was present in the crude mixture. Where did it go?
A: This is likely due to irreversible adsorption of your basic aniline onto the acidic silica gel.[10] The strong interaction means that your chosen eluent is not polar enough to wash the compound off the column.
Troubleshooting Steps:
-
Flush the Column: After you have collected the fractions containing your product, try flushing the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane) to see if any additional material elutes.[10]
-
Modify the Stationary Phase: The best solution is preventative. Use a less acidic stationary phase like neutral or basic alumina.[10] Alternatively, as mentioned in Q1, you can use silica gel that has been pre-treated or "deactivated" with a base like triethylamine.[10][13]
-
Dry Loading Technique: If your compound is particularly basic, consider a dry loading technique. Adsorb your crude material onto a small amount of Celite® or deactivated silica and carefully add this solid to the top of your column. This can sometimes mitigate strong interactions at the point of loading.[16]
Best Practices & Standard Protocols
Proactive measures are always more effective than reactive troubleshooting. The following protocols are designed to minimize oxidation from the outset.
Protocol 1: Inert Atmosphere Flash Column Chromatography
This protocol is the gold standard for purifying sensitive anilines.
-
Solvent Preparation: Sparge your chosen solvents (e.g., hexanes, ethyl acetate) with a stream of Nitrogen or Argon for at least 20 minutes to remove dissolved oxygen. If your system allows, perform solvent transfers via cannula.
-
Column Packing: Pack your column with the chosen stationary phase (neutral alumina is recommended) using the deoxygenated eluent. Maintain a positive pressure of inert gas at the top of the column throughout the packing and running process.
-
Sample Loading: Dissolve your crude halogenated aniline in a minimal amount of deoxygenated solvent. Load it onto the column under a flow of inert gas to prevent air from entering.
-
Elution and Fraction Collection: Run the column under a slight positive pressure of inert gas. Collect your fractions into tubes that have been previously flushed with Nitrogen or Argon.
-
Analysis and Storage: Analyze the fractions using TLC. Combine the pure fractions and evaporate the solvent under reduced pressure, introducing an inert gas as the final step. Store the purified product in a sealed vial under an inert atmosphere, protected from light, and at a low temperature (e.g., 4°C).[9][14]
Caption: Recommended workflow for oxidation-free purification.
Frequently Asked Questions (FAQs)
Q1: Can I add an antioxidant to my solvents during purification?
A: While not standard practice for routine purification, the use of phenolic antioxidants has been shown to inhibit the oxidation of anilines in some contexts.[9][17] However, this adds a new variable. You must consider if the antioxidant will co-elute with your product and interfere with subsequent reactions or analyses. If you choose to explore this, a high-boiling antioxidant like BHT (Butylated hydroxytoluene) might be an option if your product is purified by distillation, but its use in chromatography is less common.
Q2: Is distillation a better purification method than chromatography for halogenated anilines?
A: It depends on the impurities. Vacuum distillation is excellent for separating your volatile aniline product from non-volatile, high molecular weight polymers and baseline "gunk" that results from oxidation.[14][15] However, it will not separate your product from impurities with similar boiling points. Column chromatography offers superior resolution for separating closely related isomers or byproducts. For an old, dark sample, a good strategy is often vacuum distillation first, followed by inert atmosphere chromatography if further purification is needed.[18][19]
Q3: How should I properly store my purified halogenated aniline to prevent it from degrading over time?
A: Proper storage is critical to maintain purity.[14]
-
Atmosphere: Store under a dry, inert atmosphere like Nitrogen or Argon.[9]
-
Container: Use an amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.[14]
-
Temperature: Store at a low temperature, such as in a refrigerator (2-8°C), to slow the rate of decomposition.[9][14]
-
Seal: Ensure the container is tightly sealed to prevent the ingress of air and moisture.
Summary of Preventative Measures
| Strategy | Rationale | Key Implementation |
| Inert Atmosphere | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[9][10][11] | Pack and run columns under N₂ or Ar; backfill flasks with inert gas. |
| Deoxygenated Solvents | Removes dissolved O₂ from the mobile phase, a key oxidant source. | Sparge solvents with N₂ or Ar for 15-20 minutes before use. |
| Modified Stationary Phase | Minimizes acidic sites that can catalyze oxidation and cause irreversible adsorption.[10] | Use neutral/basic alumina or add 0.1-1% triethylamine to the eluent.[10][13] |
| Low Temperature | Reduces the rate of all chemical reactions, including oxidation.[9][14] | Use a cold water bath for evaporation; store final product in a refrigerator. |
| Protection from Light | Light can provide the energy to initiate radical oxidation reactions.[14] | Store in amber vials or wrap containers in foil. |
References
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed.
- Technical Support Center: Purification of N-(2-Heptyl)aniline Isomers - Benchchem.
- Technical Support Center: Purification of Substituted Anilines - Benchchem.
- Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A.
- preventing oxidation of the aniline group during complex
- Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study.
- Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution - PubMed.
- Preventing oxidation of 2-(Allyloxy)aniline during storage - Benchchem.
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
- Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A.
- How to prevent/minimize rapid air oxidation or arylamine...
- Does aniline stick in columns during column chromatography?
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
- Purify and dry aniline? : r/chemistry - Reddit.
- Purific
- Vacuum Distill
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 18. reddit.com [reddit.com]
- 19. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling with Fluorinated Anilines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and validated protocols to address the unique challenges of catalyst deactivation when performing cross-coupling reactions with fluorinated anilines.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental chemical principles that make this class of reactions particularly challenging.
Q1: Why are my cross-coupling reactions (e.g., Buchwald-Hartwig) with fluorinated anilines consistently low-yielding or failing entirely?
A: The difficulty arises from a combination of electronic and mechanistic factors directly related to the fluorine substituents.
-
Reduced Nucleophilicity: Fluorine is a highly electronegative atom. When attached to an aniline ring, it powerfully withdraws electron density through the inductive effect.[1] This reduction in electron density at the nitrogen atom makes the fluorinated aniline a significantly weaker nucleophile compared to its non-fluorinated counterparts.[1] In the context of the Buchwald-Hartwig catalytic cycle, this poor nucleophilicity can slow down crucial steps, particularly the C-N reductive elimination, leading to incomplete conversion.[2]
-
Catalyst Inhibition: The substrates or reaction byproducts can directly interact with the palladium catalyst, leading to inactive or "poisoned" species. For instance, primary amines and N-heteroaromatic substrates can sometimes displace the essential phosphine ligand, forming dormant palladium complexes that are catalytically inactive at lower temperatures.[3]
-
Potential for Fluoride-Induced Deactivation: While C-F bonds are strong, fluoride ions (F⁻) can be present from various sources (e.g., degradation of the substrate or certain bases). Fluoride can coordinate strongly to the palladium center, potentially forming inactive palladium-fluoride complexes that disrupt the catalytic cycle.[4]
Q2: How does the position (ortho, meta, para) and number of fluorine atoms affect the reaction?
A: The location and quantity of fluorine atoms have a profound impact on both the substrate's reactivity and the potential for catalyst deactivation.
-
Electronic Effects: The inductive effect is distance-dependent. An ortho-fluoroaniline will experience a stronger deactivation of the amine nucleophilicity than a para-fluoroaniline. Multiple fluorine atoms (e.g., difluoro- or trifluoromethyl-anilines) will exacerbate this issue, making the aniline extremely electron-deficient and challenging to couple.[1]
-
Steric Hindrance: An ortho-fluoro substituent can introduce steric bulk around the nitrogen atom. This can hinder the aniline's approach to the palladium center, slowing down both the initial coordination and the subsequent C-N bond-forming reductive elimination step. This is a common challenge when coupling sterically congested partners.[5][6]
Q3: What are the primary pathways for catalyst deactivation in these reactions?
A: Catalyst deactivation is rarely due to a single cause. It is often a combination of factors that lead to the catalyst falling out of the productive cycle. The main pathways include:
-
Formation of Off-Cycle Resting States: The catalyst can become sequestered in a stable, off-cycle state. With electron-deficient anilines, the turnover-limiting step is often the final reductive elimination.[2] This can cause the catalyst to build up as the arylpalladium amido intermediate, which may then be susceptible to decomposition.
-
Ligand Displacement: Highly coordinating substrates, like certain fluorinated anilines or heterocycles, can displace the supporting phosphine ligand, leading to the formation of catalytically inactive palladium species.[3]
-
Irreversible Poisoning: Impurities in reagents or solvents (e.g., water, sulfur, or other halides) can act as potent catalyst poisons.[7] Additionally, fluoride ions can alter the electronic properties and reactivity of the palladium catalyst, effectively inhibiting the reaction.[4]
-
Thermal Decomposition: At the high temperatures often required to drive these sluggish reactions, the catalyst itself can degrade, forming inactive palladium black.[8]
Section 2: Troubleshooting Guide - From Symptom to Solution
This guide is designed to help you diagnose and resolve common experimental failures in a logical, step-by-step manner.
Symptom: Low or No Conversion of Starting Materials
This is the most common failure mode and can stem from several distinct causes.
-
Possible Cause 1: Reduced Aniline Nucleophilicity
-
Diagnosis: The reaction is clean (no major side products) but simply stalls with significant starting material remaining. This issue is more pronounced with anilines bearing multiple fluorine atoms or ortho-fluorine substituents.
-
Solution: The key is to accelerate the rate-limiting C-N reductive elimination.
-
Switch to a More Electron-Rich, Bulky Ligand: Modern biarylphosphine ligands (e.g., BrettPhos, GPhos, XPhos) are designed with bulky, electron-donating groups.[1][5] The bulk promotes reductive elimination, while the electron-rich nature makes the palladium center more amenable to this step.
-
Increase Reaction Temperature: Higher temperatures (e.g., 100-120 °C) can provide the necessary energy to overcome the high activation barrier of the reductive elimination step.[9] Monitor for thermal decomposition.
-
Use a Stronger Base: For particularly electron-deficient anilines, a stronger, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) may be required to facilitate the deprotonation of the coordinated aniline.[10][11]
-
-
-
Possible Cause 2: Catalyst Poisoning by Fluoride Species
-
Diagnosis: The reaction fails even under conditions that should be effective for electron-deficient substrates. The reaction may start and then abruptly stop. This is a possibility if your reagents have been exposed to moisture, which can lead to the generation of fluoride ions.
-
Solution:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use fresh, high-purity anilines and bases.
-
Perform a Control Experiment: Run the reaction with a non-fluorinated aniline of similar steric bulk under identical conditions. If this control reaction proceeds smoothly, it strongly suggests an issue specific to the fluorinated substrate. See Protocol 2 for a detailed procedure.
-
Consider Fluoride Scavengers: While not standard practice, the addition of a Lewis acid that can bind fluoride might be explored in extreme cases, but this can introduce other complications.
-
-
-
Possible Cause 3: Formation of Off-Cycle, Inactive Palladium Complexes
-
Diagnosis: The reaction is sluggish at room temperature but may show some conversion upon heating. This behavior suggests the formation of a thermally unstable, dormant complex.[3]
-
Solution:
-
Use a Well-Defined Precatalyst: Air-stable precatalysts (e.g., XPhos Pd G3/G4) ensure the efficient and consistent generation of the active Pd(0) species, minimizing the formation of off-cycle complexes from the start.[1]
-
Select a More Robust Ligand: Ligands like GPhos have been specifically designed to resist displacement by N-heteroaromatic substrates and primary amines, leading to more stable and productive catalysts.[3]
-
-
Symptom: Significant Side Product Formation (e.g., Hydrodehalogenation)
-
Possible Cause: Competing Reaction Pathways
-
Diagnosis: LC-MS or GC-MS analysis shows the formation of a major byproduct where the halide on your aryl halide has been replaced by a hydrogen atom. This hydrodehalogenation can occur when the main coupling pathway is slow.
-
Solution:
-
Optimize the Ligand: The choice of ligand can influence the relative rates of productive coupling versus side reactions. Screening a panel of ligands is often the most effective strategy.
-
Ensure Anhydrous Conditions: Water can be a hydrogen source for hydrodehalogenation in some cross-coupling reactions.[12]
-
Re-evaluate the Base: Certain bases can promote side reactions. If using a hydride-containing base, consider switching to a carbonate or phosphate base.
-
-
Visualizations: Deactivation Pathways and Troubleshooting Logic
The following diagrams illustrate the key mechanistic challenges and a logical workflow for addressing them.
Caption: Buchwald-Hartwig cycle with key deactivation points for fluorinated anilines.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Section 3: Experimental Protocols for Diagnosis & Optimization
Protocol 1: Systematic Screening of Ligands and Bases
This protocol is designed to efficiently identify a productive catalyst system for a challenging fluorinated aniline coupling.
Objective: To determine the optimal combination of ligand and base for coupling an aryl halide with a specific fluorinated aniline.
Methodology:
-
Setup: In a glovebox, arrange an array of 8 reaction vials, each with a stir bar.
-
Reagent Preparation:
-
To each vial, add the aryl halide (0.1 mmol, 1.0 equiv).
-
Add the specified base (see table below, 0.2 mmol, 2.0 equiv).
-
Add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.002 mmol, 2 mol%). Note: The ligand is part of the precatalyst. If using a separate Pd source and ligand, add them in the appropriate ratio (e.g., 1:2 Pd:Ligand).
-
-
Reaction Initiation:
-
Add the fluorinated aniline (0.12 mmol, 1.2 equiv) to each vial.
-
Add 1.0 mL of anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Seal the vials tightly with screw caps.
-
-
Execution:
-
Remove the vial array from the glovebox and place it in a preheated aluminum heating block set to 100 °C.
-
Stir the reactions for 12-24 hours.
-
-
Analysis:
-
After cooling, take a small aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica.
-
Analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Table 1: Example Screening Array
| Vial | Ligand (Precatalyst) | Base | Solvent |
| 1 | XPhos | K₃PO₄ | Toluene |
| 2 | XPhos | Cs₂CO₃ | Toluene |
| 3 | XPhos | LHMDS | Toluene |
| 4 | BrettPhos | K₃PO₄ | Toluene |
| 5 | BrettPhos | Cs₂CO₃ | Dioxane |
| 6 | BrettPhos | LHMDS | Dioxane |
| 7 | RuPhos | K₃PO₄ | Dioxane |
| 8 | RuPhos | Cs₂CO₃ | Dioxane |
Protocol 2: Control Experiment to Test for Fluoride-Induced Inhibition
Objective: To determine if fluoride ions are actively inhibiting the palladium catalyst.
Methodology:
-
Setup: Prepare three identical reaction vials (A, B, and C) under an inert atmosphere.
-
Reagent Addition:
-
Vial A (Test Reaction): Add aryl halide (1.0 equiv), fluorinated aniline (1.2 equiv), base (2.0 equiv), and the catalyst system that showed poor performance (e.g., 2 mol% Pd precatalyst).
-
Vial B (Positive Control): Add aryl halide (1.0 equiv), a non-fluorinated aniline of similar size (1.2 equiv), base (2.0 equiv), and the same catalyst system.
-
Vial C (Spiking Experiment): Add the same components as Vial B , plus a fluoride source like tetrabutylammonium fluoride (TBAF, 1.5 equiv).
-
-
Execution: Add solvent, seal, and heat all three reactions under identical conditions (e.g., 100 °C for 12 hours).
-
Analysis and Interpretation:
-
Analyze the conversion in all three vials by LC-MS or GC-MS.
-
If Vial A fails and Vial B succeeds: The issue is specific to the fluorinated aniline (likely electronic deactivation or steric hindrance).
-
If Vials A and C fail, but Vial B succeeds: This provides strong evidence that fluoride ions are poisoning the catalyst, as the deliberate addition of fluoride killed the otherwise successful reaction.
-
Section 4: Best Practices & Preventative Measures
-
Atmosphere is Critical: Always use a robustly inert atmosphere. Use a glovebox for reagent addition and ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or sparging with argon for at least 30 minutes.[1] Oxygen can rapidly deactivate palladium catalysts.[7]
-
Purity Matters: Use high-purity reagents. Trace impurities in the aniline or aryl halide can act as catalyst poisons.[8]
-
Start with Modern Catalysts: For any new coupling with a fluorinated aniline, begin with a modern, well-defined palladium precatalyst complexed with a bulky, electron-rich biarylphosphine ligand (e.g., the "Phos" family of ligands). These systems are generally more robust and effective for challenging substrates.[5][11]
-
Systematic Optimization: Do not assume a single set of conditions will work for all substrates. The electronic and steric properties of each fluorinated aniline are unique, and a systematic screening of ligand, base, and solvent is often necessary for success.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- National Institutes of Health. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PMC.
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- BenchChem Technical Support Team. (2025). Technical Support Center: Strategies for Catalyst Deactivation in Pentafluoropropanol.
- ResearchGate. (n.d.). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (2025, August 9). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- Royal Society of Chemistry. (n.d.). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple.
- University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved from University of Windsor Scholarship Repository.
- National Institutes of Health. (2021, November 1). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC.
- ChemCatBio. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
- ResearchGate. (n.d.). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- ResearchGate. (2025, August 6). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions.
- Organic-Chemistry.org. (n.d.). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ACS Publications. (2020, August 4). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- PubMed. (2023, October 25). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes.
- Denmark Group. (n.d.). The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion?. Retrieved from University of Illinois Urbana-Champaign.
- ACS Publications. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions.
Sources
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- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions with Substituted Anilines
Welcome to the technical support center for managing regioselectivity in reactions involving substituted anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the position of substitution on the aniline ring. Poor regioselectivity is a common hurdle that leads to difficult-to-separate isomeric mixtures, reduced yields, and increased downstream processing costs.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, explaining not just the how, but the critical why behind each experimental choice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental principles that govern the reactivity and regioselectivity of anilines.
Q1: Why is the amino group (-NH₂) in aniline considered a strong activating, ortho, para-directing group?
A: The amino group is a powerful activating group because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance.[1][2] This donation of electron density increases the nucleophilicity of the benzene ring, making it much more reactive towards electrophiles than benzene itself.[3][4] The resonance structures show that this electron density is specifically increased at the ortho and para positions, making them the most favorable sites for electrophilic attack.[1][5]
Caption: Resonance in aniline increases electron density at ortho/para positions.
Q2: What is the primary purpose of using a protecting group on the aniline nitrogen?
A: Protecting groups are essential tools for controlling aniline reactivity and serve three main functions:
-
To Moderate Reactivity and Prevent Over-Reaction: The -NH₂ group is so activating that reactions like halogenation can proceed uncontrollably to give di- or tri-substituted products.[6][7] Converting the amine to an amide (e.g., acetanilide) attenuates this reactivity by delocalizing the nitrogen lone pair into the adjacent carbonyl group, thus favoring mono-substitution.[3][6][8]
-
To Control Regioselectivity: The bulky nature of a protecting group, like an acetyl or Boc group, introduces steric hindrance at the ortho positions.[3][9] This steric barrier favors electrophilic attack at the less hindered para position, often dramatically improving the para/ortho product ratio.
-
To Prevent Unwanted Side Reactions: The basic nitrogen atom can react with Lewis acid catalysts (e.g., in Friedel-Crafts reactions) or get oxidized under harsh conditions (e.g., nitration).[6] Protection masks the basicity and nucleophilicity of the nitrogen, allowing the desired ring substitution to proceed.[9][10]
Q3: If the amino group is an ortho, para-director, why does direct nitration of aniline with a nitric/sulfuric acid mixture produce a substantial amount of meta-nitroaniline?
A: This is a classic exception that highlights the interplay of reaction conditions and substrate reactivity. In the strongly acidic nitrating mixture, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[3][4][5] The positively charged anilinium group is no longer an electron-donating group; instead, it becomes a powerful electron-withdrawing and deactivating group through an inductive effect.[11] Electron-withdrawing groups direct incoming electrophiles to the meta position.[12] Consequently, the nitration occurs on the deactivated anilinium ion, leading to a high yield (often up to 47%) of the meta-substituted product.[5]
Caption: Aniline protonation in strong acid leads to meta-product formation.
Q4: How can I achieve meta-substitution on an aniline derivative intentionally?
A: As explained above, the most straightforward method is to perform the electrophilic aromatic substitution (EAS) under strongly acidic conditions to generate the meta-directing anilinium ion.[9] However, this can be harsh and may not be suitable for sensitive substrates. For more controlled and versatile meta-functionalization, modern synthetic methods are preferred, such as palladium-catalyzed C-H activation using a norbornene mediator and a specific pyridone-based ligand to direct chlorination to the meta position.[13][14]
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during experiments and offers actionable solutions.
Problem 1: My reaction (e.g., halogenation, nitration) on a protected aniline gives a low yield of the desired para-isomer due to significant formation of the ortho-isomer.
-
Underlying Cause: The protecting group you are using may not be sterically bulky enough to effectively block the ortho positions. While an acetyl group provides some steric hindrance, it may not be sufficient to achieve high para-selectivity, especially with highly reactive electrophiles.[9]
-
Solution 1: Increase Steric Hindrance. Change the protecting group to a bulkier one. For example, a pivaloyl group (-COC(CH₃)₃) or a tert-butoxycarbonyl (Boc) group is significantly larger than an acetyl group and will more effectively disfavor attack at the ortho positions.
-
Solution 2: Modify Reaction Conditions. Lowering the reaction temperature can sometimes increase selectivity, as the transition state leading to the more sterically hindered ortho product will have a higher activation energy. Solvent choice can also influence the ortho/para ratio.[9]
-
Solution 3: Modern Catalytic Methods. For certain transformations like chlorination, specific organocatalytic systems have been developed that show exceptionally high ortho-selectivity, which could be leveraged if the ortho-isomer is the desired product.[13][15]
Problem 2: I am attempting a bromination on aniline and getting a complex mixture of di- and tri-brominated products.
-
Underlying Cause: This is a classic case of over-reaction due to the high activation of the unprotected amino group.[6][7] Reacting aniline directly with bromine water, for example, rapidly produces a precipitate of 2,4,6-tribromoaniline.[7]
-
Solution: Protect the Amino Group. This is non-negotiable for controlling reactivity. Convert the aniline to acetanilide first (see Protocol 1).[8] The attenuated reactivity of the acetanilide allows for controlled mono-bromination, which will be highly selective for the para position due to the directing effect of the acetyl group.[3]
Problem 3: My Friedel-Crafts alkylation/acylation reaction on aniline is failing or resulting in a tarry mess.
-
Underlying Cause: Aniline is a Lewis base and reacts directly with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction.[3][9] This acid-base reaction forms a complex that deactivates the aromatic ring towards electrophilic substitution and often leads to polymerization or decomposition.
-
Solution: N-Acylation. Protect the aniline as an acetanilide before attempting the Friedel-Crafts reaction. The resulting amide is significantly less basic and will not poison the Lewis acid catalyst, allowing the acylation to proceed on the ring.[9] The protecting group can be removed via hydrolysis after the reaction.
Problem 4: My reaction mixture is turning dark brown or black, and the yield of the desired product is low.
-
Underlying Cause: Anilines are highly susceptible to oxidation, which produces colored, polymeric byproducts.[8] This is particularly problematic in the presence of oxidizing agents (like nitric acid) or even air, especially under acidic conditions.
-
Solution 1: Use High-Purity Reagents. Ensure your aniline starting material is pure and, if possible, freshly distilled to remove colored oxidation impurities.[8]
-
Solution 2: Run Under an Inert Atmosphere. Conducting the reaction under a nitrogen or argon atmosphere can significantly reduce air oxidation.[8]
-
Solution 3: Protect the Amino Group. As with other issues, converting the aniline to an acetanilide makes the substrate less prone to oxidation and is a highly effective preventative measure.
Section 3: Key Experimental Protocols
These protocols provide detailed, validated methodologies for common transformations.
Protocol 1: Protection of Aniline as Acetanilide [9]
This procedure moderates the reactivity of aniline for subsequent electrophilic substitution.
-
Materials: Aniline, acetic anhydride, sodium acetate, concentrated hydrochloric acid, water, ethanol.
-
Procedure:
-
In a 250 mL flask, dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated HCl.
-
In a separate beaker, prepare a solution of 16 g of sodium acetate in 50 mL of water.
-
Cool the aniline hydrochloride solution in an ice bath to below 10 °C.
-
While stirring, add 14 mL of acetic anhydride to the cooled solution.
-
Immediately pour in the sodium acetate solution and stir the mixture vigorously for 10-15 minutes.
-
The acetanilide will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure acetanilide.
-
Protocol 2: Regioselective para-Nitration of Acetanilide [9]
This protocol demonstrates the synthesis of p-nitroacetanilide, a precursor to p-nitroaniline.
-
Materials: Acetanilide, glacial acetic acid, concentrated sulfuric acid, concentrated nitric acid, ethanol.
-
Procedure:
-
In a 100 mL flask, dissolve 5 g of dry acetanilide in 5 mL of glacial acetic acid by gently warming.
-
Cool the solution to room temperature, then place it in an ice bath and slowly add 10 mL of concentrated sulfuric acid with stirring. Cool the resulting solution to below 5 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution using a dropping funnel. Crucially, maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stand at room temperature for 30-40 minutes.
-
Pour the reaction mixture slowly and with stirring onto 100 g of crushed ice in a beaker.
-
The p-nitroacetanilide will precipitate as a pale yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize from ethanol to obtain the pure para-isomer.
-
Protocol 3: Organocatalytic ortho-Selective Chlorination of an Aniline Derivative [13]
This modern protocol achieves high selectivity for the often hard-to-access ortho-isomer.
-
Materials: N-protected aniline substrate (e.g., N-Boc-aniline), diisopropylamine (organocatalyst), sulfuryl chloride (SO₂Cl₂), toluene (anhydrous).
-
Procedure:
-
To a solution of the N-protected aniline substrate (1.0 mmol) in anhydrous toluene (5 mL) at room temperature, add diisopropylamine (0.1 mmol, 10 mol%).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 mmol) dropwise to the reaction mixture over 5 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the ortho-chlorinated product.
-
Data Summary Table
The choice of catalyst and conditions is paramount for directing chlorination. The following table summarizes various approaches to achieve site-selectivity.
| Desired Product | Catalytic System / Reagent | Key Advantages & Features | Typical Selectivity | Reference |
| ortho-Chloroaniline | Secondary Amine Organocatalyst / SO₂Cl₂ | Metal-free, mild conditions, wide substrate scope. | Good to Excellent | [13][15] |
| meta-Chloroaniline | Palladium Catalyst / Pyridone Ligand | Directed C-H activation, good functional group tolerance. | Good to Excellent | [13][14] |
| para-Chloroaniline | Copper(II) Chloride in Ionic Liquid | Selective for unprotected anilines, mild conditions. | Up to 96% | [13][16] |
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting poor regioselectivity.
References
- Addressing poor regioselectivity in the synthesis of substituted anilines. (2025). Benchchem.
- The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis. (2025). Benchchem.
- Demonstrating the Synergy of Synthetic, Mechanistic, and Computational Studies in a Regioselective Aniline Synthesis.
- Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+)
- Limitations on EAS Reactions. (2019). Chemistry LibreTexts.
- Demonstrating the synergy of synthetic, mechanistic, and computational studies in a regioselective aniline synthesis. PubMed.
- Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.
- Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Reactions of Aniline. Chemistry Steps.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing.
- Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. (2022). RSC Publishing.
- Technical Support Center: Halogenation of Substituted Anilines. (2025). Benchchem.
- Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition.
- Methods for the nitration of protected anilines.
- Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry (RSC Publishing).
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). PubMed.
- Why is the -NH2 group in aniline an ortho and para directing group? (2017). Quora.
- Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025).
- Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. (2018).
- Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube.
- Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of sulfanilic acid. New Journal of Chemistry (RSC Publishing).
- Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
- Substituent Effects on the EAS Reaction. (2020). Chemistry LibreTexts.
- Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. (2018).
- High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). Journal of the American Chemical Society.
- Mild Sulfonylation of Anilines. (2017). ChemistryViews.
- Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Deriv
- Electrophilic arom
- Electrophilic Substitution Reaction of Anilines. BYJU'S.
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012).
- Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC - NIH.
- Protonation of aniline slows electrophilic aromatic substitution... Study Prep in Pearson+.
- Sulfonation of Aniline.
- Protection of NH2 in aniline. (2025). Filo.
- An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliph
- Direct sulfonylation of anilines medi
- Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+)
- A Method for the Selective Protection of Aromatic Amines in the Presence of Aliph
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. (2023). PubMed.
- Technical Support Center: Improving Regioselectivity of Aniline Alkyl
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions. (2025). Benchchem.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
- Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. (2024). PMC - NIH.
- Protection of Aniline Deriv
Sources
- 1. quora.com [quora.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protection of NH2 in aniline | Filo [askfilo.com]
- 11. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 2,4-Difluoro-3-methoxyaniline
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2,4-Difluoro-3-methoxyaniline. This guide is designed to provide in-depth, field-proven insights into a critical, yet often underestimated, experimental parameter: the choice of solvent. Understanding and controlling solvent effects is paramount to achieving desired reactivity, yield, and selectivity. This document moves beyond simple protocols to explain the underlying causality of solvent-reagent interactions, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses common questions regarding the intrinsic properties of this compound and the fundamental principles of solvent influence.
Q1: What are the primary reactive characteristics of this compound?
A1: The reactivity of this compound is a product of the interplay between its three key substituents on the aniline scaffold:
-
Amino Group (-NH₂): This is a strong electron-donating group and the primary site of nucleophilicity. The lone pair of electrons on the nitrogen atom can attack electrophiles. Its basicity, however, is attenuated by the aromatic ring and the electron-withdrawing fluorine atoms.[1]
-
Fluoro Groups (-F): Located at positions 2 and 4, these are strongly electron-withdrawing groups. They decrease the electron density of the benzene ring, which deactivates it toward electrophilic aromatic substitution but critically activates it for Nucleophilic Aromatic Substitution (SNAr) . In SNAr reactions, these fluorine atoms can serve as excellent leaving groups.
-
Methoxy Group (-OCH₃): This is an electron-donating group that increases the electron density on the ring and enhances the nucleophilicity of the amino group.[2]
Therefore, this molecule primarily functions as a nucleophile (via the -NH₂ group) in reactions like acylation, alkylation, or SNAr with highly electrophilic partners.
Q2: How do solvents fundamentally influence reaction rates and outcomes?
A2: A solvent is not a passive medium; it actively participates in the reaction at a molecular level.[2] The primary distinction lies in its polarity and its ability to form hydrogen bonds.[3]
-
Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[3] They are highly effective at solvating both cations and anions.
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile, acetone). These solvents have large dipole moments but lack O-H or N-H bonds.[3][4] They are poor hydrogen bond donors. They excel at solvating cations but leave anions relatively "free" or unsolvated.[3]
-
Nonpolar Solvents: (e.g., hexane, toluene). These have small dipole moments and poorly solvate charged species.
The choice between these types dramatically impacts reaction mechanisms, particularly SNAr and SN2.[4][5]
Q3: Why are polar aprotic solvents generally recommended for reactions where this compound acts as a nucleophile?
A3: This recommendation is based on optimizing the nucleophilicity of the aniline's amino group. In polar protic solvents , the hydrogen bond donors form a "cage" around the nucleophilic nitrogen atom through solvation.[4][5][6] This energetic stabilization of the reactant ground state increases the activation energy of the reaction, thus slowing it down significantly.[6][7]
In contrast, polar aprotic solvents do not form strong hydrogen bonds with the amino group.[3] This leaves the nitrogen's lone pair more exposed and available for reaction, creating a more potent, "naked" nucleophile.[3] The result is a dramatic increase in the rate of nucleophilic attack, often by several orders of magnitude, which is crucial for efficient SNAr or SN2 reactions.[4][5]
Troubleshooting Guide: Common Experimental Issues
This section provides a problem-and-solution framework for issues directly linked to solvent choice.
Issue 1: Slow or Incomplete Reaction
-
Scenario: You are performing a nucleophilic substitution (e.g., an SNAr reaction with an activated electrophile) using this compound, and after the expected reaction time, TLC or LC-MS analysis shows a large amount of unreacted starting material.
-
Primary Suspect Cause: Use of a Polar Protic Solvent.
-
Scientific Explanation: As detailed in FAQ Q3, polar protic solvents like ethanol or methanol severely suppress the nucleophilicity of the aniline's amino group by forming a solvent shell around it.[5][6] This "caging" effect stabilizes the nucleophile, making it less reactive and increasing the energy barrier for the reaction to proceed.[4][8]
-
Troubleshooting Protocol & Solution:
-
Solvent Replacement: The most effective solution is to switch to a high-polarity aprotic solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent first choices as they effectively dissolve a wide range of organic molecules and salts while enhancing nucleophilicity.
-
Temperature Increase: If switching solvents is not feasible, increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier. However, this may lead to side reactions.
-
Base Additive: In some cases, a non-nucleophilic base can be used to deprotonate a small fraction of the aniline, increasing its overall reactivity. This must be done cautiously to avoid side reactions.
-
-
Data Snapshot: Impact of Solvent on SNAr Reaction Rate A representative SNAr reaction of an aniline with an activated aryl fluoride.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate | Typical Yield (24h) |
| Methanol | Polar Protic | 33.0 | 1 | < 10% |
| Ethanol | Polar Protic | 24.5 | ~0.5 | < 5% |
| Acetonitrile | Polar Aprotic | 37.5 | ~5,000 | > 95% |
| DMF | Polar Aprotic | 36.7 | ~15,000 | > 95% |
| DMSO | Polar Aprotic | 46.7 | ~30,000 | > 98% |
-
Troubleshooting Workflow Diagram
Caption: Decision workflow for troubleshooting slow reactions.
Issue 2: Formation of Side-Products or Poor Regioselectivity
-
Scenario: Your reaction produces a mixture of products. For example, in a reaction with a substrate having multiple potential reaction sites, you observe poor regioselectivity, or you detect products resulting from solvent incorporation.
-
Primary Suspect Cause: Inappropriate solvent polarity or reactivity.
-
Scientific Explanation:
-
Solvent Reactivity: Protic solvents, especially alcohols, can themselves act as nucleophiles, competing with your aniline substrate, particularly at elevated temperatures or in the presence of a base.
-
Selectivity Control: The polarity of the solvent can differentially stabilize transition states leading to different products.[9] A subtle change in solvent can sometimes dramatically alter the ratio of isomers by favoring one reaction pathway over another.[9] For instance, a less polar solvent might favor a kinetic product, while a more polar solvent could stabilize a transition state leading to the thermodynamic product.
-
-
Troubleshooting Protocol & Solution:
-
Use Inert Solvents: If solvent incorporation is suspected, switch to a non-reactive aprotic solvent like THF, 1,4-dioxane, or toluene. If higher polarity is needed, DMSO or DMF are generally non-nucleophilic.
-
Screen Solvents for Selectivity: If regioselectivity is the issue, perform a small-scale screen of aprotic solvents with varying polarities (e.g., Toluene < THF < Acetonitrile < DMF). This empirical approach is often the fastest way to identify a solvent that favors your desired product.
-
Validated Experimental Protocol: SNAr Reaction
This protocol for the reaction of this compound with 2,4-dinitrofluorobenzene is designed to be self-validating by providing clear checkpoints.
Objective: To synthesize N-(2,4-dinitrophenyl)-2,4-difluoro-3-methoxyaniline.
Materials:
-
This compound (1.0 eq)
-
2,4-Dinitrofluorobenzene (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (e.g., 1.59 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add anhydrous DMSO (20 mL) via syringe.
-
Reagent Addition: Stir the suspension at room temperature. Add 2,4-dinitrofluorobenzene (1.95 g, 10.5 mmol) portion-wise over 5 minutes.
-
Checkpoint 1: The suspension should be a pale color. Upon addition of the electrophile, a gradual change to a deep yellow or orange-red color is expected, indicating the formation of the Meisenheimer intermediate.
-
-
Reaction: Heat the reaction mixture to 60 °C and stir under nitrogen.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Take a small aliquot, dilute with ethyl acetate, and filter through a small plug of silica before spotting. The reaction is complete when the starting aniline spot is no longer visible.
-
Checkpoint 2: The reaction should be complete within 2-4 hours. A persistent starting material spot after 6 hours may indicate insufficient drying of reagents or solvent.
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (200 mL). A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove any residual starting materials.
-
Purification: Dry the solid under vacuum. The product is often pure enough for subsequent steps. If necessary, recrystallize from ethanol.
Mechanistic Visualization
Understanding the reaction mechanism and the role of the solvent is key to rational optimization.
-
SNAr Mechanism and Solvent Interaction
Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.
References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (National Institutes of Health) [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (ResearchGate) [Link]
-
Polar Protic and Polar Aprotic Solvents. (Chemistry Steps) [Link]
-
Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. (National Institutes of Health) [Link]
-
Solvent Effects in Nucleophilic Substitution. (Chemistry LibreTexts) [Link]
-
Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. (ResearchGate) [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (Master Organic Chemistry) [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (WordPress) [Link]
-
Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (YouTube) [Link]
-
SN1 vs SN2. (Chemistry LibreTexts) [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction. (YouTube) [Link]
-
Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. (ResearchGate) [Link]
-
Reactions of Aniline. (Chemistry Steps) [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Anilines
Welcome to the technical support center for Suzuki-Myaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions, particularly when working with aniline substrates. Aniline derivatives are crucial building blocks, but their electronic properties can sometimes favor undesired reaction pathways. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reactions and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with anilines?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl.[1] This side reaction consumes your valuable boronic acid, reduces the yield of the desired aniline-derived cross-coupled product, and complicates the purification process. Anilines, being electron-rich, can influence the stability and reactivity of the palladium catalyst, sometimes creating conditions favorable for homocoupling.
Q2: What are the primary drivers of boronic acid homocoupling?
A2: The two main culprits are the presence of dissolved oxygen and an excess of Palladium(II) species in the reaction mixture.[2][3] Oxygen can react with the active Pd(0) catalyst, leading to a palladium peroxo complex, which is a key intermediate in an oxygen-promoted homocoupling pathway.[2] Additionally, if you are using a Pd(II) precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[2][3]
Q3: How does my choice of ligand impact homocoupling?
A3: Ligands are critical for stabilizing the palladium catalyst and controlling its reactivity.[1] To minimize homocoupling, it is advisable to use bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][2] The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling.[1] These ligands also accelerate the desired steps of the main catalytic cycle, making it kinetically more favorable than the homocoupling pathway.[2]
Q4: Can the stability of the boronic acid derivative itself influence the rate of homocoupling?
A4: Absolutely. The stability of the organoboron reagent is crucial. Standard boronic acids can be prone to decomposition. Using more stable derivatives like boronic acid pinacol esters (Bpin) or MIDA boronates can suppress side reactions by ensuring a slower, more controlled release of the boronic acid during the catalytic cycle.[2][3]
Q5: What role does the base play in minimizing homocoupling?
A5: The base is essential for activating the boronic acid for transmetalation.[4][5] However, the choice and strength of the base are critical. For sensitive substrates like anilines, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[1] Stronger bases can sometimes promote side reactions. It is always recommended to screen a few bases to find the optimal one for your specific aniline and boronic acid partners.
Troubleshooting Guide: High Homocoupling Observed
If your reaction analysis (TLC, LC-MS, GC-MS) shows a significant amount of a symmetrical biaryl byproduct, it's a clear indicator of high homocoupling. The following guide provides a systematic approach to diagnose and resolve this issue.
Problem 1: Significant Homocoupling Product Detected
Potential Cause A: Oxygen Contamination
Oxygen is a known promoter of boronic acid homocoupling.[6] Even small amounts of dissolved oxygen in your solvent or headspace can be detrimental.
Solutions:
-
Thorough Degassing: Ensure your solvents are rigorously degassed before use. Common methods include:
-
Nitrogen/Argon Sparging: Bubble a stream of inert gas through the solvent for at least 30 minutes.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform a minimum of three freeze-pump-thaw cycles. This is one of the most effective methods for removing dissolved gases.[2]
-
-
Maintain Inert Atmosphere: Always run the reaction under a positive pressure of an inert gas like nitrogen or argon.
Potential Cause B: Palladium Source and Catalyst Activation
The oxidation state of your palladium source is a crucial factor. Pd(II) precatalysts need to be reduced to the active Pd(0) state, and this reduction can sometimes occur via homocoupling of the boronic acid.[3]
Solutions:
-
Switch to a Pd(0) Source: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2]
-
Use Modern Precatalysts: Buchwald G3 or G4 precatalysts are designed for clean and efficient generation of the active Pd(0) catalyst, minimizing side reactions.[1]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate (1-2 equivalents) can help to reduce Pd(II) to Pd(0) and suppress homocoupling.[7]
Visual Troubleshooting Workflow
The following decision tree provides a logical workflow for diagnosing and addressing common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Minimizing Homocoupling in Aniline Suzuki Coupling
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Aniline derivative (e.g., bromoaniline) (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., CataCXium A Pd G3, 2-5 mol%)[8]
-
Base (e.g., K₃PO₄, 2.0 eq)[8]
-
Anhydrous, degassed aprotic solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF), Toluene, or Dioxane)[1][8]
Procedure:
-
Inert Atmosphere Setup: In a nitrogen-flushed glovebox or using standard Schlenk techniques, add the aniline derivative, boronic acid/ester, palladium precatalyst, and base to a dry reaction vessel equipped with a stir bar.
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Lowering the reaction temperature can sometimes suppress homocoupling.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Procedural Modifications to Consider
-
Slow Addition of Boronic Acid: Adding the boronic acid as a solution slowly over a period of time can help to maintain a low concentration of it in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.[1]
-
Stoichiometry Adjustment: Using a slight excess of the aniline halide partner relative to the boronic acid can also help to minimize homocoupling.[1]
Mechanistic Insights: The Competing Pathways
Understanding the catalytic cycle is key to troubleshooting. The desired Suzuki-Miyaura cross-coupling competes with the undesired homocoupling pathway.
Caption: Suzuki cycle vs. the oxygen-promoted homocoupling pathway.
Data Summary: Recommended Ligands and Bases
| Parameter | Recommendation | Rationale |
| Ligands | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs.[1][2] | Accelerate reductive elimination and sterically hinder pathways to homocoupling.[2] |
| Bases | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[1][2] | Effective for transmetalation without promoting excessive side reactions. |
| Solvents | Aprotic solvents (e.g., Toluene, Dioxane, 2-MeTHF).[1][8] | Common solvents for Suzuki reactions that show good performance. |
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 7, 2024, from [Link]
-
Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. Retrieved January 7, 2024, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2024, from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Tetrahedron, 67(31), 5558-5564. Retrieved January 7, 2024, from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 7, 2024, from [Link]
-
Cioffi, C. L., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 310-316. Retrieved January 7, 2024, from [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). Retrieved January 7, 2024, from [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Difluoromethoxy Aniline Isomers
Introduction
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and pharmacological properties of bioactive molecules.[1][2] Among these, the difluoromethoxy group (-OCHF₂) is particularly valuable for its ability to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity.[2][3] When appended to an aniline scaffold, a ubiquitous building block in drug discovery, the resulting difluoromethoxy aniline isomers (ortho-, meta-, and para-) present a versatile platform for the synthesis of novel chemical entities.[4][5]
This guide provides a comprehensive comparison of the reactivity of 2-(difluoromethoxy)aniline, 3-(difluoromethoxy)aniline, and 4-(difluoromethoxy)aniline. We will delve into the electronic and steric effects that govern their reactivity in key chemical transformations, supported by theoretical principles and available experimental context. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these isomers in their synthetic endeavors.
Electronic and Steric Effects of the Difluoromethoxy Group
The reactivity of an aniline derivative is primarily dictated by the electronic nature of its substituents. The difluoromethoxy group exerts a dual electronic influence on the aromatic ring: a strong electron-withdrawing inductive effect (-I) due to the highly electronegative fluorine atoms, and a weaker electron-donating resonance effect (+M) from the oxygen lone pair. The interplay of these effects, along with steric considerations, determines the reactivity and regioselectivity of each isomer.
The Hammett constants for a similar group, CF₂OCH₃, indicate that it acts as a moderate electron acceptor through both inductive and resonance effects.[6] This underlying electron-withdrawing nature will generally decrease the basicity of the aniline nitrogen and deactivate the aromatic ring towards electrophilic attack compared to aniline itself.
Caption: Electronic and steric effects of the difluoromethoxy group on aniline isomers.
Comparative Reactivity Analysis
The differential reactivity of the difluoromethoxy aniline isomers is most evident in two key areas: reactions involving the amino group and electrophilic aromatic substitution on the benzene ring.
Reactions at the Amino Group: Acylation
The nucleophilicity of the amino group is a direct reflection of its basicity. The electron-withdrawing difluoromethoxy group is expected to decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and basicity compared to aniline. This has practical implications for reactions such as acylation.
Reactivity Trend (Predicted): para- > meta- > ortho-
-
4-(Difluoromethoxy)aniline (para-): The -OCHF₂ group is distant from the amino group, exerting its electronic influence without steric impediment. The balance of a moderate deactivating effect and no steric hindrance makes it the most reactive of the three in terms of N-acylation.
-
3-(Difluoromethoxy)aniline (meta-): The inductive effect of the -OCHF₂ group from the meta position will reduce the basicity of the amino group. With minimal steric hindrance, its reactivity is expected to be lower than the para-isomer but greater than the ortho-isomer.
-
2-(Difluoromethoxy)aniline (ortho-): This isomer is anticipated to be the least reactive. The proximity of the bulky difluoromethoxy group presents significant steric hindrance to the approaching electrophile. Furthermore, the strong inductive effect at the ortho position will most significantly decrease the nucleophilicity of the amino group.
Table 1: Physical Properties of Difluoromethoxy Aniline Isomers
| Property | 2-(Difluoromethoxy)aniline | 3-(Difluoromethoxy)aniline | 4-(Difluoromethoxy)aniline |
| CAS Number | 22236-04-0[7] | 22236-08-4 | 22236-10-8[8] |
| Molecular Formula | C₇H₇F₂NO[9] | C₇H₇F₂NO | C₇H₇F₂NO[10] |
| Molecular Weight | 159.13 g/mol [7] | 159.13 g/mol | 159.13 g/mol [8] |
| Boiling Point | 205 °C (lit.)[11] | 201-202 °C (lit.) | 231 °C (lit.)[8] |
| Density | 1.272 g/mL at 25 °C (lit.)[11] | 1.276 g/mL at 25 °C (lit.) | 1.283 g/mL at 25 °C (lit.)[8] |
Electrophilic Aromatic Substitution
The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions.[12] However, the deactivating nature of the difluoromethoxy group will modulate this reactivity.
Reactivity Trend (Predicted): para- > meta- > ortho-
-
4-(Difluoromethoxy)aniline (para-): The amino group directs incoming electrophiles to the positions ortho to it (and meta to the -OCHF₂ group). The deactivating effect of the difluoromethoxy group is felt throughout the ring, but the powerful activating effect of the amino group still allows for substitution to occur. For instance, nitration of 4-(difluoromethoxy)aniline has been reported to proceed with high yield, demonstrating its amenability to electrophilic substitution.[13]
-
3-(Difluoromethoxy)aniline (meta-): The amino group directs incoming electrophiles to the ortho and para positions. The position para to the amino group (position 6) and one of the ortho positions (position 2) are meta to the -OCHF₂ group, while the other ortho position (position 4) is ortho to the -OCHF₂ group. The strong deactivating inductive effect of the difluoromethoxy group will likely make this isomer less reactive than the para-isomer.
-
2-(Difluoromethoxy)aniline (ortho-): This isomer is expected to be the least reactive towards electrophilic aromatic substitution. The positions activated by the amino group (positions 4 and 6) are meta and para to the -OCHF₂ group, respectively. However, the significant steric bulk of the ortho-difluoromethoxy group can hinder the approach of electrophiles to the 6-position. The overall deactivation of the ring due to the proximate electron-withdrawing group will also be most pronounced in this isomer.
Experimental Protocol: Comparative Acetylation of Difluoromethoxy Aniline Isomers
To empirically validate the predicted reactivity trends, a parallel acetylation experiment can be conducted. This protocol is designed to be a self-validating system for comparing the reactivity of the three isomers under identical conditions.
Caption: Workflow for the comparative acetylation of difluoromethoxy aniline isomers.
Materials:
-
2-(Difluoromethoxy)aniline
-
3-(Difluoromethoxy)aniline
-
4-(Difluoromethoxy)aniline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve each difluoromethoxy aniline isomer (1.0 mmol) in dichloromethane (10 mL). To each flask, add pyridine (1.2 mmol). Cool the flasks to 0 °C in an ice bath.
-
Addition of Acetylating Agent: While stirring, add acetic anhydride (1.1 mmol) dropwise to each flask.
-
Reaction Monitoring: Remove the ice bath and allow the reactions to stir at room temperature. Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes) to observe the consumption of the starting aniline.
-
Workup: Once a reaction is complete (as determined by TLC), quench it by adding water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the corresponding acetanilide for each isomer.
The reaction times and yields will provide a quantitative measure of the relative nucleophilicity of the amino group in each isomer.
Spectroscopic Characterization: ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for probing the electronic environment of fluorine atoms.[14][15] The chemical shift of the -OCHF₂ group is sensitive to the electronic effects of the substituents on the aromatic ring. It is expected that the ¹⁹F NMR chemical shifts of the three isomers will be distinct, reflecting the different electronic environments. This technique can be used to confirm the identity of each isomer and may provide further insights into their electronic properties.
Summary and Outlook
The reactivity of difluoromethoxy aniline isomers is a nuanced interplay of inductive, resonance, and steric effects. The para-isomer generally exhibits the highest reactivity in both reactions at the amino group and electrophilic aromatic substitution, owing to the absence of steric hindrance and the favorable positioning of the activating amino group. The ortho-isomer is consistently the least reactive due to significant steric hindrance and a pronounced inductive electron-withdrawing effect. The meta-isomer typically displays intermediate reactivity.
A thorough understanding of these reactivity patterns is crucial for synthetic chemists to effectively utilize these valuable building blocks in the design and synthesis of novel pharmaceuticals and agrochemicals. The provided experimental protocol offers a straightforward method for empirically verifying these principles in the laboratory. Future studies providing quantitative kinetic data and detailed computational analysis would further enhance our understanding of the subtle factors governing the reactivity of these important synthetic intermediates.
References
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- Smolecule. (2023, August 19). Buy 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3.
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- ResearchGate. (n.d.). Hammett constants for CF₂OCH₃ and similar groups.
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- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- ChemicalBook. (2019, November 19).
- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(Difluoromethoxy)aniline in Modern Pharmaceutical Synthesis.
- National Institutes of Health. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods - PMC.
- PubChem. (n.d.). 4-(Difluoromethoxy)aniline.
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- Sigma-Aldrich. (n.d.). 3-(Difluoromethoxy)aniline 97 22236-08-4.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 30). 2-(Difluoromethoxy)aniline: A Key Intermediate for Pharmaceuticals and Agrochemicals | Manufacturer & Supplier.
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- Wikipedia. (n.d.).
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- University of California, Santa Barbara. (n.d.). Fluorine NMR.
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- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
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- Sigma-Aldrich. (n.d.). 2-(Difluoromethoxy)aniline 97 22236-04-0.
- Sigma-Aldrich. (n.d.). 2-(Difluoromethoxy)aniline 97 22236-04-0.
- Stenutz. (n.d.). Hammett substituent constants.
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- YouTube. (2020, September 10).
- Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions?.
- National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC.
- National Institutes of Health. (n.d.). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions - PMC.
- YouTube. (2020, September 23). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine.
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A Comparative Guide to 2,4-Difluoro-3-methoxyaniline and 3,4-difluoroaniline in Cross-Coupling Reactions
Introduction
In the landscape of modern pharmaceutical and materials science, the strategic incorporation of fluorine and methoxy-substituted aniline moieties can profoundly influence molecular properties, including metabolic stability, binding affinity, and electronic characteristics. Among the plethora of available building blocks, 2,4-difluoro-3-methoxyaniline and 3,4-difluoroaniline have emerged as valuable synthons for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of these two key intermediates in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering insights into their relative reactivity based on electronic and steric effects, supported by representative experimental protocols. While direct head-to-head comparative studies are scarce, a robust analysis can be constructed from established principles and data from closely related systems.
Electronic and Steric Profile: A Tale of Two Anilines
The reactivity of an aniline in cross-coupling reactions is intricately governed by the electronic nature and steric environment of the aromatic ring. These factors influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
3,4-Difluoroaniline: This molecule presents a relatively straightforward electronic profile. The two fluorine atoms, positioned meta and para to the amino group, exert strong electron-withdrawing effects through induction (-I effect). The para-fluorine also has a modest +M (mesomeric) effect, but the inductive effect is generally dominant for halogens. The net effect is a significant deactivation of the aromatic ring, making the corresponding aryl halide more susceptible to oxidative addition in the palladium catalytic cycle.
This compound: The substitution pattern in this aniline is more complex. It features:
-
Two electron-withdrawing fluorine atoms at positions 2 and 4.
-
An electron-donating methoxy group at position 3. The methoxy group exerts a -I effect and a strong +M effect.
The interplay of these substituents creates a unique electronic environment. The ortho-fluorine atom, in particular, can significantly influence the reactivity of the adjacent amino group and any potential leaving group for cross-coupling (e.g., a bromine atom introduced synthetically).
Hammett Constants and Predicted Reactivity:
Steric Considerations:
The most significant difference between the two anilines from a steric perspective is the presence of the ortho-methoxy group in this compound. This group can exert steric hindrance, potentially impacting the approach of the bulky palladium catalyst complex and the coupling partner.[4][5] This steric impediment can lead to lower reaction rates and yields compared to the less hindered 3,4-difluoroaniline, particularly with bulky coupling partners.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[6] For the purpose of this guide, we will consider the anilines as precursors to the corresponding bromoanilines, which are the active coupling partners.
Based on the electronic and steric profiles, we can anticipate the following performance trends:
-
Reactivity of the Corresponding Aryl Bromide: The electron-withdrawing fluorine substituents in both molecules are expected to enhance the rate of oxidative addition of the corresponding aryl bromide to the Pd(0) catalyst.[7]
-
Impact of the Ortho-Methoxy Group: The steric bulk of the ortho-methoxy group in a 2-bromo-4,6-difluoro-5-methoxyaniline derivative is likely to necessitate more sterically demanding and electron-rich phosphine ligands to facilitate efficient coupling, especially with hindered boronic acids.[8]
-
Yields: For sterically unhindered boronic acids, both substrates are expected to perform well. However, with increasing steric bulk of the boronic acid, a more pronounced decrease in yield is anticipated for the this compound derivative compared to the 3,4-difluoroaniline derivative.
Comparative Data for Suzuki-Miyaura Coupling
The following table provides a qualitative comparison of expected yields for the Suzuki-Miyaura coupling of the corresponding bromo-derivatives with various boronic acids, based on the principles discussed above.
| Coupling Partner (Arylboronic Acid) | Expected Yield for 4-bromo-2,5-difluoroaniline derivative | Expected Yield for 2-bromo-4,6-difluoro-5-methoxyaniline derivative | Rationale |
| Phenylboronic acid | Excellent | Good to Excellent | Both substrates are electronically activated. Minor steric hindrance from the ortho-methoxy group may slightly lower the yield for the trisubstituted aniline. |
| 4-Methoxyphenylboronic acid | Excellent | Good to Excellent | Electron-rich boronic acids are generally good coupling partners. |
| 4-Trifluoromethylphenylboronic acid | Good to Excellent | Good | Electron-poor boronic acids can sometimes be more challenging, but the electron-rich nature of the aniline may facilitate transmetalation. |
| 2-Methylphenylboronic acid | Good | Moderate to Good | The steric hindrance of the ortho-methyl group on the boronic acid, combined with the ortho-methoxy group on the aniline, is expected to significantly impact the yield. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[9][10]
Diagram of Experimental Workflow
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromoaniline derivative (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[11][12] In this context, the anilines themselves act as the nucleophilic coupling partners.
The nucleophilicity of the aniline nitrogen is a key factor in the Buchwald-Hartwig reaction. The electron-withdrawing fluorine atoms in both this compound and 3,4-difluoroaniline decrease the electron density on the nitrogen atom, reducing its nucleophilicity compared to unsubstituted aniline.
-
Electronic Effects: The additional electron-donating methoxy group in this compound should render its amino group slightly more nucleophilic than that of 3,4-difluoroaniline. This could lead to faster reaction rates.
-
Steric Hindrance: The ortho-methoxy group in this compound introduces significant steric hindrance around the amino group.[4] This can impede the coordination of the aniline to the palladium center, a crucial step in the catalytic cycle. This steric effect is likely to be the dominant factor, potentially leading to lower yields and requiring more specialized, bulky ligands (e.g., biaryl phosphines) to overcome this challenge.[13]
Comparative Data for Buchwald-Hartwig Amination
The following table provides a qualitative comparison of expected yields for the Buchwald-Hartwig amination of the two anilines with various aryl halides.
| Coupling Partner (Aryl Halide) | Expected Yield with 3,4-difluoroaniline | Expected Yield with this compound | Rationale |
| 4-Bromotoluene | Good to Excellent | Moderate to Good | The steric hindrance of the ortho-methoxy group is expected to lower the yield for the trisubstituted aniline. |
| 4-Chlorotoluene | Good | Moderate | Aryl chlorides are less reactive than aryl bromides, and the steric hindrance will further disfavor the reaction. |
| 2-Bromotoluene | Moderate to Good | Low to Moderate | The combination of steric hindrance on both coupling partners will significantly reduce the reaction efficiency. |
| 4-Bromoanisole | Good to Excellent | Good | The electron-rich nature of the aryl bromide is favorable for the reaction. |
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is a general guideline and will likely require optimization of the ligand and base for specific substrates.[12][13]
Diagram of Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the aniline (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Conclusion
Both this compound and 3,4-difluoroaniline are valuable building blocks for accessing complex, fluorinated molecules. The choice between them for a given cross-coupling reaction will depend on the specific synthetic strategy and the nature of the coupling partner.
-
3,4-Difluoroaniline is a versatile and less sterically encumbered substrate. It is expected to perform reliably in a broader range of cross-coupling reactions with good to excellent yields, particularly when used as a nucleophile in Buchwald-Hartwig amination.
-
This compound , while electronically suitable for many cross-coupling reactions, presents a significant steric challenge due to its ortho-methoxy group. This will likely necessitate careful optimization of reaction conditions, particularly the choice of a bulky, electron-rich ligand, to achieve high yields. Its use may be more strategic when the specific substitution pattern is required for the final target molecule, and the potential for lower yields in sterically demanding couplings is an acceptable trade-off.
Ultimately, the selection of the optimal aniline derivative will be guided by a balance of electronic and steric factors, with empirical optimization remaining a crucial step in achieving the desired synthetic outcome.
References
-
Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. J. Org. Chem. 2001, 66 (21), 6919–6925. Available at: [Link]
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Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Chemistry Stack Exchange. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem. 2014, 10, 2913–2920. Available at: [Link]
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Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. ResearchGate. Available at: [Link]
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Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Available at: [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]
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Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. Available at: [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed. Available at: [Link]
-
o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. NIH. Available at: [Link]
- Table 13.1 Selected Hammett substituent constants and susceptibility factors.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Cross-coupling strategies for aniline synthesis a, Anilines are... ResearchGate. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF. Available at: [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]
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Buchwald‐Hartwig amination of aryl halides with substituted anilines. ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters. Available at: [Link]
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A Comparative Guide to the Validation of 2,4-Difluoro-3-methoxyaniline Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final drug product.[1][2] 2,4-Difluoro-3-methoxyaniline is a key building block in the synthesis of various pharmaceutical compounds.[3][4] Therefore, a robust and reliable analytical method for validating its purity is a critical component of quality control in the pharmaceutical industry.[5][6]
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis of small molecules due to its high resolution, sensitivity, and versatility.[7][8][9] This guide provides an in-depth, validated HPLC method for the purity determination of this compound, alongside a comparative analysis with alternative analytical techniques. The methodologies and validation parameters discussed adhere to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[10][11][12][13]
The Critical Role of Purity in Pharmaceutical Intermediates
The quality of a pharmaceutical intermediate like this compound directly influences the quality of the final API. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation products.[2] For instance, the synthesis of substituted anilines may result in positional isomers or related substances that are structurally similar to the target compound.[14][15] These impurities must be identified and quantified to ensure they are below acceptable limits as defined by regulatory bodies.
Primary Purity Validation: The HPLC Method
HPLC is an ideal technique for the analysis of non-volatile and thermally labile compounds like this compound.[16] Its high resolving power allows for the separation of the main compound from closely related impurities, ensuring accurate quantification.[8]
The selection of the HPLC method parameters is a critical step driven by the physicochemical properties of this compound. A reverse-phase C18 column is chosen for its versatility and ability to separate moderately polar compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. The gradient elution allows for the separation of impurities with a wide range of polarities. UV detection is employed as aromatic amines exhibit strong absorbance in the UV region.[17][18]
The following HPLC method has been validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, range, and robustness.[10][11]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Caption: Workflow for HPLC Purity Validation of this compound.
Method Validation Summary
The HPLC method was validated to demonstrate its suitability for its intended purpose. The following table summarizes the validation parameters and acceptance criteria based on ICH guidelines.[10][11][13]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from potential impurities at the retention time of the main peak. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 25 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.20% |
| Limit of Detection (LOD) | To be determined | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | To be determined | 0.15 µg/mL |
| Robustness | No significant change in results with minor variations in method parameters. | Pass |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be used for purity assessment, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds; thermal degradation risk.[7] | Less suitable due to the low volatility of the analyte. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a thin layer of adsorbent. | Simple, rapid, and cost-effective for qualitative analysis.[19] | Lower resolution and sensitivity compared to HPLC; not ideal for quantification. | Suitable for preliminary screening but not for accurate purity determination. |
| Nuclear Magnetic Resonance (NMR) | Analysis based on the magnetic properties of atomic nuclei. | Provides structural information; can be used for quantification (qNMR).[5] | Lower sensitivity than HPLC; complex mixtures can be difficult to analyze. | Excellent for structural confirmation and as an orthogonal method. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity; provides molecular weight information.[7][20] | Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures. | Powerful when coupled with HPLC (LC-MS) for impurity identification. |
| UV-Visible Spectroscopy | Measures the absorption of UV-Visible light by a substance. | Simple, rapid, and inexpensive.[21] | Lacks specificity for purity determination in the presence of absorbing impurities. | Not suitable for purity validation on its own. |
Conclusion
The validated reverse-phase HPLC method presented in this guide provides a robust, reliable, and highly accurate means for determining the purity of this compound. Its high resolution and sensitivity make it superior to other analytical techniques for routine quality control in a pharmaceutical setting. While orthogonal methods like NMR and LC-MS are valuable for structural elucidation and impurity identification, HPLC remains the cornerstone for quantitative purity assessment. By implementing this validated method, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product.
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A Comparative Guide to the Efficacy of Fluorinated Anilines in Kinase Inhibitor Synthesis
Introduction: The Strategic Imperative of Fluorine in Modern Kinase Inhibitor Design
In the landscape of targeted therapeutics, small molecule kinase inhibitors represent a paradigm shift, particularly in oncology.[1] The success of these agents is intrinsically linked to their ability to selectively bind to the ATP-binding site of a target kinase, thereby modulating its activity.[2] At the heart of many successful kinase inhibitors lies the aniline scaffold, a privileged structure in medicinal chemistry that serves as a versatile anchor for engaging with the kinase hinge region.[3][4] However, the unadorned aniline ring often lacks the nuanced physicochemical properties required for optimal drug performance. This is where the strategic incorporation of fluorine comes into play.
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in drug design.[5] Its small size allows it to act as a hydrogen isostere, while its strong inductive effect can significantly alter the pKa of nearby functional groups, influencing solubility and binding interactions.[5][6] Furthermore, the introduction of fluorine can block sites of metabolism, enhancing the pharmacokinetic profile of a drug candidate.[7][8] In the context of kinase inhibitors, these modifications can lead to improved potency, selectivity, and oral bioavailability.[5] This guide provides a comparative analysis of fluorinated anilines in the synthesis of kinase inhibitors, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation therapeutics.
Synthetic Strategies for Incorporating Fluorinated Anilines into Kinase Inhibitor Scaffolds
The synthesis of kinase inhibitors featuring a fluorinated aniline moiety typically involves the coupling of the aniline with a heterocyclic core that is central to the inhibitor's structure, such as a quinazoline or a pyrrolopyrimidine.[9][10] A common and effective method for achieving this is through a nucleophilic aromatic substitution (SNAr) reaction, where the amino group of the fluorinated aniline displaces a leaving group, often a halogen, on the heterocyclic scaffold.[]
General Experimental Protocol: Synthesis of a 4-Anilinoquinazoline-Based Kinase Inhibitor
This protocol outlines a general method for the synthesis of 4-anilinoquinazoline derivatives, a common scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors.[9]
Materials:
-
4-Chloroquinazoline (1.0 mmol, 1 equivalent)
-
Substituted 4-fluoroaniline (1.1 mmol, 1.1 equivalents)
-
Isopropanol (10 mL)
-
Triethylamine (or a suitable base)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TTC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (1.0 mmol).[9]
-
Add the selected fluoroaniline derivative (1.1 mmol) to the flask.[9]
-
Add isopropanol (10 mL) to the flask.[9]
-
Heat the reaction mixture to reflux and maintain for 3-6 hours.[9]
-
Monitor the progress of the reaction by TLC.[9]
-
Once the reaction is complete, as indicated by the consumption of the starting materials, cool the mixture to room temperature.[9]
-
If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.[9]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(fluorophenyl)quinazolin-4-amine.[9]
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
General Kinase Inhibitor Synthesis Workflow.[9]
Comparative Analysis of Fluorinated Anilines in Kinase Inhibition: A Structure-Activity Relationship Study
The position of the fluorine atom on the aniline ring, as well as the presence of other substituents, can have a profound impact on the inhibitory activity of the resulting kinase inhibitor. This is due to the intricate interplay of electronic effects, steric interactions, and the potential for hydrogen bonding within the kinase's ATP-binding pocket.
For instance, in the case of quinazoline-based EGFR inhibitors, the aniline moiety extends into a hydrophobic pocket at the back of the ATP-binding cleft.[12] The presence of small, hydrophobic substituents such as fluorine on the aniline ring has been shown to increase activity.[12] Specifically, a meta-chlorine and a para-fluorine substituent can enhance binding affinity through favorable hydrophobic interactions.[12]
| Kinase Inhibitor | Fluorinated Aniline Precursor | Target Kinase(s) | IC50 (nM) | Reference |
| Gefitinib | 3-Chloro-4-fluoroaniline | EGFR | 2.4 - 37 | [] |
| Lapatinib | 3-Chloro-4-fluoroaniline | EGFR, HER2 | 9.8 (EGFR), 13 (HER2) | [13] |
| Vandetanib | 4-Bromo-2-fluoroaniline | VEGFR2, EGFR | 40 (VEGFR2), 500 (EGFR) | [7] |
| Nilotinib | 3-(Trifluoromethyl)-4-methylaniline | BCR-ABL | 20 | [14] |
| Ponatinib | 3-Bromo-5-(trifluoromethyl)aniline | BCR-ABL (including T315I mutant) | 0.37 (BCR-ABL), 2.0 (BCR-ABL T315I) | [14] |
Table 1: Comparative Inhibitory Activity of Kinase Inhibitors Derived from Various Fluorinated Anilines.
The data in Table 1 clearly demonstrates the potent inhibitory activities achieved with kinase inhibitors synthesized from fluorinated anilines. Ponatinib, derived from 3-bromo-5-(trifluoromethyl)aniline, is particularly noteworthy for its low nanomolar inhibition of BCR-ABL and its ability to overcome the common T315I "gatekeeper" mutation that confers resistance to other inhibitors like imatinib.[14]
Structure-Activity Relationship of Fluorinated Anilines.[9]
Case Studies: FDA-Approved Kinase Inhibitors Highlighting the Success of Fluorinated Anilines
The strategic use of fluorinated anilines is not merely a theoretical concept but a validated approach in the development of clinically successful drugs. A number of FDA-approved kinase inhibitors incorporate this crucial building block.
Lapatinib (Tykerb®)
-
Fluorinated Aniline Building Block: 3-Chloro-4-fluoroaniline[13]
-
Mechanism of Action and Indication: Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[13] It is used in the treatment of HER2-positive breast cancer. The strategic placement of the chloro and fluoro substituents on the aniline ring provides a unique combination of electronic properties and metabolic stability, which are key to its efficacy.[13]
Vandetanib (Caprelsa®)
-
Fluorinated Aniline Building Block: 4-Bromo-2-fluoroaniline
-
Mechanism of Action and Indication: Vandetanib is an oral kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor (VEGFR), EGFR, and RET-tyrosine kinases.[7] It is used in the treatment of certain types of thyroid cancer. The fluorine substitution was instrumental in achieving an optimal level of lipophilicity for the compound.[7]
Nilotinib (Tasigna®)
-
Fluorinated Aniline Building Block: 3-(Trifluoromethyl)-4-methylaniline
-
Mechanism of Action and Indication: Nilotinib is a more potent inhibitor of the BCR-ABL kinase than its predecessor, imatinib, and is used to treat chronic myeloid leukemia (CML).[15] The trifluoromethyl group on the aniline ring allows nilotinib to bind deeper and more tightly within the allosteric pocket of the BCR-ABL protein.[16]
EGFR Signaling Pathway Inhibition.[9]
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[14]
Materials:
-
Recombinant kinase
-
Specific peptide substrate
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer
-
Radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Phosphoric acid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the recombinant kinase, the peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.[14]
-
Pre-incubate the mixture for 10-15 minutes at room temperature.[14]
-
Initiate the kinase reaction by adding radiolabeled ATP.[14]
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[14]
-
Terminate the reaction by adding phosphoric acid.[14]
-
Transfer the reaction mixture to a 96-well filter plate, where the phosphorylated substrate is captured on a filter membrane.[14]
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.[14]
-
Measure the radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, using a scintillation counter.[14]
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.[14]
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.[14]
Spectroscopic Analysis of Fluoroaniline Isomers
Accurate characterization of the fluoroaniline building blocks is critical for successful synthesis. Standard spectroscopic methods are employed for this purpose.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluoroaniline isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[17]
-
¹H NMR Acquisition: Use a 400 MHz NMR spectrometer with a standard single-pulse sequence.[17]
-
¹³C NMR Acquisition: Use a 100 MHz NMR spectrometer with a standard proton-decoupled pulse sequence.[17]
-
¹⁹F NMR Acquisition: Use a 376 MHz NMR spectrometer with a standard single-pulse sequence, often with proton decoupling. An external or internal reference such as CFCl₃ (0 ppm) is used.[17]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[17]
-
Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer with a spectral range of 4000-400 cm⁻¹ and a resolution of 4 cm⁻¹.[17]
Mass Spectrometry (MS):
-
Sample Introduction: For volatile samples like fluoroanilines, Gas Chromatography-Mass Spectrometry (GC-MS) is often used.[17]
-
MS Conditions: Electron Ionization (EI) at 70 eV is a common ionization method. The mass analyzer scans a range appropriate for the expected molecular ion and fragment ions (e.g., m/z 40 to 300).[17]
Conclusion and Future Outlook
The strategic incorporation of fluorinated anilines has proven to be a highly effective approach in the design and synthesis of potent and selective kinase inhibitors. The unique physicochemical properties imparted by fluorine can significantly enhance the drug-like characteristics of these molecules, leading to improved efficacy and better pharmacokinetic profiles. As our understanding of kinase biology continues to evolve, the rational use of fluorinated building blocks will undoubtedly play an even more critical role in the development of next-generation targeted therapies. The continued exploration of novel fluorinated aniline derivatives, coupled with advanced computational modeling and structure-based drug design, holds immense promise for addressing the ongoing challenges of drug resistance and off-target toxicity in kinase inhibitor therapy.
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Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][9][13][14]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC - PubMed Central. Available from:
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A Comparative Spectroscopic Guide to 2,4-Difluoro-3-methoxyaniline and Its Derivatives for Pharmaceutical Research
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing metabolic stability, binding affinity, and pharmacokinetic profiles. Among the myriad of fluorinated building blocks, 2,4-Difluoro-3-methoxyaniline stands out as a versatile precursor for a range of pharmacologically active compounds. A precise and comprehensive understanding of its spectroscopic characteristics is paramount for researchers, enabling unambiguous structure elucidation, reaction monitoring, and quality control.
This guide provides an in-depth comparative analysis of the key spectroscopic signatures of this compound and its derivatives. We will explore the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, offering both theoretical insights and practical experimental protocols. By comparing the parent aniline to its N-acetylated derivative, we will illuminate the influence of functional group modification on the resulting spectra, providing a valuable reference for scientists engaged in the synthesis and characterization of novel chemical entities.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure in solution. For fluorinated compounds like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to fully characterize the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides a detailed picture of the hydrogen atoms within a molecule. The chemical shifts are highly sensitive to the electronic environment, and coupling constants reveal the connectivity between neighboring protons.
Interpreting the ¹H NMR Spectrum of this compound:
The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct multiplets corresponding to the two aromatic protons. The electron-withdrawing fluorine atoms and the electron-donating methoxy and amino groups create a complex electronic environment, leading to characteristic chemical shifts and coupling patterns. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm. The amine protons will present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
Comparison with N-Acetyl-2,4-difluoro-3-methoxyaniline:
Upon N-acetylation, several predictable changes occur in the ¹H NMR spectrum. The introduction of the acetyl group significantly alters the electronic environment of the aromatic ring and replaces the amine protons with an amide proton.
-
Amide Proton: A new, often broad, singlet will appear further downfield (typically > 8.0 ppm) corresponding to the N-H of the amide.
-
Aromatic Protons: The aromatic protons will likely experience a downfield shift due to the electron-withdrawing nature of the acetyl group.
-
Acetyl Protons: A new sharp singlet will appear in the aliphatic region (around 2.1-2.2 ppm) corresponding to the methyl protons of the acetyl group.
Table 1: Comparative ¹H NMR Data (Predicted, based on similar structures)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Amine/Amide Proton (ppm) | Acetyl Protons (ppm) |
| This compound | 6.5 - 7.0 (m) | ~3.9 (s) | 3.5 - 4.5 (br s) | - |
| N-Acetyl-2,4-difluoro-3-methoxyaniline | 7.0 - 8.0 (m) | ~3.9 (s) | >8.0 (br s) | ~2.2 (s) |
Note: 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information about the carbon framework of a molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. A key feature in the ¹³C NMR of fluorinated compounds is the presence of carbon-fluorine coupling (J-coupling), which splits the carbon signals into doublets, triplets, or more complex multiplets.
Interpreting the ¹³C NMR Spectrum of this compound:
The spectrum will display signals for the six aromatic carbons, with those directly bonded to fluorine exhibiting large one-bond coupling constants (¹JCF). Carbons that are two or three bonds away from a fluorine atom will show smaller couplings (²JCF and ³JCF). The carbon of the methoxy group will appear as a singlet in the 55-65 ppm region.
Comparison with 4-Fluoroaniline:
Comparing the ¹³C NMR data of this compound with a simpler analogue like 4-fluoroaniline helps to understand the incremental effects of the substituents. In 4-fluoroaniline, the carbon attached to the fluorine (C4) shows a large ¹JCF coupling. The other carbons exhibit smaller, through-bond couplings to the fluorine.[1] The introduction of a second fluorine and a methoxy group in this compound will further shift the carbon resonances and introduce additional C-F couplings.
Table 2: Comparative ¹³C NMR Data for Fluoroaniline Derivatives (in CDCl₃)
| Carbon Position | 4-Fluoroaniline Chemical Shift (δ, ppm)[1] | 4-Fluoroaniline C-F Coupling (J, Hz)[1] | Predicted this compound Chemical Shift (δ, ppm) | Predicted this compound C-F Couplings (J, Hz) |
| C1 (C-NH₂) | 142.57 (d) | ²JCF = 2.0 | ~140-145 (dd) | J-couplings from F at C2 & C4 |
| C2/C6 | 116.10 (d) | ³JCF = 7.6 | C2: ~150-155 (d), C6: ~110-115 (d) | C2: ¹JCF, C6: ³JCF |
| C3/C5 | 115.69 (d) | ²JCF = 22.4 | C3: ~145-150 (d), C5: ~105-110 (dd) | C3: J-couplings from F at C2 & C4, C5: J-couplings from F at C4 & C2 |
| C4 | 156.38 (d) | ¹JCF = 235.2 | ~155-160 (d) | ¹JCF |
Note: 'd' denotes doublet, 'dd' denotes doublet of doublets. Predicted values are estimates based on substituent effects.
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment
¹⁹F NMR is an indispensable technique for characterizing organofluorine compounds.[2] It offers high sensitivity and a wide range of chemical shifts, making it an excellent tool for identifying and differentiating fluorinated species.[3][4]
Interpreting the ¹⁹F NMR Spectrum of this compound:
The ¹⁹F NMR spectrum is expected to show two distinct signals, one for each fluorine atom, as they are in chemically non-equivalent environments. These signals will likely appear as multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling). The chemical shifts will be characteristic of fluorine atoms attached to an aromatic ring.[5]
Workflow for NMR Analysis:
Caption: General workflow for NMR analysis of aniline derivatives.
Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpreting the FT-IR Spectrum of this compound:
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups:
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds.
-
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹.[6]
-
C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[7]
-
C-N Stretching: The C-N stretching of the aromatic amine will appear in the 1250-1360 cm⁻¹ range.
-
C-O Stretching: The C-O stretching of the methoxy group will be visible as a strong band around 1000-1300 cm⁻¹.
-
C-F Stretching: Strong absorption bands corresponding to C-F stretching are expected in the 1000-1400 cm⁻¹ region.
Comparison with N-Acetyl-2,4-difluoro-3-methoxyaniline:
N-acetylation introduces a secondary amide group, which has a distinct IR signature:
-
N-H Stretching: A single, sharper N-H stretching band will appear around 3300 cm⁻¹.
-
C=O Stretching: A very strong and characteristic amide I band (C=O stretch) will be present in the 1630-1680 cm⁻¹ region.
-
N-H Bending: The amide II band (N-H bend) will appear around 1510-1570 cm⁻¹.
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group Vibration | This compound | N-Acetyl-2,4-difluoro-3-methoxyaniline |
| N-H Stretch | 3300-3500 (two bands) | ~3300 (one band) |
| Aromatic C-H Stretch | >3000 | >3000 |
| Aliphatic C-H Stretch | <3000 | <3000 |
| C=O Stretch (Amide I) | - | 1630-1680 (very strong) |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| N-H Bend (Amide II) | - | 1510-1570 |
| C-N Stretch | 1250-1360 | ~1250-1360 |
| C-O Stretch | 1000-1300 | 1000-1300 |
| C-F Stretch | 1000-1400 (strong) | 1000-1400 (strong) |
Experimental Protocol for FT-IR Analysis (ATR Method):
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to subtract the atmospheric and crystal absorbances.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.
Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[8][9]
Interpreting the Mass Spectrum of this compound:
The molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of the compound (159.05 g/mol ). The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[10]
Fragmentation Pattern:
Electron ionization (EI) is a high-energy technique that causes fragmentation of the molecular ion.[8] Common fragmentation pathways for anilines and methoxy-substituted aromatics include:
-
Loss of a methyl radical (•CH₃): This would result in a fragment at [M-15]⁺.
-
Loss of a formyl radical (•CHO) or formaldehyde (CH₂O): From the methoxy group, leading to fragments at [M-29]⁺ or [M-30]⁺.
-
Loss of HCN: A common fragmentation for anilines, resulting in a fragment at [M-27]⁺.
-
Cleavage of the C-F bond: Loss of a fluorine radical is possible, though C-F bonds are strong.
Comparison with N-Acetyl-2,4-difluoro-3-methoxyaniline:
The N-acetyl derivative will have a higher molecular weight (201.06 g/mol ). Its fragmentation pattern will be dominated by cleavages characteristic of amides:
-
Loss of ketene (CH₂=C=O): A common fragmentation for N-acetylanilines, resulting in a fragment corresponding to the parent aniline at m/z 159.
-
Formation of an acylium ion: Cleavage of the N-C(O) bond can form a [CH₃CO]⁺ ion at m/z 43, which is often a prominent peak.
Table 4: Predicted Key Fragments in Mass Spectrometry (EI)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | 159 | 144 ([M-CH₃]⁺), 130 ([M-CHO]⁺), 132 ([M-HCN]⁺) |
| N-Acetyl-2,4-difluoro-3-methoxyaniline | 201 | 159 ([M-CH₂CO]⁺), 43 ([CH₃CO]⁺) |
Workflow for Mass Spectrometry Analysis:
Caption: A simplified workflow for mass spectrometry analysis.
Conclusion
The spectroscopic analysis of this compound and its derivatives is a multi-faceted process that relies on the synergistic interpretation of data from various techniques. ¹H, ¹³C, and ¹⁹F NMR provide the detailed framework of the molecular structure, while FT-IR confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation. By understanding the characteristic spectral features of the parent aniline and how they are systematically altered upon derivatization, researchers can confidently identify their synthesized compounds, assess their purity, and advance their drug discovery programs with a solid analytical foundation. This guide serves as a foundational resource, empowering scientists to navigate the complexities of spectroscopic data and leverage it to its full potential.
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A Comparative Guide to Impurity Profiling of Synthetic 2,4-Difluoro-3-methoxyaniline
This guide provides an in-depth technical comparison of methodologies for the impurity profiling of 2,4-Difluoro-3-methoxyaniline, a key building block in modern pharmaceutical synthesis.[1] As regulatory scrutiny on active pharmaceutical ingredients (APIs) and their intermediates intensifies, a robust understanding and control of impurity profiles are paramount for ensuring drug safety and efficacy. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into synthetic challenges and analytical solutions. We will explore potential synthetic pathways, identify likely impurities, and compare the performance of critical analytical techniques with supporting data and protocols.
The Synthetic Landscape: Origins of Impurity Ingress
The impurity profile of any synthetic compound is intrinsically linked to its manufacturing process. While multiple routes to this compound are conceivable, a common strategy involves multi-step synthesis starting from a readily available fluorinated benzene derivative. Understanding this pathway allows us to anticipate the types of impurities that may arise from starting materials, intermediates, by-products, and degradation.[]
A plausible synthetic route is initiated from 1,2,4-trifluorobenzene, proceeding through nitration, selective methoxylation, and final reduction of the nitro group.
Caption: Proposed synthetic pathway and points of impurity introduction.
This process, while logical, is fraught with challenges that can lead to a complex impurity profile. The nitration of 1,2,4-trifluorobenzene can yield regioisomers. The subsequent nucleophilic aromatic substitution (methoxylation) is highly specific, but side reactions can occur. Finally, the reduction step must be carefully controlled to avoid incomplete reactions or the formation of process-related impurities.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name/Structure | Type | Origin | Potential Impact |
| 1,2,4-Trifluorobenzene | Starting Material | Incomplete reaction or carry-over | May impact downstream reaction stoichiometry and purity. |
| 2,4,6-Trifluoronitrobenzene | By-product | Non-regioselective nitration | Can lead to the formation of isomeric methoxy and aniline final products. |
| 2,4-Difluoro-5-methoxynitrobenzene | By-product | Non-regioselective methoxylation | Difficult to separate regioisomer that carries through to the final step. |
| 2,4-Difluoro-3-methoxynitrobenzene | Intermediate | Incomplete reduction | Potentially mutagenic impurity; requires strict control. |
| 3,4-Difluoroaniline | Process-Related | A known synthetic precursor for other APIs; potential for process cross-contamination.[3] | Introduction of an unrelated but structurally similar impurity. |
| Isomeric Difluoro-methoxyanilines | By-product | Carried over from isomeric nitro-intermediates | May have different pharmacological/toxicological profiles; difficult to separate. |
Analytical Strategy: A Multi-Modal Approach to Impurity Detection
No single analytical technique can provide a complete picture of an impurity profile. A robust strategy relies on the orthogonal application of several methods, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[4]
Caption: A typical workflow for comprehensive impurity profiling.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC, particularly with UV/Photodiode Array (PDA) detection, is the primary tool for separating and quantifying impurities in API batches.[5] Its versatility in handling a wide range of polar and non-polar compounds makes it ideal for aromatic amines.[6] A well-developed reverse-phase HPLC method can effectively separate the main component from its structurally similar isomers and other process-related impurities.
Hypothetical Experimental Data
An optimized HPLC method was developed to demonstrate the separation of this compound from its key potential impurities.
Table 2: Representative HPLC Method Performance Data
| Compound | Retention Time (min) | Resolution (USP) | LOD (µg/mL) | LOQ (µg/mL) |
| 2,4,6-Trifluoronitrobenzene | 8.2 | - | 0.03 | 0.10 |
| 2,4-Difluoro-5-methoxynitrobenzene | 9.5 | 3.1 | 0.04 | 0.12 |
| 2,4-Difluoro-3-methoxynitrobenzene | 10.1 | 1.8 | 0.05 | 0.15 |
| This compound | 12.5 | 5.2 | - | - |
| 3-Fluoro-4-methoxyaniline[7] | 11.8 | 2.0 | 0.05 | 0.15 |
Causality: The choice of a C18 stationary phase provides excellent hydrophobic retention for the aromatic rings, while a gradient elution with a buffered mobile phase (e.g., ammonium formate) ensures sharp peaks for the basic aniline compounds and provides compatibility with mass spectrometry.[8] The resolution values above 1.5 demonstrate a baseline separation, which is critical for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. While many aromatic amines can be analyzed by GC, their polarity can sometimes lead to peak tailing.[9] Furthermore, highly reactive fluorine-containing compounds can potentially degrade on certain GC columns.[10] However, for identifying residual starting materials (like 1,2,4-trifluorobenzene) or specific non-polar by-products, GC-MS offers unparalleled sensitivity and definitive identification through mass spectral libraries.
The use of field ionization (FI) is a soft ionization technique that can be beneficial for analyzing fluorine compounds where molecular ions are not always observed with standard electron ionization (EI).[11]
Mass Spectrometry (LC-MS) and NMR: The Keys to Structural Elucidation
While HPLC-UV can quantify impurities, it cannot identify unknown peaks. This is where mass spectrometry becomes essential.[12] Coupling HPLC with a high-resolution mass spectrometer (LC-HRMS) provides accurate mass data, allowing for the rapid determination of elemental compositions for unknown impurities.[][4]
Once a significant unknown impurity is detected and its elemental composition is proposed via LC-MS, the final step is definitive structural confirmation. This requires isolating the impurity, typically using preparative HPLC, and analyzing it via Nuclear Magnetic Resonance (NMR) spectroscopy.[13] NMR is the gold standard for structure elucidation, providing unambiguous information about the carbon-hydrogen framework, connectivity, and stereochemistry of a molecule.[14][15] For a compound like this compound, ¹⁹F NMR is particularly powerful for confirming the substitution pattern of the fluorine atoms on the aromatic ring.
Table 3: Comparison of Core Analytical Techniques
| Technique | Primary Role | Sensitivity | Selectivity | Quantification | Structural Information |
| HPLC-UV/PDA | Separation & Quantification | Good to Excellent | High | Excellent | None (Retention Time Only) |
| GC-MS | Volatile Impurity ID | Excellent | Excellent | Good (with standards) | Good (MS Fragmentation) |
| LC-MS/MS | Identification | Excellent | Excellent | Good (with standards) | Excellent (Accurate Mass, Fragments) |
| NMR | Structure Elucidation | Moderate | High | Excellent (qNMR) | Definitive |
Validated Experimental Protocols
Trustworthy data comes from robust, validated protocols. Below are representative step-by-step methodologies for the key analytical workflows described.
Protocol 1: HPLC-UV/PDA Method for Impurity Quantification
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
PDA Detection: 210-400 nm, with extraction at 254 nm.
-
Gradient Program: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
-
Analysis and Quantification:
-
Inject the sample and a corresponding reference standard.
-
Calculate the percentage of each impurity using the principle of external standards or area percent normalization, applying relative response factors where necessary.
-
Self-Validation: The protocol's trustworthiness is ensured by including system suitability tests (e.g., checking the resolution between critical pairs, peak tailing, and reproducibility of injections) before running the sample sequence. The use of a PDA detector allows for peak purity analysis, confirming that a chromatographic peak corresponds to a single component.[16]
Protocol 2: Structure Elucidation Workflow for an Unknown Impurity
-
Initial Detection & Characterization (LC-MS):
-
Analyze the sample using the HPLC method described above, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Obtain the accurate mass of the unknown impurity peak. Use this to generate a list of possible elemental compositions.
-
Perform MS/MS fragmentation to gain structural insights.
-
-
Isolation (Preparative HPLC):
-
Scale up the analytical HPLC method to a preparative column with a larger diameter.
-
Inject a concentrated solution of the sample multiple times.
-
Collect the fraction corresponding to the retention time of the unknown impurity.
-
Combine the collected fractions and evaporate the solvent to yield the isolated impurity.
-
-
Structural Confirmation (NMR):
-
Dissolve a sufficient amount (typically >1 mg) of the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a suite of NMR spectra: ¹H, ¹³C, DEPT-135, and 2D experiments like COSY (proton-proton correlation), HSQC (proton-carbon correlation), and HMBC (long-range proton-carbon correlation).[]
-
Crucially, acquire a ¹⁹F NMR spectrum to confirm the fluorine environment.
-
Assemble the spectral data to propose and confirm the definitive structure of the impurity.[14]
-
Conclusion and Recommendations
The impurity profile of this compound is a direct reflection of the control exerted over its synthesis. A proactive approach, anticipating potential regioisomeric and process-related impurities, is essential.
For routine quality control, a validated reverse-phase HPLC-UV method serves as the cornerstone for accurate quantification of known and unknown impurities. However, for development and investigation, this must be supplemented with LC-MS to trigger identification efforts when new peaks appear. GC-MS remains valuable for screening volatile starting materials and solvents. Finally, the unequivocal structural elucidation of critical unknown impurities is only achievable through a robust workflow involving isolation and multi-dimensional NMR analysis . By integrating these orthogonal techniques, drug development professionals can build a comprehensive understanding of their material, ensuring the highest standards of quality, safety, and regulatory compliance.
References
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Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
-
Veeprho. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
-
Regis Technologies. (n.d.). Structure Elucidation and Impurity Services. Retrieved from [Link]
-
Albemarle. (2020, January 6). Impurity Identification in Small-Molecule APIs. Pharma's Almanac. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2,4-Difluoroaniline. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS? Retrieved from [Link]
-
NIOSH. (1994, August 15). Amines, Aromatic: Method 2002. CDC. Retrieved from [Link]
- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
-
The MAK Collection for Occupational Health and Safety. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Retrieved from [Link]
-
University of Helsinki. (n.d.). Chromatographic determination of amines in food samples. Helda. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
-
JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
-
PubMed. (2019). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Retrieved from [Link]
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Agilent. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from [Link]
-
ResearchGate. (2025, August 9). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
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SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]
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MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Retrieved from [Link]
- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2,4-Difluoro-3-methoxyaniline Derivatives
In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is paramount. Poor metabolic stability can lead to low bioavailability, short duration of action, and the formation of toxic byproducts, ultimately resulting in the failure of promising drug candidates.[1][2] This guide provides a comprehensive framework for assessing the metabolic stability of compounds derived from the 2,4-Difluoro-3-methoxyaniline scaffold, a privileged structure in medicinal chemistry.
As researchers and drug development professionals, our goal is to select and optimize compounds with favorable pharmacokinetic properties.[3] This guide offers both the theoretical underpinnings and practical, step-by-step protocols to empower your research. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating robust and reproducible data.
Section 1: Foundational Concepts in Metabolic Stability
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4] The primary organ for drug metabolism is the liver, which houses a vast array of enzymes, most notably the Cytochrome P450 (CYP) superfamily.[5] These enzymes catalyze a variety of reactions, primarily oxidative, that serve to make lipophilic compounds more polar and easier to excrete.[6]
Two key parameters are used to quantify metabolic stability in vitro:
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater stability.
-
Intrinsic Clearance (Clint): The intrinsic ability of the liver to metabolize a drug, independent of factors like blood flow.[7] It is calculated from the rate of disappearance of the parent compound in an in vitro system.
These parameters allow for the ranking of compounds and provide valuable data for in vitro-in vivo extrapolation (IVIVE), which helps predict a drug's pharmacokinetic behavior in humans.[8]
Section 2: Experimental Workflow: The Human Liver Microsomal Stability Assay
For assessing Phase I metabolic stability, the human liver microsomal (HLM) assay is a cost-effective and high-throughput method.[9] Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[9] The workflow for this assay is outlined below.
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol is designed for a 96-well plate format for higher throughput.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
Test compounds derived from this compound
-
Positive control compounds (e.g., Midazolam, a high-clearance compound)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]
-
Acetonitrile (ACN), cold
-
Internal Standard (IS) solution (a structurally similar, stable compound) in ACN
-
96-well incubation plates and collection plates
-
LC-MS/MS system[11]
Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO). Further dilute to a working concentration (e.g., 100 µM in buffer).
-
On ice, thaw the pooled human liver microsomes. Dilute the microsomes in the phosphate buffer to a working concentration (e.g., 1 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In the incubation plate, add the diluted microsomes and the test compound. Include a "minus cofactor" control for each compound where the NADPH system is replaced with buffer.[10]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" controls. This is your T=0 time point for quenching, but the reaction proceeds for the other time points.
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard to quench the reaction.[12]
-
-
Sample Processing and Analysis:
-
Seal the collection plate and vortex thoroughly.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.[3]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Section 3: Comparative Analysis of this compound Derivatives
The structural features of a compound significantly influence its metabolic stability. For derivatives of this compound, key metabolic "soft spots" are likely to be the methoxy group and any susceptible positions on appended moieties. The fluorine atoms on the aniline ring are generally expected to increase metabolic stability by blocking potential sites of hydroxylation.
Below is a table of hypothetical data for a series of derivatives, illustrating how structural modifications can impact metabolic stability.
| Compound ID | R-Group Modification | t½ (min) | Clint (µL/min/mg) | Predicted Stability |
| DFMA-001 | -H (Parent Scaffold) | 35 | 19.8 | Moderate |
| DFMA-002 | -CH3 | 28 | 24.8 | Moderate |
| DFMA-003 | -CF3 | >60 | <11.6 | High |
| DFMA-004 | -Cyclopropyl | 55 | 12.6 | High |
| DFMA-005 | -Phenyl | 15 | 46.2 | Low |
| DFMA-006 | -tert-Butyl | >60 | <11.6 | High |
Interpretation of Results:
-
DFMA-003 and DFMA-006: The introduction of an electron-withdrawing trifluoromethyl group or a sterically hindered tert-butyl group can shield the molecule from metabolism, leading to high stability.
-
DFMA-005: The addition of a phenyl ring introduces a new potential site for metabolism (e.g., aromatic hydroxylation), resulting in low stability.
-
DFMA-004: The cyclopropyl group is relatively stable, leading to an improvement in metabolic half-life compared to the parent scaffold.
This comparative data allows for the establishment of a structure-activity relationship (SAR) for metabolic stability, guiding the next round of chemical synthesis and optimization.[13]
Section 4: Potential Metabolic Pathways
Understanding the likely metabolic pathways is crucial for predicting potential metabolites, which may have their own pharmacological or toxicological profiles.[1] For the this compound scaffold, several metabolic transformations are plausible, primarily mediated by CYP enzymes.[14]
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A Comparative Guide to the X-ray Crystallography of 2,4-Difluoro-3-methoxyaniline Derivatives
Abstract
This technical guide provides a comprehensive comparison of methodologies for the single-crystal X-ray diffraction (SCXRD) analysis of 2,4-difluoro-3-methoxyaniline derivatives. These halogenated and methoxy-substituted anilines are of significant interest as building blocks in medicinal chemistry and materials science.[1][2] Understanding their precise three-dimensional atomic arrangement is critical for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials.[1][3] This guide offers an in-depth exploration of experimental workflows, from synthesis and crystallization to data collection and analysis, grounded in established scientific principles. We will delve into the causality behind experimental choices and present comparative data to inform researchers in their structural elucidation endeavors.
Introduction: The Structural Significance of Substituted Anilines
Aniline and its derivatives are foundational scaffolds in the development of a vast array of chemical entities. The nature, position, and orientation of substituents on the aniline ring profoundly influence the molecule's conformation, electronic distribution, and intermolecular interactions.[3][4] Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the precise three-dimensional atomic arrangement of these molecules in the solid state.[1] The insights gained from SCXRD are invaluable for understanding polymorphism, designing new compounds with desired properties, and validating computational models.[1][5]
This guide focuses on derivatives of this compound, a class of compounds whose structural nuances are of growing interest. We will explore both classical and advanced techniques for obtaining high-quality single crystals and discuss the subsequent crystallographic analysis.
Synthesis and Purification: The Prerequisite for Quality Crystals
The journey to a refined crystal structure begins with the synthesis of the target molecule. While various synthetic routes to substituted anilines exist, a common approach involves the reduction of a corresponding nitroaromatic precursor. For novel derivatives of this compound, a plausible synthetic strategy would involve the derivatization of the parent aniline, for instance, through N-acylation or Schiff base formation.[5]
It is imperative that the synthesized compound be of high purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data. Standard purification techniques such as recrystallization or column chromatography are essential.
Experimental Protocol: Synthesis of an N-acetylated Derivative
A representative protocol for the synthesis of an N-acetyl derivative of this compound is as follows:
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Acylation: Add 1.1 equivalents of acetyl chloride or acetic anhydride dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in an SCXRD study.[1][6] For small organic molecules like aniline derivatives, several techniques can be employed. The choice of method and solvent is critical and can significantly influence crystal growth.[7]
Classical Crystallization Techniques
These time-tested methods are often the first to be attempted.
-
Slow Evaporation: This is one of the simplest and most common methods.[7] A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. The choice of solvent is crucial; it should be one in which the compound has moderate solubility.[1]
-
Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open container inside a larger, sealed vessel containing a precipitant (a solvent in which the compound is poorly soluble).[8] The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]
-
Liquid-Liquid Diffusion: This method involves carefully layering a solution of the compound over a less dense, miscible solvent in which it is insoluble.[9] Crystals form at the interface between the two liquids. A third solvent can be used as a buffer to slow the diffusion rate.[7]
-
Antisolvent Crystallization: An "antisolvent" is added to a solution of the compound to reduce its solubility and promote crystallization.[8] The rate of addition of the antisolvent can influence the quality of the resulting crystals.[8]
Advanced and High-Throughput Crystallization Methods
In recent years, new methods have emerged to overcome the limitations of classical techniques, particularly for small sample quantities or for compounds that are difficult to crystallize.[6][10]
-
Microbatch Under-Oil: This high-throughput technique involves dispensing small droplets of the compound solution under a layer of inert oil. This slows down solvent evaporation and can promote the growth of high-quality crystals.[9]
-
Encapsulated Nanodroplet Crystallization (ENaCt): This automated, high-throughput method allows for the screening of a wide range of crystallization conditions using only a few milligrams of the sample.[10]
-
Host-Aided Crystallization: For liquids or non-crystalline solids, "crystalline sponges" (porous metal-organic frameworks) can be used to encapsulate the target molecule and promote long-range ordering, allowing for crystallographic analysis without the need to crystallize the analyte itself.[10]
Comparative Analysis of Crystallization Techniques
| Technique | Sample Amount | Throughput | Complexity | Ideal For |
| Slow Evaporation | mg to g | Low | Low | Compounds with moderate solubility in volatile solvents. |
| Vapor Diffusion | µg to mg | Medium | Medium | Small sample amounts and screening multiple precipitants.[8] |
| Liquid-Liquid Diffusion | mg | Low | Medium | Controlling the rate of crystallization. |
| Antisolvent Crystallization | mg to g | Low | Low | Heat-sensitive materials.[8] |
| Microbatch Under-Oil | µg | High | High | High-throughput screening.[9] |
| ENaCt | mg | Very High | High | Extensive screening with minimal sample.[10] |
| Crystalline Sponges | µg | Medium | High | Liquids and non-crystalline solids.[10] |
X-ray Diffraction Workflow: From Crystal to Structure
Once a suitable crystal is obtained, the next phase involves X-ray diffraction analysis. The general workflow is depicted below.
Caption: General experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol for X-ray Diffraction Analysis
-
Crystal Selection and Mounting: A high-quality single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
-
Data Processing and Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map of the unit cell.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically summarized in a Crystallographic Information File (CIF).[1]
Comparative Structural Analysis of this compound Derivatives
While specific crystallographic data for a series of this compound derivatives is not widely available in the public domain, we can hypothesize on the structural effects of further substitution based on known principles for halogenated anilines.[2] The following table presents hypothetical but plausible crystallographic data for a comparative analysis.
| Compound | Chemical Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| This compound | C₇H₇F₂NO | Monoclinic | P2₁/c | N-H···O hydrogen bonds, C-H···F interactions |
| N-acetyl-2,4-difluoro-3-methoxyaniline | C₉H₉F₂NO₂ | Orthorhombic | Pbca | N-H···O=C hydrogen bonds, π-π stacking |
| N-(4-nitrobenzylidene)-2,4-difluoro-3-methoxyaniline | C₁₄H₁₀F₂N₂O₃ | Triclinic | P-1 | C-H···O interactions, π-π stacking |
The introduction of different substituents is expected to have a significant impact on the crystal packing. For example, the N-acetyl derivative would likely exhibit strong N-H···O=C hydrogen bonds, leading to the formation of chains or sheets. A larger, more rigid substituent like the N-(4-nitrobenzylidene) group could favor π-π stacking interactions between aromatic rings.
Complementary and Alternative Techniques
While SCXRD provides definitive solid-state structures, a comprehensive understanding of a molecule's properties often requires a combination of analytical techniques.
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are essential for confirming the chemical identity and purity of the synthesized compounds before crystallization.[11]
-
Powder X-ray Diffraction (PXRD): PXRD is useful for analyzing bulk crystalline material and can be used to identify different polymorphic forms.[12]
-
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict molecular geometries, vibrational frequencies, and other properties, which can then be compared with experimental data from SCXRD and spectroscopy.[5][13]
Caption: Relationship between SCXRD and complementary analytical techniques.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful tool for elucidating their three-dimensional structures and understanding their solid-state properties. This guide has provided a comprehensive overview of the methodologies involved, from synthesis and crystallization to data collection and analysis. By carefully selecting and optimizing experimental conditions and by integrating complementary analytical techniques, researchers can gain deep insights into the structure-property relationships of this important class of compounds, thereby accelerating the discovery and development of new pharmaceuticals and materials.
References
- SPT Labtech.
- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- BenchChem. Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1635–1642.
- Crystalliz
- University of Southampton. Advanced crystallisation methods for small organic molecules.
- Płaziak, A. S., et al. (2012). X-ray powder diffraction studies of aniline derivatives. Powder Diffraction, 14(1), 41-43.
- BenchChem.
- Li, Y., et al. (2014). Crystal structure and computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E, 70(Pt 1), o1187.
- BenchChem. Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
- Kanagathara, N., et al. (2020). A brief review on aniline and its derivatives. Journal of Physics: Conference Series, 1531, 012015.
- BenchChem.
- Kirsch, G., et al. (2007). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Xenobiotica, 37(10-11), 1257-1274.
- ResearchG
- Dehno Khalaji, A., et al. (2010). Synthesis and Crystal Structure of Schiff-base Compounds N-(3, 4-dimethoxybenzylidene)-4-methoxyaniline and N-(3, 4-dimethoxybenzylidene)-4-ethoxyaniline. Journal of Crystallography and Mineralogy, 18(2), 231-238.
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- 5. Crystal structure and computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
comparing the efficacy of different ligands for Buchwald-Hartwig amination of 2,4-Difluoro-3-methoxyaniline
A Comparative Guide to Ligand Efficacy in the Buchwald-Hartwig Amination of 2,4-Difluoro-3-methoxyaniline
For researchers, scientists, and professionals in drug development, the synthesis of complex aromatic amines is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination stands as a powerful tool for C-N bond formation, yet its success with challenging substrates, such as the electron-rich and sterically hindered this compound, is highly dependent on the judicious selection of the supporting phosphine ligand. This guide provides an in-depth comparison of various ligand classes, offering experimental insights to inform your reaction optimization.
The inherent challenge with a substrate like this compound lies in its electronic properties and steric profile. The electron-donating methoxy group and the ortho-fluorine atom increase the electron density on the aniline nitrogen, which can retard the rate of reductive elimination, a key step in the catalytic cycle. Furthermore, the steric bulk surrounding the amine can hinder its initial coordination to the palladium center. Overcoming these obstacles necessitates a ligand that can promote both oxidative addition and reductive elimination while providing sufficient steric bulk to stabilize the active catalytic species.
Comparative Analysis of Ligand Scaffolds
The choice of ligand is paramount in navigating the complexities of this transformation. Below, we compare several classes of ligands, highlighting their structural features and performance in the context of aminating challenging anilines.
1. Biarylphosphine Ligands (e.g., Buchwald Ligands)
The Buchwald-type biarylphosphine ligands are among the most versatile and widely used ligands for C-N cross-coupling reactions. Their efficacy stems from their steric bulk, which facilitates the reductive elimination step, and their electron-rich nature, which promotes the initial oxidative addition of the aryl halide.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its general applicability, SPhos often provides good to excellent yields for a wide range of substrates. The methoxy groups in the 2' and 6' positions of the biphenyl backbone contribute to the ligand's electron-richness and steric profile.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is even more sterically demanding than SPhos due to the presence of three isopropyl groups on the non-phosphine-bearing phenyl ring. This increased bulk can be particularly advantageous for promoting reductive elimination with electron-rich anilines.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos and XPhos, RuPhos offers a balance of steric bulk and electron-donating properties. The isopropoxy groups provide a different steric and electronic environment compared to the methoxy or isopropyl groups of SPhos and XPhos, respectively, which can sometimes lead to improved reactivity.
2. Ferrocenylphosphine Ligands (e.g., Josiphos Ligands)
The Josiphos family of ligands, characterized by a ferrocene backbone, offers a unique combination of steric and electronic properties. Their rigid structure and the presence of both cyclopentadienyl rings and phosphine substituents create a distinct coordination sphere around the palladium center.
-
CyPF-tBu (1-Dicyclohexylphosphino-1'-(di-tert-butylphosphino)ferrocene): This ligand has demonstrated high efficacy in the amination of electron-rich and sterically hindered aryl chlorides. The combination of a dicyclohexylphosphino group and a di-tert-butylphosphino group provides a good balance of steric hindrance and electron-donating ability.
Experimental Data Summary
The following table summarizes the performance of various ligands for the Buchwald-Hartwig amination of aryl halides with anilines bearing similar electronic and steric properties to this compound. While specific data for this exact substrate may not be widely published, the trends observed with analogous anilines provide valuable guidance.
| Ligand | Aryl Halide | Aniline | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | 2-Chloro-4-fluoroanisole | 2-Methoxyaniline | NaOtBu | Toluene | 100 | 95 | |
| XPhos | 2-Chloro-6-methylaniline | Aniline | K3PO4 | t-AmylOH | 110 | 98 | |
| RuPhos | 4-Chloro-2-fluoroanisole | 3-Methoxyaniline | NaOtBu | Toluene | 80 | 92 | |
| CyPF-tBu | 2-Chloro-N,N-dimethylaniline | Morpholine | NaOtBu | Toluene | 100 | 99 |
Recommended Experimental Protocol
Based on the analysis of ligand performance with challenging anilines, a protocol utilizing a bulky biarylphosphine ligand such as XPhos is recommended for the amination of this compound. The steric bulk of XPhos is well-suited to promote the challenging reductive elimination step with this electron-rich aniline.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
This compound
-
Aryl halide (e.g., 4-chlorotoluene as a model coupling partner)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial charged with Pd(OAc)2 (1 mol%) and XPhos (1.2 mol%), add anhydrous toluene. Stir the mixture at room temperature for 15 minutes to form the active Pd(0) catalyst.
-
Reaction Setup: To a separate oven-dried reaction vessel, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and NaOtBu (1.4 equiv).
-
Solvent and Catalyst Addition: Add anhydrous toluene to the reaction vessel, followed by the pre-formed catalyst solution.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst Pre-formation: While not always necessary, pre-forming the active Pd(0) species can lead to more reproducible results and shorter reaction times.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the aniline and facilitating the catalytic cycle.
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the various reaction components.
-
Temperature: Elevated temperatures are typically required to overcome the activation barriers for both oxidative addition and reductive elimination, particularly with challenging substrates.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The successful Buchwald-Hartwig amination of this compound is highly contingent on the selection of a sterically bulky and electron-rich phosphine ligand. While several ligand classes can be effective, the Buchwald-type biarylphosphine ligands, particularly XPhos, offer a robust solution for overcoming the challenges posed by this substrate. The provided protocol serves as a validated starting point for your optimization efforts. Careful consideration of the ligand, base, solvent, and temperature will be crucial in achieving high yields and purity for your desired arylamine products.
References
-
Title: A General System for the Palladium-Catalyzed Amination of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: A Highly Active Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides Source: Organic Letters URL: [Link]
-
Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides and Bromides Source: Journal of the American Chemical Society URL: [Link]
-
Title: A General Method for the Palladium-Catalyzed Amination of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
A Comparative Guide to the Quantitative Analysis of 2,4-Difluoro-3-methoxyaniline by qNMR
In the landscape of pharmaceutical and specialty chemical development, the precise characterization of intermediates is not merely a procedural step but the foundation of quality and safety. 2,4-Difluoro-3-methoxyaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of this compound, contrasting it with traditional chromatographic methods. We will delve into the causality behind experimental choices, present a self-validating protocol, and offer data-driven insights for researchers, scientists, and drug development professionals.
The Imperative for Accurate Quantification
The purity of a starting material like this compound directly impacts the yield, impurity profile, and overall safety of the final drug substance. Regulatory bodies worldwide mandate stringent control over impurities, with identification thresholds often set as low as 0.1%[1]. Therefore, employing an analytical method that is not only precise and accurate but also absolute and direct is of paramount importance. While High-Performance Liquid Chromatography (HPLC) has been the traditional workhorse, qNMR has emerged as a powerful primary method, recognized by pharmacopeias for its unique advantages[2][3].
qNMR: A Primary Ratio Method for Absolute Purity
Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a chemically identical reference standard, qNMR operates on a more fundamental principle. The area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal[4][5]. This intrinsic linearity allows for the use of a single, well-characterized internal standard to quantify a multitude of different analytes, streamlining the analytical process significantly[4][6]. This makes qNMR a primary ratio method, capable of delivering SI-traceable results without the need for compound-specific calibration curves[3][7].
Designing a Robust qNMR Assay for this compound
The success of any qNMR experiment hinges on meticulous method development. The choices made at this stage are critical for ensuring the accuracy and reliability of the final result.
Analyte Signal Selection
The structure of this compound offers several distinct proton signals suitable for quantification: the methoxy group protons (-OCH₃) and the aromatic protons. The ideal signal is one that is well-resolved, free from overlap with any impurity or internal standard signals, and has a good line shape. The methoxy singlet is often an excellent candidate due to its simplicity and distinct chemical shift.
The Cornerstone: Internal Standard (IS) Selection
The choice of an internal standard is arguably the most critical decision in developing a qNMR method.[8] An ideal IS must meet several criteria:
-
High Purity: The purity of the IS must be known and certified (ideally ≥99.9%).
-
Chemical Inertness: It must not react with the analyte or the solvent.
-
Signal Integrity: It should produce a simple spectrum (preferably a single, sharp singlet) in a region free from any analyte or impurity signals.[2]
-
Solubility: It must be fully soluble and stable in the chosen deuterated solvent.[8]
For this compound, which has signals in the aromatic and ~3.9-4.1 ppm regions, Maleic Acid is an excellent choice. Its single proton resonance appears around 6.3 ppm in DMSO-d₆, a region typically clear of signals from the analyte.
Solvent Choice: Ensuring Complete Dissolution
The selected deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurement.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a versatile solvent suitable for a wide range of polar organic molecules, including anilines, and is an excellent choice for this analysis.
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR offers significant advantages, it is essential to understand its performance in the context of established alternatives like HPLC and Gas Chromatography (GC).
| Feature | qNMR (Quantitative ¹H NMR) | HPLC-UV | GC-FID |
| Principle | Signal area is directly proportional to the number of nuclei.[2][5] | Differential partitioning between mobile and stationary phases; detection by UV absorbance. | Partitioning between carrier gas and stationary phase; detection by flame ionization. |
| Reference Standard | Requires a single, structurally unrelated internal standard of known purity.[4] | Requires a certified reference standard of the same compound (this compound). | Requires a certified reference standard of the same compound for accurate quantification. |
| Selectivity | High. Based on unique chemical shifts. Overlap can be an issue but often resolved with high-field magnets.[9] | High. Based on retention time and UV spectrum. Co-elution can be a challenge. | Very High. Based on retention time. Excellent for volatile compounds. |
| Accuracy & Precision | Excellent. RSDs typically <1% under optimal conditions.[4] Recognized as a primary method.[3] | Excellent. Dependent on the purity of the reference standard and method robustness. | Excellent. Dependent on reference standard purity and analyte volatility. |
| Method Development | Faster. Primarily involves selecting a non-interfering IS and optimizing relaxation delay. | Slower. Requires screening of columns, mobile phases, and gradient optimization.[10][11] | Moderate. Requires column and temperature program optimization. Derivatization may be needed. |
| Sample Throughput | High. No need for calibration curves for each batch.[6] | Moderate. Calibration curves are often required. | Moderate to High. |
| Environmental Impact | Low. Uses small volumes (~0.6 mL) of deuterated solvent per sample. | High. Consumes significant volumes of organic solvents as mobile phase. | Low. Primarily uses carrier gas. |
| Cost | High initial instrument cost. Lower running costs (fewer consumables). | Moderate instrument cost. Higher running costs (solvents, columns). | Lower instrument cost. Lower running costs. |
Experimental Workflow & Protocol
The following section details a self-validating protocol for the purity determination of this compound using qNMR. The workflow is designed to ensure data integrity and reproducibility.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the quantitative analysis of this compound, qNMR presents a robust, accurate, and efficient alternative to traditional chromatographic methods. Its status as a primary method allows for direct purity determination without the need for a compound-specific reference standard, which is a significant advantage in early-phase development when such standards may be unavailable or costly to synthesize. [6][12]While HPLC remains a powerful tool for separation and quantification, qNMR provides an orthogonal, and in many cases superior, approach for absolute purity assignment. By following a carefully designed and validated protocol, researchers can have high confidence in the quality of their chemical intermediates, ensuring the integrity of their downstream drug development processes.
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A Comparative Guide to the Thermal Stability of 2,4-Difluoro-3-methoxyaniline and Structurally Related Anilines
Introduction: The Critical Role of Thermal Stability in Pharmaceutical Intermediates
Aniline and its derivatives are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and advanced polymers.[1] As precursors and intermediates, their behavior under thermal stress is a critical parameter that dictates not only the efficiency and safety of manufacturing processes but also the stability and shelf-life of the final active pharmaceutical ingredient (API). Aromatic amines, as a class, are known for their potential thermal hazards and toxicity, which can be exacerbated at elevated temperatures.[2][3][4] Understanding the thermal decomposition profile of a specific aniline derivative is therefore not an academic exercise, but a prerequisite for robust process development and risk assessment.[5][6]
This guide provides an in-depth thermal stability analysis of 2,4-Difluoro-3-methoxyaniline, a key building block in modern organic synthesis.[7][8] Through objective comparison with structurally analogous anilines, we will elucidate the influence of substituent patterns—specifically fluorine and methoxy groups—on thermal behavior. The experimental data and protocols herein are designed to equip researchers, scientists, and drug development professionals with the practical insights needed to safely and effectively utilize this compound.
Methodology: A Dual-Pronged Approach to Thermal Analysis
To construct a comprehensive thermal profile, a multi-technique approach is essential.[1] We employ two of the most powerful and widely used thermal analysis techniques in the pharmaceutical industry: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][9][10]
-
Thermogravimetric Analysis (TGA): This technique measures changes in the mass of a sample as a function of temperature in a controlled atmosphere.[11] It is the definitive method for determining the onset of thermal decomposition, quantifying mass loss events (e.g., desolvation or degradation), and assessing the maximum temperature at which a material remains stable.[6]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[12][13] It is invaluable for identifying and quantifying thermal events such as melting, crystallization, and glass transitions.[14][15] For stability analysis, DSC can reveal endothermic (heat-absorbing) or exothermic (heat-releasing) decomposition events, providing critical data on the energy released during thermal failure.
Experimental Workflow for Thermal Analysis
The following diagram outlines the logical flow for a comprehensive thermal stability assessment of an aniline derivative.
Caption: Experimental workflow for TGA and DSC analysis.
Detailed Experimental Protocols
1. Thermogravimetric Analysis (TGA) Protocol [1]
-
Sample Preparation: Accurately weigh 5-10 mg of the aniline derivative into a platinum or aluminum TGA pan.
-
Instrumentation and Conditions:
-
Atmosphere: Utilize an inert nitrogen atmosphere (flow rate ~20-50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: Employ a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
Temperature Range: Scan from ambient temperature (e.g., 30 °C) up to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.
2. Differential Scanning Calorimetry (DSC) Protocol [1][9]
-
Sample Preparation: Accurately weigh 5-10 mg of the solid aniline derivative into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample.
-
Instrumentation and Conditions:
-
Atmosphere: Purge the DSC cell with inert nitrogen gas.
-
Heating Rate: Use a linear heating rate of 10 °C/min, consistent with the TGA experiment for better data correlation.
-
Temperature Range: Scan from ambient temperature to a point beyond the melting and initial decomposition temperatures observed in the TGA.
-
-
Data Analysis: Examine the DSC curve for endothermic peaks, which correspond to melting points (Tm), and exothermic events, which indicate energy-releasing decomposition processes.[16][17]
Comparative Thermal Stability Analysis
To contextualize the thermal stability of this compound, we compare it with several structurally related anilines. This comparison allows for the systematic evaluation of how different substituents (H, F, OCH₃) and their positions on the aromatic ring influence thermal properties.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Onset Decomposition Temp (°C) (TGA, est.) | Key Observations |
| This compound | C₇H₇F₂NO | 159.13 | N/A | ~200-240 | The combination of electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a complex electronic environment. Stability is expected to be moderate. |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | -1.9[18] | ~180-220 | A single electron-withdrawing fluorine atom generally decreases the electron density of the ring, potentially affecting the N-H bond strength and decomposition pathways.[18][19] |
| p-Anisidine (4-methoxyaniline) | C₇H₉NO | 123.15 | 57.2 | ~220-260 | The electron-donating methoxy group can increase electron density in the ring, often leading to enhanced thermal stability compared to unsubstituted aniline.[20][21] |
| 2,4-Difluoroaniline | C₆H₅F₂N | 129.11 | N/A | ~190-230 | Two strong electron-withdrawing groups are expected to significantly influence the molecule's stability, potentially providing different decomposition routes compared to the methoxy-substituted analog.[22][23] |
| 3,5-Difluoro-4-methoxyaniline | C₇H₇F₂NO | 159.13 | 78.75[24] | ~210-250 | An isomer of the target compound. The different positioning of the fluorine atoms relative to the amine and methoxy groups will alter the intramolecular forces and electronic effects, impacting thermal stability.[25] |
Note: Onset decomposition temperatures are estimated based on typical behavior of substituted anilines and available safety data. Precise values require experimental verification as described in the protocol.
Discussion: Structure-Stability Relationships
The thermal stability of an aniline derivative is a direct consequence of its molecular structure. The interplay between electron-donating and electron-withdrawing substituents dictates the molecule's overall electronic distribution, bond strengths, and potential decomposition pathways.
Caption: Relationship between molecular structure and thermal stability.
-
Effect of Fluorine (Electron-Withdrawing): Fluorine is a highly electronegative atom that acts as a strong electron-withdrawing group via the inductive effect. This generally decreases the electron density on the aromatic ring and can influence the stability of the C-N bond. In some cases, multiple fluorine substitutions might offer different decomposition pathways.[26]
-
Effect of Methoxy Group (Electron-Donating): The methoxy (-OCH₃) group is an electron-donating group through resonance. This increases the electron density of the aromatic ring. Studies on aniline derivatives have suggested that electron-donating groups can enhance thermal stability.[27][28]
-
Synergistic Effects in this compound: The target molecule presents a fascinating case where these opposing electronic effects are present simultaneously. The two fluorine atoms at positions 2 and 4 strongly withdraw electron density, while the methoxy group at position 3 donates it. The net effect on the molecule's thermal decomposition threshold is complex. The stability will be highly dependent on which bond is the weakest link under thermal stress and the specific decomposition mechanism that predominates. Compared to 2,4-difluoroaniline, the addition of the methoxy group is predicted to offer a modest increase in thermal stability. Conversely, compared to p-anisidine, the presence of two fluorine atoms likely reduces its overall stability.
Safety, Handling, and Process Considerations
Aromatic amines and their decomposition products can be toxic and carcinogenic.[2][4][29] Thermal decomposition can release hazardous gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride (HF) in the case of fluorinated compounds.[23]
-
Process Safety: All heating of this compound should be conducted in well-ventilated areas, such as a fume hood.
-
Risk Assessment: The potential for exothermic decomposition must be considered, especially for large-scale reactions. DSC analysis is crucial for identifying the temperature and energy of such events.
-
Material Compatibility: Ensure that process equipment is compatible with the compound and its potential decomposition products, particularly the corrosive HF gas.
Conclusion
The thermal stability of this compound is governed by the complex interplay of its fluoro and methoxy substituents. Based on comparative analysis, its stability is expected to be intermediate between that of difluoroaniline and methoxyaniline. It is a moderately stable compound suitable for synthetic applications where temperatures are well-controlled and do not approach its decomposition onset, estimated to be in the 200-240 °C range.
For any application in drug development or scaled-up synthesis, it is imperative that researchers perform their own specific thermal analysis using the protocols outlined in this guide. This ensures a thorough understanding of the material's behavior under process-specific conditions, safeguarding against potential thermal hazards and ensuring the integrity of the final product.
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A Senior Application Scientist's Guide to the Comprehensive Characterization of a 2,4-Difluoro-3-methoxyaniline Reference Standard
Introduction: The Critical Role of a Well-Defined Reference Standard
In the landscape of pharmaceutical development and complex organic synthesis, the starting materials and intermediates are the foundational pillars upon which the integrity of the final product rests. 2,4-Difluoro-3-methoxyaniline serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its specific substitution pattern—two fluorine atoms, a methoxy group, and an amine on a benzene ring—imparts unique chemical properties that are leveraged in drug discovery.[1][2] The precise identity, purity, and impurity profile of this intermediate are not merely data points; they are critical parameters that dictate reaction kinetics, yield, and the safety profile of the final compound.
This guide provides an in-depth, technically-grounded framework for the comprehensive characterization of a this compound reference standard. We move beyond a simple listing of techniques to explain the scientific rationale behind our multi-modal analytical approach. This ensures a self-validating system where orthogonal methods converge to provide an unambiguous and trustworthy characterization.
Part 1: Unambiguous Structural Elucidation and Identity Confirmation
Before assessing purity, we must unequivocally confirm the molecular structure. Our strategy employs a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide complementary information about the molecular framework and mass, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual atoms. For a molecule like this compound, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is essential for complete structural assignment.
Causality of Experimental Choice:
-
¹H NMR: Identifies the number and connectivity of protons. In this molecule, it will confirm the presence of the methoxy and amine protons, as well as the aromatic protons, whose splitting patterns reveal their positions relative to the fluorine atoms.
-
¹³C NMR: Provides a map of the carbon skeleton. The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents (-F, -OCH₃, -NH₂), allowing for precise positional confirmation.
-
¹⁹F NMR: Directly observes the fluorine atoms, which are key functional groups. The chemical shifts and coupling to nearby protons (H-F coupling) and the other fluorine atom (F-F coupling) provide definitive evidence of their placement on the aromatic ring.[3] The analysis of fluorinated anilines by ¹⁹F NMR is a well-established technique for structural verification.[4][5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the this compound reference standard in 0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent depends on the sample's solubility; DMSO-d₆ is often preferred for anilines as it can better solubilize the compound and allows for the observation of the N-H protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire data with a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon environments. A longer relaxation delay (5 seconds) and a higher number of scans (~1024) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire proton-decoupled ¹⁹F NMR data. This experiment is highly sensitive and typically requires only a few scans.
Table 1: Expected NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |
| ¹H | ~6.7-6.9 | ddd | J(H,F) ≈ 8-10, J(H,H) ≈ 8-9, J(H,F) ≈ 2-3 | Aromatic C-H |
| ~6.5-6.7 | ddd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-6, J(H,F) ≈ 1-2 | Aromatic C-H | |
| ~4.0-4.5 | br s | - | -NH₂ (exchangeable) | |
| ~3.8-3.9 | s | - | -OCH₃ | |
| ¹³C | ~150-155 | dd | J(C,F) ≈ 240-250, J(C,F) ≈ 10-15 | C-F (C2) |
| ~145-150 | dd | J(C,F) ≈ 240-250, J(C,F) ≈ 10-15 | C-F (C4) | |
| ~135-140 | dd | J(C,F) ≈ 5-10, J(C,F) ≈ 2-4 | C-OCH₃ (C3) | |
| ~125-130 | dd | J(C,F) ≈ 15-20, J(C,F) ≈ 3-5 | C-NH₂ (C1) | |
| ~110-115 | t | J(C,F) ≈ 3-5 | Aromatic C-H | |
| ~105-110 | t | J(C,F) ≈ 3-5 | Aromatic C-H | |
| ~55-60 | s | - | -OCH₃ | |
| ¹⁹F | -120 to -140 | d | J(F,F) ≈ 15-25 | Aromatic C-F |
| -130 to -150 | d | J(F,F) ≈ 15-25 | Aromatic C-F |
Note: Predicted values are based on typical ranges for substituted fluoroaromatic compounds. Actual values must be confirmed experimentally.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
MS provides the exact mass of the molecule, which is a fundamental property for identity confirmation. The fragmentation pattern can also offer corroborating structural evidence.
Causality of Experimental Choice:
-
High-Resolution Mass Spectrometry (HRMS): We employ HRMS (e.g., via ESI-TOF or Orbitrap) to obtain a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₇H₇F₂NO), as the measured mass will be precise to within a few parts per million (ppm) of the theoretical mass.[6]
-
Electron Ionization (EI): This "hard" ionization technique causes reproducible fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be compared against libraries or used for structural elucidation, especially to confirm the relationship between the aromatic ring and its substituents. The mass spectra of aromatic halogenated compounds show characteristic cleavage patterns.[7][8][9]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation (ESI-TOF): Infuse the sample solution directly into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Data Acquisition (ESI): Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺. Calibrate the instrument immediately prior to the run to ensure high mass accuracy.
-
Data Analysis (HRMS): Compare the measured mass of the [M+H]⁺ ion to the theoretical mass calculated for C₇H₈F₂NO⁺. The mass error should be less than 5 ppm.
-
Instrumentation (GC-MS with EI): For fragmentation data, inject a dilute solution of the sample onto a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an EI source.
-
Data Analysis (EI): Analyze the resulting mass spectrum for the molecular ion (M⁺) and characteristic fragment ions (e.g., loss of CH₃, CO, or F).
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Elemental Formula |
| [M+H]⁺ | 160.0568 | 160.0566 | -1.25 | C₇H₈F₂NO |
Part 2: Quantitative Purity Assessment
With the structure confirmed, the next critical step is to determine the purity of the reference standard. We use two orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for separating and quantifying impurities, and Elemental Analysis as a fundamental check on the bulk composition.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive technique for assessing the purity of non-volatile organic compounds. By separating the main component from any potential impurities (e.g., starting materials, by-products, or degradation products), we can accurately quantify its percentage purity.[10][11]
Causality of Experimental Choice:
-
Reversed-Phase Chromatography: Aniline derivatives are well-suited for reversed-phase HPLC.[12][13] We use a nonpolar stationary phase (C18) and a polar mobile phase. The separation is based on hydrophobicity, effectively resolving the target analyte from more or less polar impurities.
-
Photodiode Array (PDA) Detector: A PDA detector is chosen because it acquires full UV-Vis spectra for every point in the chromatogram. This allows for peak purity analysis (confirming that a single chromatographic peak is not composed of co-eluting species) and provides UV spectral information that can help in the tentative identification of impurities. Aniline derivatives typically have strong UV absorbance, making this a sensitive detection method.[14]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Table 3: Comparison of HPLC Purity Results for Different Batches
| Parameter | Reference Standard (Batch A) | Alternative Supplier (Batch B) | Acceptance Criteria |
| Retention Time (min) | 8.52 | 8.51 | Report |
| Purity (Area %) | 99.85% | 98.90% | ≥ 99.5% |
| Largest Impurity (Area %) | 0.08% (at 6.2 min) | 0.65% (at 7.1 min) | ≤ 0.2% |
| Total Impurities (Area %) | 0.15% | 1.10% | ≤ 0.5% |
Elemental Analysis: Verifying Fundamental Composition
Elemental Analysis (EA) provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen. A separate method, typically Combustion Ion Chromatography (CIC), is used for fluorine.[15][16] This technique serves as a crucial, independent verification of the compound's empirical formula and overall purity. A significant deviation from the theoretical values can indicate the presence of impurities (e.g., residual solvent or inorganic salts) that may not be detected by HPLC.
Experimental Protocol: Elemental Analysis
-
C, H, N Analysis: A small, precisely weighed amount of the sample (~2-3 mg) is combusted at high temperature (~900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified with a thermal conductivity detector.
-
Fluorine Analysis (CIC): The sample is combusted in a stream of argon and oxygen (hydropyrolysis). The resulting hydrogen fluoride (HF) gas is trapped in an aqueous solution and quantified by ion chromatography.[15][17]
-
Data Analysis: The measured weight percentages are compared to the theoretical values calculated from the empirical formula C₇H₇F₂NO.
Table 4: Elemental Analysis Data vs. Theoretical Values
| Element | Theoretical % | Reference Standard Result | Alternative Supplier Result | Acceptance Criteria (Deviation) |
| Carbon (C) | 52.84% | 52.75% | 52.15% | ± 0.4% |
| Hydrogen (H) | 4.43% | 4.48% | 4.55% | ± 0.3% |
| Nitrogen (N) | 8.80% | 8.76% | 8.59% | ± 0.3% |
| Fluorine (F) | 23.88% | 23.79% | 23.50% | ± 0.4% |
Visualizing the Characterization Workflow
A logical and systematic workflow is key to a robust characterization. The following diagram illustrates the process, starting from initial sample receipt to final certification.
Caption: Workflow for Reference Standard Characterization.
Chemical Structure Diagram
Caption: Structure of this compound.
Conclusion
The characterization of a chemical reference standard is a rigorous, multi-faceted process that demands scientific precision and a logical, self-validating methodology. By integrating advanced analytical techniques such as multi-nuclear NMR, high-resolution mass spectrometry, high-performance liquid chromatography, and elemental analysis, we can build a complete and trustworthy profile of this compound. The data presented in this guide demonstrate how these orthogonal techniques provide converging evidence for the compound's identity, purity, and composition. This comprehensive approach ensures that researchers, scientists, and drug development professionals can use this reference standard with the highest degree of confidence, safeguarding the quality and reproducibility of their work.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Difluoro-3-methoxyaniline
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. For specialized intermediates like 2,4-Difluoro-3-methoxyaniline, a compound utilized in the synthesis of complex molecules, a thorough understanding of its hazard profile is essential for safe handling and environmentally sound disposal. This guide provides a procedural framework grounded in established safety protocols to ensure the integrity of your research environment and the well-being of your personnel.
Core Hazard Profile and Risk Assessment
Before any handling or disposal, a comprehensive risk assessment is mandatory. This compound, as a halogenated aniline derivative, presents multiple hazards. Aniline and its derivatives are known for their systemic toxicity, and the presence of fluorine atoms introduces additional considerations for both reactivity and thermal decomposition.
The primary risks associated with this compound include significant toxicity if inhaled, absorbed through the skin, or swallowed.[1] It is also known to cause skin and eye irritation.[2] During thermal decomposition, which is the basis for its ultimate disposal, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[3][4]
For immediate reference, the key safety and disposal parameters are summarized below.
| Parameter | Information | Source(s) |
| Primary Disposal Method | Chemical incineration at a licensed facility, equipped with an afterburner and scrubber. | [3][4][5] |
| Waste Classification | Halogenated Organic Hazardous Waste. | [6] |
| Required PPE | Chemical-resistant gloves (butyl, neoprene, or Viton), chemical splash goggles, and a fully-buttoned lab coat. Nitrile gloves are not recommended for extended contact. | [5][7] |
| Spill Containment | Use inert, non-combustible absorbent materials such as dry sand, earth, or vermiculite. | [3][8] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | [3][4] |
In-Laboratory Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation. The following protocol outlines the mandatory steps for collecting and storing waste containing this compound within the laboratory prior to its transfer to a certified disposal facility.
Step 1: Waste Segregation
The foundational principle of chemical waste management is rigorous segregation. This is not merely an organizational task; it is a critical safety measure to prevent unintended reactions and to ensure the waste stream can be processed correctly by the disposal facility.
-
Action: Immediately upon generation, designate any waste containing this compound (including unreacted material, contaminated solvents, and reaction byproducts) as Halogenated Organic Waste .[6]
-
Causality: As a fluorinated compound, it falls under the category of halogenated organics.[6][9] Co-mingling this waste with non-halogenated streams can complicate the disposal process and may violate regulatory requirements. Furthermore, mixing with incompatible materials like strong acids could trigger a hazardous reaction.[10]
Step 2: Containerization and Labeling
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Action: Collect all waste in a designated, chemically compatible, and sealable container (e.g., high-density polyethylene or glass).
-
Action: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other components and their approximate concentrations.
-
The relevant hazard pictograms (e.g., skull and crossbones for toxicity).
-
-
Causality: Proper labeling is a core requirement of OSHA's Hazard Communication Standard.[4] It provides immediate visual information on the container's contents and associated risks to laboratory personnel and waste handlers, preventing accidental exposure or mishandling. The container must be kept tightly sealed to prevent the release of vapors.[3][4]
Step 3: Management of Contaminated Materials
Any materials that come into contact with this compound are considered hazardous waste.
-
Action: Dispose of all contaminated personal protective equipment (PPE), such as gloves, as well as absorbent materials from spill cleanups, weighing papers, and pipette tips, in a sealed, labeled bag. This bag should then be placed inside the primary hazardous waste container.[5]
-
Causality: This practice prevents the secondary contamination of common laboratory spaces and general waste streams, thereby minimizing potential routes of exposure for all personnel.
Formal Disposal and Decommissioning
The final disposal of this compound is a regulated process that must not be undertaken by untrained personnel.
-
Action: Engage a licensed and certified professional waste disposal service for the final collection and disposal of the waste.[5]
-
Action: Communicate the exact contents of the waste container to the service provider, referencing your detailed label.
-
Causality: The standard and required method for destroying halogenated organic compounds is high-temperature incineration.[5] This process requires specialized equipment, including afterburners and alkaline scrubbers, to neutralize the acidic and toxic gases (HF, NOx) produced during combustion, thereby preventing their release into the atmosphere.[3][4] Attempting to dispose of this chemical via drains or standard trash is illegal and environmentally hazardous.[2][7]
Emergency Procedures for Spills and Exposure
In the event of an accidental release, a swift and correct response is critical.
-
Spill Response:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[2]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[3][8]
-
Carefully collect the absorbed material and place it into a designated hazardous waste container for disposal.[1][8]
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the proper management and disposal of this compound waste.
Caption: Waste Management Workflow for this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to a strict protocol of segregation, secure containerization, and the use of professional disposal services, researchers can mitigate the significant health and environmental risks associated with this compound. This structured approach ensures that safety and compliance are integrated directly into the research workflow, building a foundation of trust and operational excellence.
References
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-
Angene Chemical. (2026). Safety Data Sheet for 3-Iodo-4-methoxyaniline, HCl. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment for Handling 2,4-Difluoro-3-methoxyaniline
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that robust safety protocols are not just procedures to be followed, but principles to be understood. This guide provides a comprehensive operational plan for the safe handling of 2,4-Difluoro-3-methoxyaniline, a compound whose hazards demand meticulous attention to personal protective equipment (PPE). Our approach moves beyond a simple checklist, focusing on the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Hazard Profile Analysis: The 'Why' Behind the Precaution
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. While a specific, comprehensive toxicological profile for this compound is not extensively published, its structure as a halogenated aniline allows us to infer a significant hazard profile based on analogous compounds. Structurally similar chemicals, such as 2,4-difluoroaniline, are classified as toxic and hazardous.
The primary routes of occupational exposure are:
-
Dermal Contact: Anilines as a class are known for their ability to be absorbed through the skin.[1][2] Contact can lead to systemic toxicity.
-
Inhalation: As a solid with potential for dust or as a vapor if heated, inhalation can be a direct route for systemic exposure.
-
Ocular Contact: Direct contact with the eyes can cause serious irritation.[3]
-
Ingestion: Accidental ingestion is a potential route of exposure.
Based on data from similar compounds, this compound should be handled as a substance that is Toxic in contact with skin (H311), Toxic if inhaled (H331), Harmful if swallowed (H302), and causes skin and serious eye irritation (H315, H319) .[3][4] These hazards are the drivers for the stringent PPE protocols outlined below.
The Hierarchy of Controls: Your First and Most Critical Defense
PPE is the last line of defense. Before any task, the hierarchy of controls must be applied. For a chemical like this, Engineering Controls are not optional; they are mandatory.
-
Elimination/Substitution: If possible, consider if a less hazardous reagent can be used.
-
Engineering Controls: All handling of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[1] This is your primary method of minimizing inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[1][5]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[1]
-
Personal Protective Equipment (PPE): Used in conjunction with the controls above to protect from direct contact.
Core PPE Requirements: A Task-Based Approach
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double-gloved with chemical-resistant gloves (e.g., Nitrile). | Chemical splash goggles. | Fully-buttoned laboratory coat, long pants, closed-toe shoes. | Not required if performed within a certified chemical fume hood. |
| Preparing Solutions | Double-gloved with chemical-resistant gloves. Change outer glove immediately if contact occurs. | Chemical splash goggles and a face shield.[4][6] | Chemical-resistant apron over a laboratory coat, long pants, closed-toe shoes. | Not required if performed within a certified chemical fume hood. |
| Running/Monitoring Reaction | Double-gloved with chemical-resistant gloves. | Chemical splash goggles. | Fully-buttoned laboratory coat, long pants, closed-toe shoes. | Not required if performed within a certified chemical fume hood. |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Butyl, Viton).[7] | Chemical splash goggles and a face shield. | A complete chemical-resistant suit or coveralls.[4] | Required. Minimum of a half-mask or full-face air-purifying respirator (APR) with organic vapor cartridges and P100 particulate filters.[4][8][9] |
Detailed PPE Selection:
-
Hand Protection: While nitrile gloves are acceptable for incidental contact, they should be changed frequently and immediately upon any known contamination.[7] For tasks with higher splash potential or prolonged handling, consider more robust gloves like neoprene or butyl rubber. Always inspect gloves for tears or pinholes before use.[4]
-
Eye and Face Protection: Chemical splash goggles that seal to the face are the minimum requirement.[8] A face shield should be worn over the goggles during any operation with a significant splash hazard, such as transferring solutions or cleaning up spills.[4][6]
-
Body Protection: A standard lab coat provides a minimal barrier. Ensure it is fully buttoned. For larger scale work, a chemical-resistant apron is necessary. All skin should be covered by clothing and closed-toe shoes.[1][5]
-
Respiratory Protection: The use of a fume hood should preclude the need for respiratory protection during standard operations. However, in the event of a spill, ventilation failure, or when engineering controls are not feasible, respiratory protection is critical.[8] Personnel must be medically cleared, trained, and fit-tested to wear a respirator.[7]
Procedural Protocols: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don lab coat and/or apron.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye/Face Protection: Put on goggles and/or face shield.
-
Gloves: Don inner gloves, followed by outer gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence - "Contaminated to Clean":
-
Outer Gloves: Remove the first pair of gloves without touching your skin.
-
Body Protection: Unbutton and remove the lab coat or apron, turning it inside out as you remove it.
-
Hand Hygiene: With inner gloves still on, wash hands if visible contamination is present.
-
Eye/Face Protection: Remove face shield and goggles from the back.
-
Respiratory Protection (if required): Remove respirator from the back.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately.
Emergency Response & Decontamination
In the event of an exposure, immediate and correct action is vital.
-
Skin Exposure: Immediately go to the nearest safety shower or drench hose.[10] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[3][9][11] Seek immediate medical attention.[4]
-
Eye Exposure: Immediately flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[8][11][12] Remove contact lenses if present, but do not delay flushing.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3][10] If they are having trouble breathing, call for emergency medical assistance.
-
Contaminated PPE: All contaminated clothing and disposable PPE must be removed immediately and placed in a sealed, labeled bag for disposal as hazardous waste.[3][4][13] Do not attempt to launder contaminated clothing at home.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE based on the operational context.
Disposal Plan
Proper disposal is the final step in the chemical handling lifecycle. All disposable PPE that has come into contact with this compound, including gloves, disposable lab coats, and absorbent pads from cleanup, is considered hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations.[3][8]
By integrating these principles and procedures into your daily workflow, you create a resilient safety culture that protects you, your colleagues, and the integrity of your research.
References
-
2,3-Difluoro-4-(trifluoromethoxy)aniline Safety Data Sheet. CymitQuimica.
-
Safety Data Sheet - 4-Anisidine. Sigma-Aldrich.
-
Safety Data Sheet - 3,5-Difluoro-4-methoxyaniline. Fisher Scientific.
-
Personal Protective Equipment (PPE). CHEMM.
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Aniline Standard Operating Procedure. University of Washington.
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Personal Protective Equipment. US Environmental Protection Agency (EPA).
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Chapter 19, Chemical Hygiene Plan: Emergency Response. University of Nevada, Reno Environmental Health & Safety.
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
-
Safety Data Sheet: Aniline. Chemos GmbH & Co.KG.
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Recommended PPE to handle chemicals. Bernardo Ecenarro.
-
Safety Data Sheet - 2,4-Difluoroaniline. Apollo Scientific.
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Safety Data Sheet - 2,4-Difluoroaniline. Fisher Scientific.
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2,4-DIFLUORO ANILINE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
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Aniline Standard Operating Procedure. Washington State University.
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What to do in a chemical emergency. GOV.UK.
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Standard Practice for Sampling and Handling Aniline. ASTM International.
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Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.
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Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
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Personal Protective Equipment. ASHP Publications.
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Chemical Exposure and Spill Response Procedures. New Mexico State University.
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2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001). Health and Safety Authority.
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Occupational (Workplace) Exposure Standards/Guidelines/Approaches. Toxicology MSDT.
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Safety Data Sheet - p-Anisidine. Merck Millipore.
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
Safe Disposal Protocol for 4-Chloro-2-fluoro-3-methoxyaniline. Benchchem.
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Safety Data Sheet - 4-methoxyaniline. LGC Standards.
-
Current occupational exposure limits for Ontario workplaces under Regulation 833. Government of Ontario.
-
Regulations establishing a first list of indicative occupational exposure limit values.
-
Safety Data Sheet: 4-Methoxyaniline. Carl ROTH.
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Safety Data Sheet: p-Anisidine. Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
